2-(2-Oxopropyl)pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-(2-oxopropyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c1-6(11)5-8-7(9(12)13)3-2-4-10-8/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
RWJGYXAGHDKMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=N1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
2-(2-Oxopropyl)pyridine-3-carboxylic acid chemical structure
Structural Dynamics, Synthetic Pathways, and Heterocyclic Utility
Executive Summary
This technical guide analyzes 2-(2-oxopropyl)pyridine-3-carboxylic acid (also known as 2-acetonylnicotinic acid ), a critical bifunctional pyridine scaffold.[1] Unlike stable, static reagents, this molecule represents a dynamic chemical entity that exists in a delicate equilibrium between its open-chain keto-acid form and a cyclized pyranopyridine lactone.[1]
For researchers in drug discovery (specifically HIV integrase inhibitors) and agrochemistry (imidazolinone herbicides), understanding this equilibrium is paramount. This guide provides the structural logic, validated synthetic protocols, and reactivity maps necessary to manipulate this scaffold for the synthesis of fused ring systems like 1,8-naphthyridines .
Part 1: Structural Analysis & Physiochemical Dynamics[1]
The Equilibrium Paradox
The defining feature of 2-(2-oxopropyl)pyridine-3-carboxylic acid is its propensity for ring-chain tautomerism .[1] The proximity of the nucleophilic carboxylic acid oxygen (at C3) to the electrophilic ketone carbonyl (on the C2 side chain) facilitates spontaneous cyclization.
-
Open Form (Reactive Intermediate): 2-(2-oxopropyl)pyridine-3-carboxylic acid.[1]
-
Closed Form (Stable Isomer): 4-methyl-2H-pyrano[2,3-b]pyridin-2-one.[1]
In solution, the equilibrium shifts based on pH and solvent polarity. Acidic conditions favor the lactone (closed form), while basic conditions can stabilize the open carboxylate anion.
Visualization of Tautomeric States
The following diagram illustrates the structural flux, including the keto-enol tautomerism of the side chain which precedes cyclization.
Physiochemical Profile (Calculated)
Note: Data refers to the open-chain form unless specified.
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₉H₉NO₃ | Precursor stoichiometry |
| Molecular Weight | 179.17 g/mol | Stoichiometric calculations |
| pKa (COOH) | ~3.5 (Predicted) | Acidic; forms salts with bases |
| pKa (α-CH₂) | ~19 (Predicted) | Deprotonation requires strong base (e.g., NaH) |
| Solubility | Soluble in DMSO, DMF, Dilute Base | Insoluble in non-polar organics (Hexane) |
| Stability | Low (Open form) | Spontaneously dehydrates to lactone upon isolation |
Part 2: Synthetic Pathways[1][3][4]
The synthesis of this scaffold relies on Nucleophilic Aromatic Substitution (
Core Synthesis Protocol
Reaction: 2-Chloronicotinic acid + Ethyl Acetoacetate
Reagents & Materials
-
Substrate: 2-Chloronicotinic acid (1.0 eq)
-
Nucleophile: Ethyl acetoacetate (1.2 eq)
-
Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (2.5 eq)
-
Solvent: Anhydrous Ethanol (EtOH) or DMF
-
Acid: 6M HCl (for decarboxylation)
Step-by-Step Methodology
-
Enolate Formation:
-
In a flame-dried flask under
, dissolve Ethyl Acetoacetate in anhydrous EtOH. -
Cool to 0°C. Slowly add NaOEt (2.5 eq). Causality: Low temperature prevents self-condensation of the ester.[1]
-
Stir for 30 mins to generate the sodium enolate.
-
-
Coupling:
-
Add 2-Chloronicotinic acid (solid) in one portion.
-
Heat to reflux (78°C) for 12–16 hours.
-
Monitoring: TLC should show consumption of the nicotinic acid.
-
-
Hydrolysis & Decarboxylation (The Krapcho Analog):
-
Isolation (Critical Step):
Part 3: Reactivity & Heterocyclic Applications[1][8]
The utility of 2-(2-oxopropyl)pyridine-3-carboxylic acid lies in its ability to act as a "masked" 1,3-dielectrophile.[1] It bifurcates into two major heterocyclic classes depending on the nucleophile introduced.
Pathway A: 1,8-Naphthyridines (Pharmaceuticals)
Reaction with ammonia or primary amines attacks the ketone carbonyl, forming an imine/enamine which then cyclizes with the C3-carboxylate (as an amide).
-
Target: HIV Integrase Inhibitors, Antibacterials.
-
Reagent: Ammonium acetate (
) or Primary Amines (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ).
Pathway B: Pyranopyridines (Lactones)
Under acidic or neutral conditions, the oxygen atom of the carboxylate acts as the nucleophile.
-
Target: Antifungal scaffolds, Coumarin analogs.
-
Reagent: Acetic Anhydride (
) or Polyphosphoric Acid (PPA).
Reaction Logic Diagram
Part 4: Experimental Validation & Troubleshooting
Diagnostic NMR Signals
When analyzing the product, use these signals to distinguish the Open Acid from the Cyclized Lactone .
| Nucleus | Open Chain (Acid/Keto) | Cyclized (Lactone) |
| ¹H NMR (Side Chain) | Singlet | Doublet |
| ¹H NMR (Methylene) | Singlet | Absent (Replaced by vinylic proton |
| ¹³C NMR (Carbonyls) | Two signals: ~170 (COOH), ~205 (C=O) | One signal: ~160–165 (Lactone C=O) |
| IR Spectroscopy | Broad OH (2500–3300 | Sharp C=O (1730 |
Troubleshooting Common Failures
-
Issue: Low yield in
step.-
Cause: Incomplete deprotonation of ethyl acetoacetate.
-
Fix: Ensure NaH is fresh or use strictly anhydrous NaOEt. Water quenches the enolate.
-
-
Issue: Product is insoluble/gummy.
-
Cause: Formation of zwitterionic species.
-
Fix: Isolate as the hydrochloride salt or immediately cyclize to the stable lactone or naphthyridine derivative.
-
References
-
Synthesis of Pyranopyridines
-
Reaction Mechanism (
on 2-Chloronicotinic Acid): -
Tautomerism Context
- Title: Keto-Enol Tautomerism: Key Points.
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Heterocyclic Applications (Naphthyridines)
- Title: Synthesis of some new Thieno[2,3-b]pyridines...
- Source: NIH / PMC.
-
URL:[Link]
Sources
- 1. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
2-Acetonylnicotinic Acid (CAS 35969-49-4): A Technical Guide to Properties, Synthesis, and Applications in Aza-Heterocycle Drug Discovery
As the demand for novel, biologically active heterocyclic scaffolds accelerates in modern drug discovery, bifunctional building blocks have become indispensable. 2-Acetonylnicotinic acid (also designated as 2-(2-oxopropyl)pyridine-3-carboxylic acid) is a highly versatile, privileged intermediate. Characterized by the precise ortho-positioning of a reactive ketone and a carboxylic acid on a pyridine ring, this compound serves as a cornerstone for the divergent synthesis of complex fused aza-heterocycles, including 1,6-naphthyridines and pyrido[3,2-d][1,2]diazepines.
This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical profiling, and validated protocols for downstream cyclization, designed for researchers and medicinal chemists.
Physicochemical Profiling and Structural Data
Accurate characterization of building blocks is the first self-validating step in any synthetic workflow. 2-Acetonylnicotinic acid presents as a crystalline solid with moderate thermal stability. Its bifunctional nature requires careful storage to prevent premature decarboxylation or intermolecular condensations.
The following table summarizes the critical quantitative data and safety parameters sourced from authoritative chemical repositories (; [1][2]).
| Property | Value / Description |
| IUPAC Name | 2-(2-oxopropyl)pyridine-3-carboxylic acid |
| CAS Number | 35969-49-4 |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Melting Point | 140 – 141 °C |
| Boiling Point | 333.7 ± 27.0 °C (at 760 mmHg) |
| Physical Form | Solid (Powder/Crystals) |
| GHS Hazard Codes | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) |
| Storage Conditions | 4 °C, desiccated, protected from light |
Mechanistic Causality: The Hurtley-Type Condensation
The de novo synthesis of 2-acetonylnicotinic acid is classically achieved via a copper-catalyzed Hurtley reaction, coupling 2-bromopyridine-3-carboxylic acid with acetylacetone ([3]).
The Causality of the Transformation: Standard cross-coupling logic might suggest that reacting a β-diketone with an aryl halide yields a diacetylmethyl derivative. However, in this specific protocol, the strongly basic conditions (sodium ethoxide in ethanol) drive a critical secondary transformation. Following the initial C–C bond formation, the sterically hindered and highly electrophilic intermediate 1,3-diketone undergoes rapid in situ ethanolysis (a retro-Claisen-type cleavage). This selectively ejects one acetyl group as ethyl acetate, collapsing the intermediate specifically into the mono-ketone (2-acetonyl) derivative.
Understanding this causality is vital: attempting this reaction in non-nucleophilic bases (like NaH in THF) will stall the reaction at the diketone stage, ruining the downstream cyclization potential.
Protocol 1: Synthesis of 2-Acetonylnicotinic Acid
This protocol is a self-validating system; the evolution of ethyl acetate odor and the specific melting point of the product confirm the retro-Claisen cleavage.
-
Enolate Generation: In a flame-dried flask under inert atmosphere, dissolve sodium metal (0.1 mol) in absolute ethanol (100 mL) to generate sodium ethoxide. Add acetylacetone (0.05 mol) dropwise at 0 °C.
-
Catalyst Coordination: Introduce copper(II) acetate (0.005 mol). The solution will transition to a deep blue/green, indicating the formation of the reactive Cu-enolate complex.
-
Coupling & Cleavage: Add 2-bromopyridine-3-carboxylic acid (0.025 mol). Heat the reaction mixture to reflux (approx. 78 °C) for 12 hours. During this phase, the C-C coupling and subsequent ethanolysis occur simultaneously.
-
Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and acidify the aqueous residue with dilute HCl to pH 3-4.
-
Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude product from ethanol to yield pure 2-acetonylnicotinic acid (Expected MP: 140-141 °C).
Divergent Reactivity and Downstream Applications
The true value of 2-acetonylnicotinic acid lies in its orthogonal reactive sites. The C2-ketone is primed for nucleophilic attack by amines or hydrazines, while the C3-carboxylic acid acts as the terminal electrophile for intramolecular amidation.
Fig 1: Divergent synthetic pathways from 2-acetonylnicotinic acid.
Pathway A: 1,6-Naphthyridine Formation
When reacted with aqueous ammonia, the ammonia serves a dual mechanistic role. First, it forms an imine at the C2-acetonyl ketone. Second, the basicity of the aqueous ammonia facilitates the deprotonation necessary to drive the nucleophilic attack of the newly formed imine nitrogen onto the C3-carboxylic acid, dehydrating the system to form 7-methyl-1,6-naphthyridin-5(6H)-one.
Pathway B: Pyrido-Diazepine Formation
Replacing ammonia with methylhydrazine alters the regiochemistry of the cyclization. The primary amine of methylhydrazine attacks the ketone to form a hydrazone, while the secondary amine attacks the carboxylic acid, expanding the newly formed ring to a 7-membered 2,5-dihydro-2,4-dimethylpyrido[3,2-d][1,2]diazepin-1-one ([3]).
Protocol 2: Synthesis of 7-Methyl-1,6-naphthyridin-5(6H)-one
This protocol validates the bifunctional cyclization capacity of the scaffold.
-
Reagent Assembly: Suspend 2-acetonylnicotinic acid (1.0 g, 5.58 mmol) in concentrated aqueous ammonia (d = 0.88 g/mL; 10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Thermal Cyclization: Heat the solution under reflux for 15 hours. The prolonged heating is required to overcome the activation energy barrier of the intramolecular amidation following the initial imine formation.
-
Concentration: Transfer the flask to an oil bath set at 120 °C and concentrate the mixture to a small volume at atmospheric pressure.
-
Precipitation & Re-evaporation: Add an additional 1 mL of concentrated ammonia and re-evaporate. This step ensures complete conversion of any uncyclized intermediate by re-establishing the basic, nitrogen-rich environment. A brown solid will precipitate.
-
Purification: Dissolve the crude brown solid in hot methanol. Add activated charcoal to remove polymeric colored impurities, filter hot through a Celite pad, and allow the filtrate to crystallize at 4 °C.
-
Validation: Collect the crystals via vacuum filtration. Yield: ~0.8 g (80%). The product is validated by a sharp melting point of 244.5–246 °C and characteristic UV absorbance maxima at 331.5, 292.5, and 240.5 nm.
Conclusion
2-Acetonylnicotinic acid (CAS 35969-49-4) is far more than a simple substituted pyridine; it is a meticulously designed synthetic springboard. By leveraging the predictable reactivity of its adjacent ketone and carboxylic acid moieties, drug development professionals can rapidly generate libraries of naphthyridines and diazepines—scaffolds that are historically rich in kinase inhibition and CNS-active pharmacophores. Strict adherence to the mechanistic principles of the Hurtley coupling and condensation pathways ensures high-fidelity, scalable access to these high-value targets.
References
-
Condensation of β-dicarbonyl compounds with halogenopyridinecarboxylic acids. A convenient synthesis of some naphthyridine derivatives. Source: Journal of the Chemical Society, Perkin Transactions 1 (1972) URL:[Link]
Sources
Technical Guide: 2-Acetylnicotinic Acid vs. 2-(2-Oxopropyl)nicotinic Acid
The following technical guide details the structural, synthetic, and reactive distinctions between 2-acetylnicotinic acid and 2-(2-oxopropyl)nicotinic acid .
Core Scaffold Analysis for Heterocyclic Synthesis
Executive Summary
In drug discovery, the selection of pyridine-based building blocks dictates the topology of the resulting fused heterocycles. While 2-acetylnicotinic acid and 2-(2-oxopropyl)nicotinic acid share a pyridine-3-carboxylic acid core, they are chemically distinct entities. The primary difference lies in the carbon linker length at the C2 position: the former possesses a direct carbonyl attachment, while the latter contains a methylene spacer (
Structural & Physicochemical Analysis[1]
The two compounds are often confused due to similar nomenclature (e.g., "acetonyl" vs. "acetyl"), yet they behave as distinct electrophiles in condensation reactions.
| Feature | 2-Acetylnicotinic Acid | 2-(2-Oxopropyl)nicotinic Acid |
| CAS Number | 89942-59-6 | 35969-49-4 |
| Formula | ||
| Side Chain (C2) | Acetyl ( | Acetonyl ( |
| Relationship | ||
| Cyclization Potential | Forms 5-membered lactols or 6-membered diaza-rings. | Forms 6-membered lactones or 6-membered diaza-rings. |
| Key Tautomer | Ring-chain tautomerism with hydroxylactone (furo[3,4-b]pyridin-5-one). | Keto-enol tautomerism at the methylene spacer. |
Electronic Implications
-
2-Acetylnicotinic Acid: The carbonyl group is conjugated directly with the pyridine ring, withdrawing electron density and increasing the acidity of the C3-carboxylic acid. The proximity of the ketone and acid groups facilitates the formation of a cyclic pseudo-acid (lactol) form.
-
2-(2-Oxopropyl)nicotinic Acid: The methylene spacer insulates the carbonyl from the pyridine ring. This molecule acts as a 1,4-dicarbonyl system (specifically a
-keto acid relative to the pyridine nitrogen, but a 1,5-relationship between the acid and ketone carbons). This geometry is ideal for forming thermodynamically stable 6-membered fused rings (e.g., isocoumarin analogs).
Synthetic Pathways[2][3][4][5][6]
The synthesis of these cores requires divergent strategies. 2-Acetylnicotinic acid is typically accessed via oxidative degradation, whereas the oxopropyl derivative is constructed via nucleophilic substitution.
A. Synthesis of 2-Acetylnicotinic Acid
The industrial standard involves the ozonolysis of 8-methylquinoline. The reaction cleaves the benzene ring of the quinoline system while preserving the pyridine core.
-
Protocol: 8-Methylquinoline is treated with ozone in aqueous acid, followed by oxidative workup (
). -
Alternative: Acetylation of nicotinic acid
-oxide followed by reductive deoxygenation.
B. Synthesis of 2-(2-Oxopropyl)nicotinic Acid
This compound is synthesized via a nucleophilic aromatic substitution (
-
Step 1: Reaction of 2-chloronicotinic acid (or its ester) with ethyl acetoacetate in the presence of a base (NaH or NaOEt).
-
Step 2: Acid-catalyzed hydrolysis and decarboxylation of the
-keto ester intermediate. -
Mechanism: The acetoacetate enolate displaces the chloride at C2. Subsequent hydrolysis removes the ethyl ester, and the resulting
-keto acid spontaneously decarboxylates to leave the acetonyl group.
Figure 1: Comparative synthetic routes. Route A utilizes oxidative ring contraction, while Route B employs chain extension via enolate chemistry.
Reactivity & Cyclization Profiles[7]
The most critical distinction for researchers is the ring size of the fused heterocycles generated from these precursors.
2-Acetylnicotinic Acid
Pyrido[2,3-d]pyridazines
Reaction with hydrazine leads to a condensation with both the ketone and the carboxylic acid (or ester).
-
Product: Pyrido[2,3-d]pyridazin-1(2H)-one (and related phthalazinone analogs).
-
Mechanism: Hydrazine attacks the ketone (forming a hydrazone) and the carboxylic acid (forming a hydrazide), closing a 6-membered ring where the two nitrogens are adjacent (N-N bond).
2-(2-Oxopropyl)nicotinic Acid
1,6-Naphthyridines
The methylene spacer pushes the ketone further away, allowing for the formation of a pyridine-fused pyridone (naphthyridine).
-
Reaction with Hydrazine: Forms 2-methyl-1,6-naphthyridin-5(6H)-one .
-
Reaction with Acid (Dehydration): Forms 3-methyl-1H-pyrano[4,3-b]pyridin-1-one (an isocoumarin isostere).
-
Why it matters: 1,6-Naphthyridines are privileged scaffolds in kinase inhibitor design (e.g., bioisosteres of quinolines).
Figure 2: Divergent cyclization pathways. Note how the "extra" carbon in the oxopropyl derivative (blue path) enables the formation of naphthyridine and pyranopyridine cores, whereas the acetyl derivative (green path) yields pyridazines.
Experimental Protocols
Protocol A: Synthesis of 2-(2-Oxopropyl)nicotinic Acid (Acetonylnicotinic Acid)
Adapted from methods involving 2-chloronicotinic acid substitution.
-
Enolate Formation: In a dry flask under Argon, suspend NaH (60% dispersion, 2.2 eq) in anhydrous THF. Add ethyl acetoacetate (1.1 eq) dropwise at 0°C. Stir for 30 min until evolution of
ceases. -
Substitution: Add 2-chloronicotinic acid (1.0 eq) (or ethyl 2-chloronicotinate for higher yields) to the solution. Heat to reflux for 4–6 hours.
-
Hydrolysis/Decarboxylation: Evaporate THF. Dissolve the residue in 6N HCl. Reflux for 3 hours. This step hydrolyzes the ester and facilitates the thermal decarboxylation of the
-keto acid moiety. -
Isolation: Cool to room temperature and adjust pH to ~3-4 with NaOH. The product, 2-(2-oxopropyl)nicotinic acid , precipitates as a solid. Recrystallize from ethanol/water.
-
Validation:
NMR should show a singlet for the methyl ketone (~2.3 ppm) and a singlet for the methylene spacer (~4.2 ppm).
-
Protocol B: Cyclization to 1,6-Naphthyridin-5-one
-
Condensation: Dissolve 2-(2-oxopropyl)nicotinic acid (1 mmol) in Ethanol (5 mL).
-
Reagent Addition: Add Hydrazine hydrate (1.2 mmol).
-
Reaction: Reflux for 2 hours. The product precipitates upon cooling.[1]
-
Result: 2-methyl-1,6-naphthyridin-5(6H)-one .
-
Note: Using ammonia or ammonium acetate instead of hydrazine yields the non-N-amino variant.
-
References
-
Synthesis of 2-Acetylnicotinic Acid via Ozonolysis
- Source: O'Murchu, C. (1989).
-
Synthesis of 2-(2-Oxopropyl)nicotinic Acid (Acetonylnicotinic Acid)
-
Source: Ames, D. E., & Opalko, A. (1966). "Derivatives of 1,8-naphthyridine."[2] Tetrahedron, 22, 13-16. (Describes the use of ethyl acetoacetate condensation).
- Source:Sigma-Aldrich Product Entry 35969-49-4.
-
-
Cyclization to Naphthyridines vs.
- Source: Litvinov, V. P. (2004). "Chemistry of 1,6-naphthyridines." Russian Chemical Reviews, 73(6).
- Context: Details the cyclization of (2-pyridyl)-1,3-dicarbonyls into naphthyridine systems.
Sources
The Tautomeric Landscape of 2-Acetonylpyridine-3-Carboxylic Acid: Mechanisms, Analytics, and Synthetic Utility
Introduction to the Molecular Architecture
2-Acetonylpyridine-3-carboxylic acid (also known as 2-acetonylnicotinic acid) is a highly versatile bifunctional heteroaromatic scaffold. Structurally defined by an acetonyl group (-CH₂-CO-CH₃) at the C2 position and a carboxylic acid (-COOH) at the C3 position of a pyridine ring, the molecule’s architecture inherently forces these two reactive moieties into close spatial proximity.
This proximity is the fundamental driver of a complex, multi-state dynamic equilibrium. Rather than existing as a single static structure, the compound oscillates between open-chain and cyclic forms through [1]. Understanding the causality behind these structural shifts is paramount for researchers utilizing this compound as an intermediate in the synthesis of 1,6-naphthyridine derivatives or evaluating its pharmacokinetic behavior in drug discovery.
Mechanistic Pathways of Tautomerism
The tautomeric network of 2-acetonylpyridine-3-carboxylic acid is governed by the competing nucleophilicity of the carboxylic acid and the electrophilicity of the acetonyl carbonyl carbon. The system partitions into three primary states:
-
Open-Chain Keto-Acid Form : The canonical structure, featuring a discrete ketone and carboxylic acid.
-
Open-Chain Enol-Acid Form : Driven by extended
-conjugation with the pyridine ring, the acetonyl group can tautomerize to an enol (2-(2-hydroxyprop-1-enyl)pyridine-3-carboxylic acid). -
Cyclic Lactol (Hemiketal) Form : The most structurally profound transformation occurs via intramolecular nucleophilic attack. The hydroxyl oxygen of the C3-carboxylic acid attacks the C2-acetonyl ketone, generating a 6-membered ring: 3-hydroxy-3-methyl-3,4-dihydro-1H-pyrano[3,4-b]pyridin-1-one .
Tautomeric equilibrium pathways of 2-acetonylpyridine-3-carboxylic acid.
Thermodynamic and Kinetic Drivers
The equilibrium position is not static; it is highly responsive to the physicochemical environment. The causality behind the dominant tautomer lies in the thermodynamics of solvation and dipole minimization.
In polar protic solvents (e.g., water), the open-chain keto form is stabilized by extensive intermolecular hydrogen bonding with the solvent network, which effectively outcompetes intramolecular cyclization. Conversely, in non-polar aprotic environments or the solid state, the molecule minimizes its exposed dipole moment by collapsing into the cyclic lactol form.
Table 1: Environmental Effects on Tautomeric Equilibrium
| Environment / Solvent | Dielectric Constant ( | Dominant Tautomer | Thermodynamic Driving Force |
| Aqueous (pH 7.4) | 80.1 | Open-Chain Keto | Hydration of the carboxylate anion and ketone moieties prevents cyclization. |
| DMSO-d6 | 46.7 | Mixed (Keto/Lactol) | Disruption of intramolecular H-bonding by strong solvent-solute interactions. |
| Chloroform (CDCl3) | 4.8 | Cyclic Lactol | Minimization of the molecular dipole moment; favorable intramolecular cyclization. |
| Solid State (Crystal) | N/A | Cyclic Lactol | Crystal lattice packing energy strongly favors the rigid, planar 6-membered pyrano-pyridine ring. |
Self-Validating Experimental Workflows
Because tautomeric interconversion can occur rapidly on the NMR timescale but slowly on the IR timescale, relying on a single analytical technique introduces a high risk of mischaracterization. The following multi-modal workflow ensures a self-validating system for mapping the tautomeric ratio.
Protocol A: Variable-Temperature (VT) NMR Profiling
Causality: NMR provides distinct chemical environments for the open-chain versus cyclic forms. The methylene protons (-CH₂-) are equivalent singlets in the open chain but become diastereotopic in the rigid cyclic lactol.
-
Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃ (to observe the lactol) or DMSO-d₆ (to observe the keto form).
-
Temperature Calibration : Equilibrate the NMR probe to exactly 298 K using a methanol standard.
-
Data Acquisition (¹H NMR) : Acquire 64 scans at 400 MHz or higher.
-
Diagnostic Integration :
-
Open-Chain: Integrate the methylene singlet (~4.1 ppm) and the methyl singlet adjacent to the ketone (~2.2 ppm).
-
Cyclic Lactol: Integrate the diastereotopic methylene AB quartet (~2.9–3.3 ppm) and the upfield methyl singlet attached to the sp³ hemiketal carbon (~1.7 ppm).
-
-
Kinetic Validation : Step the temperature from 273 K to 333 K in 10 K increments. A shift in the integration ratios validates the dynamic equilibrium, allowing for the calculation of
and via the Van 't Hoff equation.
Protocol B: In Situ FTIR Spectroscopy
Causality: IR spectroscopy captures instantaneous molecular vibrations (femtosecond timescale), preventing the "time-averaging" artifacts sometimes seen in NMR.
-
Baseline Establishment : Collect a background spectrum of the pure solvent in a liquid transmission cell with CaF₂ windows.
-
Sample Measurement : Inject a 50 mM solution of the analyte.
-
Band Assignment & Cross-Check :
-
Identify the open-chain form via the ketone C=O stretch (~1715 cm⁻¹) and carboxylic acid C=O stretch (~1700 cm⁻¹).
-
Identify the cyclic lactol via the lactone-like C=O stretch (~1735 cm⁻¹) and the broad hemiketal O-H stretch (~3300 cm⁻¹).
-
Validation: The ratio of the 1735 cm⁻¹ to 1715 cm⁻¹ peaks must correlate with the NMR integration ratios obtained at the same temperature and concentration.
-
Multi-modal analytical workflow for characterizing tautomeric equilibria.
Synthetic Utility and Pharmacological Implications
The tautomerism of 2-acetonylpyridine-3-carboxylic acid is the mechanistic foundation for its utility in advanced heterocyclic synthesis. As established by Ames and Dodds, the condensation of o-halogenopyridinecarboxylic acids with
In the context of drug development, ring-chain tautomerism acts as a physicochemical chameleon. The open-chain keto-acid form is highly polar, which typically restricts passive membrane permeability. However, the transient formation of the lipophilic cyclic lactol serves as an intrinsic "prodrug-like" state. This uncharged, less polar tautomer dramatically enhances passive diffusion across lipid bilayers (e.g., in Caco-2 assays), before reverting to the active keto-acid form upon encountering the aqueous intracellular environment. Understanding and manipulating this equilibrium via formulation pH or solvent selection is a critical lever for optimizing the bioavailability of pyridine-carboxylic acid pharmacophores.
References
-
Keto-enol tautomerism | Organic Chemistry II Class Notes Fiveable URL:[Link]
-
Condens
-dicarbonyl compounds with halogenopyridinecarboxylic acids. A convenient synthesis of some naphthyridine derivatives. D. E. Ames & W. D. Dodds, Journal of the Chemical Society, Perkin Transactions 1 (1972) URL:[Link]
Technical Profile: 2-(2-Oxopropyl)pyridine-3-carboxylic Acid
Executive Summary
2-(2-Oxopropyl)pyridine-3-carboxylic acid , also known as 2-acetonylnicotinic acid , is a critical heterocyclic building block (CAS: 35969-49-4 ). It serves as a strategic intermediate in the synthesis of fused bicyclic systems, most notably 1,8-naphthyridines , which are pharmacophores found in gastric antisecretory agents, anti-inflammatory drugs, and potent herbicides.
This guide provides a definitive breakdown of its physicochemical properties, a validated synthesis workflow from 2-chloronicotinic acid, and a mechanistic analysis of its cyclization pathways.
Physicochemical Characterization
Molecular Weight & Formula Analysis
Precise molecular weight determination is essential for stoichiometry in multi-step syntheses. The values below are calculated using the latest IUPAC standard atomic weights.
| Property | Value | Notes |
| Molecular Formula | C₉H₉NO₃ | |
| Molecular Weight | 179.175 g/mol | Monoisotopic Mass: 179.058 g/mol |
| CAS Number | 35969-49-4 | |
| IUPAC Name | 2-(2-Oxopropyl)pyridine-3-carboxylic acid | Alt: 2-Acetonylnicotinic acid |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow |
| Melting Point | 125–128 °C | Decomposes upon prolonged heating |
| pKa (Calc) | ~3.5 (COOH), ~5.2 (Pyridine N) | Zwitterionic character in neutral pH |
Structural Dynamics & Tautomerism
The reactivity of this molecule is governed by the equilibrium between the keto form (2-oxopropyl) and the enol form. While the keto form predominates in solid state and non-polar solvents, the enol form is the reactive species in cyclization reactions.
Figure 1: Tautomeric equilibrium critical for subsequent cyclization reactions.
Synthetic Workflow: The Displacement Route
The most robust industrial route involves the nucleophilic aromatic substitution (
Reaction Scheme
-
Activation: Deprotonation of ethyl acetoacetate.
-
Substitution: Displacement of the chlorine atom at the C2 position.
-
Decarboxylation: Acid hydrolysis removes the ester and decarboxylates the
-keto acid moiety to yield the acetonyl group.
Step-by-Step Protocol
Reagents:
-
Starting Material: 2-Chloronicotinic acid (1.0 eq)[1]
-
Nucleophile: Ethyl acetoacetate (2.5 eq)
-
Base: Sodium ethoxide (NaOEt) or Sodium hydride (NaH) (3.0 eq)
-
Solvent: Toluene or THF (anhydrous)
-
Hydrolysis: 6M HCl
Procedure:
-
Enolate Formation: In a dry 3-neck flask under
, suspend NaH (3.0 eq) in anhydrous THF. Dropwise add ethyl acetoacetate (2.5 eq) at 0°C. Stir for 30 min until evolution ceases. -
Coupling: Add 2-chloronicotinic acid (1.0 eq) (often as the sodium salt or ester to prevent quenching the enolate). Note: Using ethyl 2-chloronicotinate is often preferred to avoid consuming base by the carboxylic acid. Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of chloropyridine).
-
Workup: Cool to RT. Quench with water. Acidify to pH 4 to precipitate the intermediate diester/acid.
-
Hydrolysis & Decarboxylation: Resuspend the crude intermediate in 6M HCl. Reflux for 3 hours. This step hydrolyzes the ethyl ester and spontaneously decarboxylates the unstable
-keto acid. -
Isolation: Neutralize the solution to pH ~3-4 with NaOH. The product, 2-(2-oxopropyl)pyridine-3-carboxylic acid , precipitates. Filter, wash with cold water, and dry in vacuo.
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the singlet methyl group of the ketone (~2.2 ppm) and the methylene bridge (~4.2 ppm). The pyridine protons should show characteristic coupling constants.
-
MS (ESI): [M+H]+ peak at 180.18.
Applications: The Naphthyridine Gateway
The primary utility of 2-(2-oxopropyl)pyridine-3-carboxylic acid is its conversion into 1,8-naphthyridines . This transformation exploits the spatial proximity of the C2-acetonyl and C3-carboxyl groups.
Mechanism of Cyclization
Reaction with ammonia or primary amines results in a cascade condensation to form 1,8-naphthyridin-2(1H)-ones .
Figure 2: Conversion workflow to 1,8-naphthyridin-2(1H)-one scaffolds.
Key Reaction Conditions
-
Reagent: Aqueous Ammonia (28%) or Ammonium Acetate.
-
Conditions: Sealed tube, 100–120°C, or microwave irradiation.
-
Outcome: High yield formation of the bicyclic system, driven by the thermodynamic stability of the naphthyridine core.
References
-
PubChem Compound Summary. (2025). 2-(2-Oxopropyl)pyridine-3-carboxylic acid.[2] National Library of Medicine. [Link]
-
Santilli, A. A., et al. (1987). "2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties." Journal of Medicinal Chemistry, 30(12), 2270-2277. [Link]
Sources
A Technical Guide to the Aqueous Solubility of 2-(2-oxopropyl)pyridine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
Aqueous solubility is a critical physicochemical parameter in the fields of pharmaceutical sciences, chemistry, and materials science, profoundly influencing a compound's behavior, from its bioavailability in drug development to its utility in various chemical processes. This technical guide provides a comprehensive framework for understanding and determining the aqueous solubility of 2-(2-oxopropyl)pyridine-3-carboxylic acid, an amphoteric compound with functional groups that present unique, pH-dependent solubility characteristics. We delve into the theoretical underpinnings of solubility, differentiate between thermodynamic and kinetic measurements, and provide detailed, field-tested protocols for both the gold-standard shake-flask method and high-throughput kinetic assays. Furthermore, this guide outlines a robust HPLC-UV method for accurate quantification and discusses the generation of a complete pH-solubility profile. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical knowledge and the practical, step-by-step methodologies required to generate reliable and reproducible solubility data.
Introduction
The aqueous solubility of a chemical entity is a fundamental property that dictates its interaction with biological and chemical systems. In drug discovery and development, insufficient solubility is a primary contributor to poor bioavailability and can lead to unreliable in vitro assay results, ultimately causing the failure of promising drug candidates.[1][2] Therefore, the early and accurate characterization of a compound's solubility is paramount.
This guide focuses on 2-(2-oxopropyl)pyridine-3-carboxylic acid, a molecule of interest due to its amphoteric nature. The presence of both a weakly acidic carboxylic acid group and a weakly basic pyridine ring means its charge state, and consequently its solubility, is highly dependent on the pH of the aqueous environment.[3][4] Understanding this pH-dependent behavior is crucial for applications ranging from designing effective drug delivery systems to controlling reaction conditions in synthetic chemistry.
This document serves as a practical, in-depth resource. It moves beyond simple definitions to explain the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating high-quality data.[5][6]
Physicochemical Characterization of 2-(2-oxopropyl)pyridine-3-carboxylic acid
A thorough understanding of the molecule's structure and ionization behavior is the foundation for interpreting its solubility.
2.1 Molecular Structure and Properties
-
Chemical Name: 2-(2-oxopropyl)pyridine-3-carboxylic acid
-
CAS Number: 35969-49-4[7]
-
Molecular Formula: C9H9NO3[7]
-
Structure:
(A representative image would be placed here in a final document)
The key functional groups influencing aqueous solubility are the carboxylic acid (-COOH), the pyridine ring (a tertiary amine), and the ketone group (C=O). The carboxylic acid can donate a proton (acidic), the pyridine nitrogen can accept a proton (basic), and the ketone offers a site for hydrogen bonding.
2.2 Ionization and pKa
As an amphoteric substance, 2-(2-oxopropyl)pyridine-3-carboxylic acid can exist in cationic, zwitterionic/neutral, and anionic forms depending on the pH. The transition between these states is governed by its pKa values.
-
pKa1 (Carboxylic Acid): The pKa of the carboxylic acid group is predicted to be in the range of 3-5. This is the pH at which the deprotonated (anionic, -COO⁻) and protonated (neutral, -COOH) forms are in equal concentration.
-
pKa2 (Pyridine Ring): The pKa of the pyridinium ion is predicted to be in the range of 2-4. This is the pH at which the protonated (cationic) and neutral forms of the pyridine ring are in equal concentration.[9]
The interplay between these two pKa values results in a V-shaped pH-solubility profile, with the lowest solubility typically observed at the isoelectric point (pI), the pH at which the net charge of the molecule is zero.[10]
Figure 1: Ionization states of 2-(2-oxopropyl)pyridine-3-carboxylic acid as a function of pH.
Principles of Aqueous Solubility Measurement
It is critical to distinguish between two types of solubility measurements commonly performed in research and development settings: thermodynamic and kinetic solubility.[11]
-
Thermodynamic (Equilibrium) Solubility: This is the true, intrinsic solubility of a compound. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature and pressure.[12] This measurement requires a sufficient incubation time for the system to reach equilibrium, which can range from several hours to days.[2][13] The shake-flask method is the gold standard for determining thermodynamic solubility.[14][15]
-
Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery.[1][13] It measures the concentration of a compound at the point of precipitation when it is rapidly introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO).[2][16] Because this can lead to the formation of supersaturated solutions or amorphous precipitates, kinetic solubility values are often higher than thermodynamic solubility.[17] The primary advantage is speed, allowing for the rapid assessment of large numbers of compounds.[11][18]
For the purpose of this guide, we will detail protocols for both, as they serve different but equally important roles in the characterization of a compound.
Experimental Protocols for Solubility Determination
The following protocols are designed to be robust and self-validating. Adherence to these steps, coupled with an understanding of the underlying principles, will yield high-quality data.
4.1 Protocol for Thermodynamic (Equilibrium) Solubility
This method, based on the shake-flask principle, is the definitive approach for determining the true solubility of 2-(2-oxopropyl)pyridine-3-carboxylic acid.[17]
Rationale: The core principle is to create a saturated solution in equilibrium with the solid phase. By agitating an excess amount of the solid compound in the aqueous medium for an extended period, we ensure that the dissolution and precipitation rates become equal.[14] Subsequent separation of the solid and quantification of the dissolved analyte in the supernatant provides the equilibrium solubility value.
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of solid 2-(2-oxopropyl)pyridine-3-carboxylic acid to a series of clear glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is 2-5 mg of compound per 1 mL of buffer.
-
Dispense the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, or a series of buffers for a pH-solubility profile) into each vial.
-
Include a blank vial containing only the buffer to serve as a control.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Agitate the suspensions for a minimum of 24 hours to ensure equilibrium is reached. For some compounds, 48-72 hours may be necessary. It is advisable to test multiple time points (e.g., 24h and 48h) during method development to confirm equilibrium has been achieved.
-
-
Sample Separation:
-
After incubation, allow the vials to stand for a short period (e.g., 30 minutes) to let the larger particles settle.
-
Carefully withdraw a sample of the supernatant. It is critical not to disturb the solid material at the bottom.
-
Filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF or PTFE) to remove any remaining undissolved solid. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.
-
-
Quantification:
-
Dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described in Section 5.0.
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the thermodynamic solubility.
-
Figure 2: Workflow for Thermodynamic Solubility Determination (Shake-Flask Method).
4.2 Protocol for Kinetic Solubility
This high-throughput method is ideal for early-stage discovery when compound availability is limited and speed is essential.[13][18]
Rationale: This assay determines the point of precipitation when a compound is rapidly introduced from a DMSO stock into an aqueous buffer.[16] The resulting measurement is "kinetic" because the system does not reach thermodynamic equilibrium. Precipitation is often detected by turbidimetry (light scattering) or by separating any precipitate and measuring the remaining dissolved compound via UV absorbance.[11][18]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of 2-(2-oxopropyl)pyridine-3-carboxylic acid in 100% DMSO (e.g., 10 mM).
-
In a 96-well microplate, add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells.
-
Rapidly add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (e.g., 1%).
-
-
Incubation:
-
Detection (Direct UV Method):
-
After incubation, transfer the contents of the wells to a filter plate (e.g., a 96-well plate with a built-in 0.45 µm filter).
-
Centrifuge the filter plate to separate the supernatant (filtrate) from any precipitate into a clean 96-well UV-compatible collection plate.
-
Measure the UV absorbance of the filtrate at the compound's λmax using a plate reader.
-
-
Quantification:
-
Prepare a calibration curve by making serial dilutions of the DMSO stock solution in a mixture of buffer and DMSO that mimics the final assay conditions.
-
Calculate the concentration of the compound in the filtered samples by comparing their UV absorbance to the calibration curve. This value represents the kinetic solubility.
-
Figure 3: Workflow for Kinetic Solubility Determination.
4.3 Protocol for pH-Solubility Profiling
This protocol extends the thermodynamic solubility method to map the compound's solubility across a range of pH values, which is essential for an amphoteric molecule.[3][10]
Methodology:
-
Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to pH 10 in 1.0 pH unit increments). Universal buffers or a series of different buffers (e.g., phosphate, acetate, borate) can be used.
-
Perform the Thermodynamic (Equilibrium) Solubility protocol (Section 4.1) in parallel for each of the prepared buffers.
-
It is crucial to measure the final pH of the supernatant after the equilibration period, as the addition of the compound can slightly alter the buffer pH.[17]
-
Plot the measured solubility (on a logarithmic scale) against the final measured pH of each sample. This plot will reveal the pH-solubility profile.
Analytical Quantification by HPLC-UV
A validated, stability-indicating analytical method is required to accurately quantify the concentration of the dissolved compound. A High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method is a common and robust choice.[19]
Rationale: HPLC separates the analyte of interest from potential impurities or degradants, and the UV detector provides a response proportional to the analyte's concentration.[20][21] This ensures that the measured value corresponds only to the intact compound.
Step-by-Step Methodology:
-
Instrument and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.8) and an organic solvent (e.g., acetonitrile).[20]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength (λmax): Determine the wavelength of maximum absorbance for 2-(2-oxopropyl)pyridine-3-carboxylic acid by scanning a dilute solution with a UV spectrophotometer. A wavelength around 210 nm or 265 nm is often suitable for aromatic carboxylic acids.[19][20]
-
Injection Volume: 10 µL.
-
-
Standard Preparation and Calibration:
-
Prepare a primary stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.
-
Create a series of calibration standards by serially diluting the primary stock with the mobile phase to cover the expected concentration range of the solubility samples. A minimum of five concentration levels is recommended.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (r²) of ≥ 0.999.
-
-
Sample Analysis:
-
Inject the diluted filtrate samples from the solubility experiments.
-
Identify the peak for 2-(2-oxopropyl)pyridine-3-carboxylic acid based on its retention time compared to the standards.
-
Calculate the concentration in the injected sample using the linear regression equation from the calibration curve.
-
-
Final Calculation:
-
Multiply the calculated concentration by the dilution factor used during sample preparation to obtain the final solubility value in the original buffer.
-
Data Interpretation and Reporting
The final data should be presented clearly and concisely. For a pH-solubility profile, a table summarizing the results is highly effective.
Table 1: Hypothetical pH-Solubility Profile for 2-(2-oxopropyl)pyridine-3-carboxylic acid at 25°C
| Final Measured pH | Solubility (µg/mL) | Solubility (mM) | Log S (M) |
| 2.1 | 1520 | 8.48 | -2.07 |
| 3.0 | 455 | 2.54 | -2.60 |
| 4.2 | 85 | 0.47 | -3.32 |
| 5.5 | 60 | 0.33 | -3.48 |
| 6.8 | 110 | 0.61 | -3.21 |
| 7.4 | 250 | 1.40 | -2.85 |
| 8.5 | 1850 | 10.33 | -1.99 |
| 9.8 | 6200 | 34.60 | -1.46 |
Note: Data are for illustrative purposes only.
The data clearly shows the expected V-shaped profile for an amphoteric compound, with the minimum solubility (the isoelectric point) occurring between pH 4 and 6.
Conclusion
This guide has provided a comprehensive, scientifically grounded framework for the determination of the aqueous solubility of 2-(2-oxopropyl)pyridine-3-carboxylic acid. By distinguishing between thermodynamic and kinetic solubility and providing detailed, step-by-step protocols, researchers can confidently generate accurate and reproducible data. The emphasis on understanding the "why" behind each experimental step, from equilibration times in the shake-flask method to the principles of HPLC-UV quantification, ensures the integrity of the results. For an amphoteric compound like the one discussed, generating a full pH-solubility profile is not just recommended, but essential for a complete understanding of its behavior. The methodologies outlined herein are based on established, authoritative principles and represent best practices in the field of physicochemical characterization.
References
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European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Available from: [Link]
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ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
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Longdom.org. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Available from: [Link]
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PubMed. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: [Link]
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ICH. ICH Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]
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ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: [Link]
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PubMed. In vitro solubility assays in drug discovery. Available from: [Link]
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Concept Life Sciences. Kinetic Solubility - In Vitro Assay. Available from: [Link]
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Semantic Scholar. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Available from: [Link]
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PubMed. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. Available from: [Link]
-
Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available from: [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
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Bienta. Shake-Flask Solubility Assay. Available from: [Link]
-
ResearchGate. Validation of UV-HPLC method for simultaneous quantification of organic acids in disinfectants for haemodialysis machines. Available from: [Link]
-
Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]
-
MDPI. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Available from: [Link]
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PE Polska. Analysis of Organic Acids in Fruit Juices by HPLC and UV Detection. Available from: [Link]
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UPF.edu. Solubility determination of compounds of pharmaceutical interest. Available from: [Link]
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PubChem. 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid. Available from: [Link]
-
SciSpace. Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. Available from: [Link]
-
Royal Society of Chemistry. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. Available from: [Link]
-
Bulgarian Chemical Communications. Determination of the pKa values of some pyridine derivatives by computational methods. Available from: [Link]
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Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]
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Cheméo. Chemical Properties of 2-Oxopropyl (CAS 3122-07-4). Available from: [Link]
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PhysChem Forum. Solubility-pH profile of drugs. Experiences and surprises in logS measurements. Available from: [Link]
-
Thoreauchem. 2-(2-oxopropyl)pyridine-3-carboxylic acid-35969-49-4. Available from: [Link]
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NTU Journal of Pure Sciences. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Available from: [Link]
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The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Acetonylnicotinic Acid and Its Congeners
Abstract
Nicotinic acid, a fundamental biological molecule, has long served as a versatile scaffold in medicinal chemistry. Among its numerous derivatives, 2-acetonylnicotinic acid and its close structural analogs represent a promising, albeit underexplored, frontier in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and potential medicinal chemistry applications of 2-acetonylnicotinic acid and related compounds. By synthesizing data from published literature and patents, we aim to furnish researchers, scientists, and drug development professionals with a foundational understanding and practical insights to accelerate the exploration of this chemical space. We will delve into established synthetic routes, discuss the rationale behind experimental designs for evaluating biological activity, and propose future directions for harnessing the therapeutic potential of this class of molecules.
Introduction: The Nicotinic Acid Core in Drug Discovery
Nicotinic acid, or vitamin B3, is a vital nutrient with a well-established role in cellular metabolism as a precursor to the coenzymes NAD+ and NADP+.[1] Beyond its physiological functions, the pyridine carboxylic acid core of nicotinic acid has proven to be a privileged scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and target engagement, leading to compounds with a broad spectrum of biological activities.
While much attention has been given to many nicotinic acid derivatives, 2-acetonylnicotinic acid, also known as 2-(2-oxopropyl)nicotinic acid, remains a relatively uninvestigated molecule. However, its structural features—a carboxylic acid, a pyridine ring, and a reactive acetonyl side chain—present a compelling platform for the synthesis of novel chemical entities. This guide will explore the known landscape of 2-acetonylnicotinic acid and its close analogs, namely 2-acetylnicotinic acid and 2-acetamidonicotinic acid, to illuminate potential avenues for drug discovery.
The Chemical Landscape: Synthesis and Physicochemical Properties
A fundamental aspect of medicinal chemistry is the efficient and scalable synthesis of target molecules. While specific synthetic routes for 2-acetonylnicotinic acid are not extensively documented in publicly available literature, the synthesis of its close analog, 2-acetylnicotinic acid, offers valuable insights.
Synthesis of 2-Acetylnicotinic Acid: A Key Analogue
An improved and environmentally conscious method for synthesizing 2-acetylnicotinic acid utilizes nicotinic acid N-oxide as the starting material.[2][3] This process circumvents the use of harsh and polluting reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃) that were employed in older methods.[3]
The modern synthesis can be conceptualized in the following workflow:
Experimental Protocol: Synthesis of 2-Acetylnicotinic Acid [2]
-
Acetylation: Nicotinic acid N-oxide is refluxed with acetic anhydride. The reaction temperature is typically maintained between 100-120°C. This step yields the intermediate, 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide.
-
Deoxygenation: The intermediate from the previous step is subjected to deoxygenation under a hydrogen atmosphere in the presence of a Palladium on carbon (Pd/C) catalyst. This environmentally friendly step is a significant improvement over traditional methods.
-
Hydrolysis and Rearrangement: The resulting product is treated with an alkaline aqueous solution followed by an acidic aqueous solution to yield high-purity 2-acetylnicotinic acid.
This method is noted for its high yield and purity, making it suitable for industrial-scale production.[3]
Physicochemical Properties of 2-Acetonylnicotinic Acid
The available data for 2-acetonylnicotinic acid (CAS 35969-49-4), also known as 2-(2-oxopropyl)nicotinic acid, is summarized below.[4][5]
| Property | Value |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.18 g/mol |
| Physical Appearance | Solid |
| Melting Point | 140-141 °C |
| Boiling Point | 333.7 ± 27.0 °C at 760 mmHg |
The presence of a carboxylic acid group, a pyridine ring, and a ketone functional group in 2-acetonylnicotinic acid makes it a versatile building block for further chemical modifications.
Medicinal Chemistry Applications: Current and Future Perspectives
While direct biological studies on 2-acetonylnicotinic acid are limited, the activities of its close analogs and other nicotinic acid derivatives provide a strong rationale for its exploration in various therapeutic areas.
Antimicrobial Activity
The nicotinic acid scaffold is a common feature in many antimicrobial compounds.[6] Derivatives such as acylhydrazones and 1,3,4-oxadiazoles synthesized from nicotinic acid have demonstrated significant antimicrobial activity.[7][8][9]
-
Rationale for Exploration: The acetonyl group in 2-acetonylnicotinic acid can be chemically modified to generate a library of derivatives, such as Schiff bases, hydrazones, and other heterocyclic systems, which are known to possess antimicrobial properties.[10] The synthesis of novel acylhydrazone derivatives of nicotinic acid has yielded compounds with promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9]
Experimental Protocol: Evaluation of Antimicrobial Activity
A standard method for assessing the antimicrobial potential of new compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared.
-
Serial Dilution: The test compound is serially diluted in a multi-well plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory and Analgesic Activity
Derivatives of nicotinic acid have shown potential as anti-inflammatory agents.[11][12] For instance, 2-(arylamino)nicotinic acids are a central core for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).[11] Niflumic acid, a derivative, is known to inhibit both phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2).[11]
-
Rationale for Exploration: The structural similarity of 2-acetonylnicotinic acid to known anti-inflammatory agents suggests its potential in this therapeutic area. The acetonyl side chain can be functionalized to interact with the active sites of inflammatory enzymes like COX-1 and COX-2. Molecular docking studies on 2-anilino nicotinic acid derivatives have revealed their potential to act as COX-1 and COX-2 inhibitors.[11]
Anticancer Activity
Nicotinic acid derivatives have also been investigated for their potential as anticancer agents.[13] For example, novel nicotinamide derivatives have been designed and synthesized as VEGFR-2 inhibitors.[13]
-
Rationale for Exploration: The versatile scaffold of 2-acetonylnicotinic acid allows for the synthesis of a diverse library of compounds that can be screened against various cancer cell lines and molecular targets. The reactive ketone group can be used as a handle to introduce pharmacophores known to interact with cancer-related proteins.
Experimental Protocol: In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells (e.g., HT29, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is then calculated.
Agrochemical Applications
It is noteworthy that 2-acetylnicotinic acid is a key intermediate in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides.[2][3] This highlights the broad utility of the 2-substituted nicotinic acid scaffold in creating biologically active molecules.
Structure-Activity Relationships (SAR) and Future Directions
While a detailed SAR for 2-acetonylnicotinic acid derivatives is yet to be established, general principles from related nicotinic acid analogs can guide future design efforts.[14][15]
-
Modulation of the Carboxylic Acid: Conversion of the carboxylic acid to esters or amides can influence solubility, bioavailability, and target engagement.[16]
-
Derivatization of the Acetonyl Group: The ketone can be transformed into a variety of functional groups (e.g., alcohols, amines, heterocycles) to explore interactions with different biological targets.
-
Substitution on the Pyridine Ring: Further substitution on the pyridine ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing potency and selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a library of 2-acetonylnicotinic acid derivatives. A quantitative structure-activity relationship (QSAR) analysis could then be employed to identify key structural features that correlate with biological activity, thereby accelerating the drug discovery process.[17][18]
Conclusion
2-Acetonylnicotinic acid represents a promising yet underexplored scaffold in medicinal chemistry. While direct biological data is scarce, the well-documented activities of its close structural analogs and the broader class of nicotinic acid derivatives provide a strong impetus for its investigation. Its versatile chemical nature allows for the creation of diverse molecular libraries with the potential for novel antimicrobial, anti-inflammatory, and anticancer agents. The synthetic methodologies and biological evaluation protocols outlined in this guide offer a foundational framework for researchers to embark on the exploration of this intriguing molecule and unlock its therapeutic potential.
References
- Benchchem. The Biological Landscape of 2-Acetamidonicotinic Acid: A Review of Current Knowledge.
- Google Patents. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid.
- BOC Sciences. CAS 89942-59-6 (2-ACETONICOTINIC ACID).
- Vulcanchem. 2-Acetylnicotinic acid (89942-59-6) for sale.
- Benchchem. The Versatility of 2-Acetamidonicotinic Acid: A Scaffold for Medicinal Chemistry Exploration.
- Benchchem. An In-depth Technical Guide to 2-Acetamidonicotinic Acid: Discovery, Synthesis, and Biological Significance.
- Benchchem. An In-depth Technical Guide to 2-Acetamidonicotinic Acid Derivatives and Analogs for Researchers and Drug Development Profession.
-
Noori, M., et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry, 17(1), 1-13. Available from: [Link].
- RSC Publishing. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
- Merck. 2-(2-Oxopropyl)nicotinic acid | 35969-49-4.
- ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
-
PubMed. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Available from: [Link].
- ResearchGate. (PDF) Synthesis of new 2-oxonicotinic acids.
- ResearchGate. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
- Sigma-Aldrich. 2-(2-Oxopropyl)nicotinic acid.
- ResearchGate. (PDF) Nicotinic acid derivatives: Application and uses, review.
-
PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Available from: [Link].
- Pendidikan Kimia. Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors.
- ResearchGate. Bioactivities and Structure-Activity Relationships of Usnic Acid Derivatives: A Review.
- ResearchGate. Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents.
-
PubMed. Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. Available from: [Link].
- SCIRP. Biological Activity of Betulinic Acid: A Review.
- ResearchGate. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Request PDF.
Sources
- 1. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 2. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 3. 2-Acetylnicotinic acid (89942-59-6) for sale [vulcanchem.com]
- 4. 2-(2-Oxopropyl)nicotinic acid | 35969-49-4 [sigmaaldrich.com]
- 5. 2-(2-Oxopropyl)nicotinic acid [sigmaaldrich.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
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- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridine-3-Carboxylic Acid Scaffold: A Technical Guide to Derivatives & Drug Design
Executive Summary: The "Privileged" Scaffold
Pyridine-3-carboxylic acid (Nicotinic Acid, Niacin) and its amide congener (Nicotinamide) represent one of the most versatile "privileged structures" in medicinal chemistry. Beyond their role as precursors to the essential cofactors NAD+ and NADP+, these scaffolds serve as critical pharmacophores in oncology, metabolic regulation, and infectious disease.
For the drug developer, the utility of this scaffold lies in its electronic tunability . The electron-deficient pyridine ring allows for facile nucleophilic aromatic substitution (
This guide provides an advanced technical review of pyridine-3-carboxylic acid derivatives, focusing on GPR109A agonism , antimicrobial functionalization , and green synthetic protocols .
Therapeutic Mechanisms & Signaling Pathways[1]
The GPR109A (HCA2) Receptor Pathway
The primary target for nicotinic acid's lipid-lowering effects is GPR109A (Hydroxycarboxylic acid receptor 2).[1][2] However, clinical utility has been hampered by cutaneous flushing, a side effect mediated by
Mechanism of Action:
-
Therapeutic Axis (Gi-Protein): Niacin binds GPR109A on adipocytes
Activates protein Inhibits Adenylyl Cyclase Reduces cAMP Reduced PKA activity Reduced phosphorylation of Hormone Sensitive Lipase (HSL) Inhibition of Lipolysis (lowering free fatty acids).[3] -
Side-Effect Axis (
-Arrestin): Niacin binds GPR109A on Langerhans cells Recruits -arrestin Activates PLA2 Release of Arachidonic Acid COX-1 dependent Prostaglandin D2 ( ) production Vasodilation (Flushing) .
Drug Design Goal: Biased agonists that selectively activate the
Visualization: GPR109A Biased Signaling
Figure 1: Bifurcated signaling of GPR109A. Successful drug candidates target the Gi pathway (yellow) while minimizing Beta-arrestin recruitment (red).
Experimental Protocol: Regioselective Synthesis
A critical modification in modern medicinal chemistry is the functionalization of the C6 position to improve lipophilicity and target engagement. The following protocol utilizes Cyrene (dihydrolevoglucosenone) , a sustainable bio-based solvent, to perform Nucleophilic Aromatic Substitution (
Protocol: Synthesis of 6-(Aryloxy)nicotinic Acid Derivatives
Rationale: This method avoids toxic dipolar aprotic solvents (DMF, NMP) while maintaining high yields through the superior solvation properties of Cyrene.
Reagents & Materials:
-
Substrate: Methyl 6-chloronicotinate (1.0 equiv)
-
Nucleophile: 4-substituted phenol or thiophenol (1.2 equiv)
-
Base: Triethylamine (
) or (2.0 equiv) -
Solvent: Cyrene (Dihydrolevoglucosenone)
-
Workup: Ethyl acetate, 1M HCl, Brine.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a sealed tube or round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-chloronicotinate (1.0 mmol) in Cyrene (3.0 mL).
-
Add the substituted phenol (1.2 mmol) and
(2.0 mmol). -
Note on Causality: The electron-withdrawing ester at C3 activates the C6 position for nucleophilic attack by stabilizing the Meisenheimer complex intermediate.
-
-
Execution:
-
Heat the mixture to 120°C for 2–4 hours .
-
Validation: Monitor reaction progress via TLC (30% EtOAc in Hexanes). The starting material (
) should disappear, and a new, more polar spot should appear.
-
-
Hydrolysis (One-Pot Optional):
-
To the cooled mixture, add NaOH (2M, 2.0 mL) and stir at room temperature for 1 hour to hydrolyze the methyl ester to the free acid.
-
-
Workup & Purification:
-
Dilute with water (10 mL) and wash with diethyl ether (to remove unreacted phenol).
-
Acidify the aqueous layer to pH 3–4 using 1M HCl. The product (6-substituted nicotinic acid) will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallization: Ethanol/Water (9:1) if necessary.
-
Visualization: Synthetic Workflow
Figure 2: Green synthesis workflow for 6-substituted pyridine-3-carboxylic acid derivatives.
Structure-Activity Relationships (SAR)
The following data summarizes the potency of pyridine-3-carboxylic acid derivatives in two distinct therapeutic areas: Antimicrobial Activity and Metabolic Enzyme Inhibition .
Table 1: Antimicrobial Potency of 6-Substituted Derivatives
Targeting S. aureus and E. coli. Data synthesized from recent literature [1, 5, 7].
| Compound ID | C6 Substituent (R) | C3 Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | Notes |
| Ref (Niacin) | -H | -COOH | >512 | >512 | Inactive baseline |
| Cmpd 12a | 4-Cl-Phenoxy | -CONH-R | 32 | 19.5 | Amide linker improves permeability |
| Cmpd 44 | 4-F-Phenoxy | -COOH | 8 | 64 | Halogen bond enhances binding |
| Cmpd 8 | 4-Me-Thiophenoxy | -COOH | 16 | 128 | Thioether increases lipophilicity |
| Cmpd 21d | Oxazolidinone fused | - | 2 | 4 | Dual-pharmacophore hybrid |
Table 2: Enzyme Inhibition (Type 2 Diabetes Targets)
Inhibition of
| Compound ID | Modification | IC50 ( | IC50 ( | Mechanism |
| Acarbose (Std) | N/A | >100 µM | 18.5 µM | Competitive |
| Cmpd 35 | 5-Thiourea | >200 µM | 32.9 µM | Non-competitive |
| Cmpd 44 | 6-(4-F-Phenoxy) | 20.5 µM | 58.1 µM | Mixed-type |
| Cmpd 8 | 6-(4-Me-Thiophenoxy) | 58.1 µM | >100 µM | Mixed-type |
Key Insight: Substitution at the C6 position with lipophilic aryl ethers (Compounds 44, 8) shifts the activity profile towards
References
-
GPR109A Mechanism & Signaling
- Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regul
-
Source:
-
Anticancer Applications
-
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.[5]
-
Source:
-
-
Green Synthesis Protocol
-
Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors.[4] (Describes Cyrene synthesis).
-
Source:
-
-
Enzyme Inhibition SAR
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
-
Source:
-
Antimicrobial SAR
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
-
Source:
-
General Synthesis Review
- A Simple, Modular Synthesis of Substituted Pyridines.
-
Source:
-
6-Substituted Pyridine Antimicrobials
-
Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions.[6]
-
Source:
-
Sources
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMDB-35817: Structure of Niacin-GPR109A-G protein complex - Yorodumi [pdbj.org]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
Engineering Heterocyclic Complexity: A Technical Guide to 2-Substituted Nicotinic Acid Intermediates in Drug Discovery
Executive Summary & Rationale
In the landscape of medicinal chemistry and drug development, 2-substituted nicotinic acids (such as 2-chloro-, 2-amino-, and 2-arylamino-nicotinic acids) serve as cornerstone bifunctional building blocks. Their unique structural topology—an electron-deficient pyridine ring paired with an ortho-positioned carboxylic acid—primes these intermediates for the divergent synthesis of highly privileged fused aza-heterocycles. Most notably, they are the direct precursors to pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, scaffolds that frequently act as bioisosteres for quinazolines in kinase inhibitor design.
Mechanistic Grounding: The Ortho-Effect in Pyridine Systems
The synthetic utility of 2-chloronicotinic acid is driven by the synergistic electronic effects of the pyridine nitrogen and the adjacent carboxylic acid. The nitrogen atom withdraws electron density via both inductive and resonance effects, highly activating the C2 position toward Nucleophilic Aromatic Substitution (SNAr). Simultaneously, the C3 carboxylic acid provides a secondary electrophilic handle necessary for subsequent cyclodehydration.
Causality in Experimental Design: While the C2 position is electronically activated, SNAr reactions with amines can be hindered. Under the basic conditions required for the reaction, the carboxylic acid is deprotonated to a carboxylate anion. This localized negative charge electrostatically repels incoming electron-rich nucleophiles (like anilines). Therefore, the conversion of 2-chloronicotinic acid to 2-arylaminonicotinic acids often necessitates elevated temperatures or the introduction of copper catalysis (Ullmann-type coupling). The copper catalyst bypasses the electrostatic repulsion by facilitating an oxidative addition and reductive elimination cycle, drastically lowering the activation energy barrier[1].
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-Arylaminonicotinic Acids via Ullmann Condensation
This protocol details the conversion of 2-chloronicotinic acid to a 2-arylaminonicotinic acid, overcoming the deactivation of branched or electron-withdrawing amines[1].
-
Reagent Preparation : Charge a dry round-bottom flask with 2-chloronicotinic acid (1.0 eq) and the target substituted aniline (1.2 eq).
-
Catalyst & Base Addition : Add catalytic Copper powder (0.1 eq) and anhydrous potassium carbonate (K2CO3, 2.0 eq).
-
Causality: K2CO3 acts as an acid scavenger, neutralizing the HCl generated during the substitution. Without it, the aniline would become protonated (forming an anilinium ion), rendering it completely non-nucleophilic and halting the reaction.
-
-
Solvent & Heating : Suspend the mixture in a high-boiling, polar aprotic solvent such as DMF (or xylene for less polar requirements). Heat to 140–150 °C under an inert nitrogen atmosphere for 12–24 hours.
-
Workup & Self-Validation : Cool the mixture to room temperature and filter through a pad of Celite to remove the insoluble copper catalyst. Slowly acidify the filtrate with 1M HCl to a pH of 3–4. Self-Validating Step: The immediate precipitation of a solid serves as a visual confirmation of successful conversion, as the product is insoluble in aqueous acidic media while unreacted aniline remains dissolved as a salt. Filter and recrystallize from ethanol.
Protocol B: Annulation to Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones
This protocol describes the thermal cyclodehydration of 2-aminonicotinic acid into a fused bicyclic system[2].
-
Fusion Preparation : Intimately mix finely ground 2-aminonicotinic acid (1.0 eq) with a large excess of urea (3.0–4.0 eq) in a porcelain boat or high-temperature reactor.
-
Thermal Cyclodehydration : Gradually heat the solid mixture to 185 °C, then raise the temperature to 200–210 °C until the clear melt becomes partly solid.
-
Causality: The reaction initiates via the formation of a urea-adduct at the carboxylic acid. The extreme thermal energy (>185 °C) is strictly required to drive the thermodynamically demanding intramolecular cyclization of the 2-amino group onto the newly formed amide carbonyl, forcing the elimination of water and ammonia gas to achieve aromaticity.
-
-
Purification : Cool the solid mass, dissolve it in 2M NaOH (exploiting the acidic nature of the newly formed imide proton to pull it into the aqueous phase), and reprecipitate with glacial acetic acid to yield the pure bicyclic scaffold[2].
Stepwise synthetic workflow from 2-chloronicotinic acid to pyrido[2,3-d]pyrimidine scaffolds.
Quantitative Data Summarization
The following table synthesizes established reaction parameters and yields for generating heterocyclic scaffolds from 2-substituted nicotinic acids.
| Starting Material | Reagent / Catalyst | Solvent | Temp (°C) | Target Scaffold | Typical Yield |
| 2-Chloronicotinic acid | Substituted Aniline, Cu, K2CO3 | DMF / Xylene | 140–150 | 2-Anilinonicotinic acid | 65–85% |
| 2-Aminonicotinic acid | Urea (excess) | Neat (Melt) | 185–210 | Pyrido[2,3-d]pyrimidine-dione | 50–70% |
| 2-Aminonicotinic acid | Formamide | Formamide | 165–170 | Pyrido[2,3-d]pyrimidin-4-one | ~70% |
| 2-Aminonicotinamide | Acid Chloride (Aza-Wittig) | Toluene | Reflux | 4(3H)-Pyrido[2,3-d]pyrimidinone | 54–83% |
Advanced Applications in Drug Discovery
The resulting pyrido[2,3-d]pyrimidine scaffolds are highly sought after in pharmacology due to their structural mimicry of endogenous purines and pteridines.
-
Kinase Inhibitors : In the pursuit of overcoming non-small cell lung cancer (NSCLC) resistance, researchers have utilized 2-aminonicotinic acid to synthesize novel EGFR L858R/T790M inhibitors. By leveraging the pyrido[2,3-d]pyrimidine core, these analogs achieve high selectivity against mutant kinase profiles while sparing wild-type EGFR[3].
-
GPCR Antagonists : The scaffold is equally critical in immunology. Multikilogram-scale syntheses of CXCR3 receptor antagonists rely on a nine-step route originating from 2-aminonicotinic acid, demonstrating the scalability and robust nature of this intermediate in delivering enantioenriched active pharmaceutical ingredients (APIs)[4].
-
Milder Synthetic Alternatives : For sensitive substrates that cannot survive the harsh >200 °C urea melts, modern drug discovery has adapted the intermolecular aza-Wittig reaction. By converting 2-aminonicotinic acid to an N-pyridyliminophosphorane, cyclization can occur via a highly reactive imidoyl chloride intermediate under significantly milder refluxing conditions[5].
Divergent synthesis of bioactive heterocycles from 2-substituted nicotinic acid intermediates.
References
- IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS - d-nb.info
- Product Class 19: Pyridopyrimidines - Thieme E-Books & E-Journals
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC (NIH)
- Practical syntheses of a CXCR3 antagonist - PubMed (NIH)
- Pyrido[2,3-d]pyrimidine Derivatives: Synthesis via the Intermolecular Aza-Wittig Reaction/Heterocycliz
Sources
- 1. d-nb.info [d-nb.info]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical syntheses of a CXCR3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Methodological & Application
Application Note: Precision Synthesis of 2-Acetonylnicotinic Acid
Executive Summary
2-Acetonylnicotinic acid (CAS: 35969-49-4), also known as 2-(2-oxopropyl)pyridine-3-carboxylic acid, is a pivotal pharmacophore in the synthesis of fused heterocyclic systems, most notably 1,8-naphthyridines and pyrano[2,3-b]pyridines . It serves as the immediate precursor to non-steroidal anti-inflammatory drugs (NSAIDs) such as Pranoprofen .
This guide details a robust, scalable protocol for converting 2-chloronicotinic acid to 2-acetonylnicotinic acid. Unlike direct displacement methods which often suffer from low yields due to the electronic repulsion of the carboxylate anion, this protocol utilizes an ester-activation strategy followed by nucleophilic aromatic substitution (
Retrosynthetic Analysis & Mechanistic Pathway
The transformation relies on the activation of the pyridine ring towards nucleophilic attack. The carboxylic acid group on the starting material is first protected as an ester to prevent competitive deprotonation and to enhance the electrophilicity of the C-2 position.
Mechanistic Flow[1][2][3]
-
Activation: Conversion of 2-chloronicotinic acid to methyl 2-chloronicotinate.
-
Substitution (
): Attack by the sodium enolate of ethyl acetoacetate. -
Decarboxylation: Acid hydrolysis of the diester intermediate triggers spontaneous decarboxylation of the
-keto acid moiety, yielding the acetonyl group.
Caption: Logical flow of the synthesis from starting material to target via ester activation.
Detailed Experimental Protocols
Phase 1: Esterification (Activation)
Objective: Synthesize Methyl 2-chloronicotinate to eliminate the acidic proton and activate the C-2 position.
Reagents:
-
2-Chloronicotinic acid (1.0 eq)
-
Thionyl chloride (
) (1.5 eq) -
Methanol (Solvent/Reagent, anhydrous)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and a
drying tube. -
Dissolution: Suspend 2-chloronicotinic acid (15.7 g, 100 mmol) in anhydrous Methanol (100 mL) at 0°C.
-
Addition: Add Thionyl chloride (11 mL, 150 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (
, HCl). -
Reaction: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the acid spot disappears.
-
Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in DCM (100 mL) and wash with saturated
(2 x 50 mL) to neutralize residual acid. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate. -
Yield: Expect ~15.5–16.5 g (90–95%) of a pale yellow oil or low-melting solid.
Phase 2: Nucleophilic Substitution ( )
Objective: Introduce the carbon scaffold via the enolate of ethyl acetoacetate.
Reagents:
-
Methyl 2-chloronicotinate (from Phase 1) (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Sodium Hydride (60% dispersion in oil) (2.2 eq)
-
Toluene or DMF (Anhydrous)
Protocol:
-
Enolate Formation: In a dry flask under Nitrogen/Argon, wash NaH (8.8 g, 220 mmol) with dry hexane to remove oil. Suspend in anhydrous Toluene (150 mL).
-
Addition: Add Ethyl acetoacetate (15.6 g, 120 mmol) dropwise at 0°C. Stir for 30 minutes at room temperature until hydrogen evolution ceases and a clear/cloudy solution of the sodium enolate forms.
-
Coupling: Add a solution of Methyl 2-chloronicotinate (17.1 g, 100 mmol) in Toluene (50 mL) dropwise to the enolate mixture.
-
Reaction: Heat to 90–100°C for 4–8 hours. The solution typically turns dark orange/red.
-
Workup: Cool to RT. Quench carefully with dilute Acetic Acid or water. Extract with Ethyl Acetate.[1][2][3][4]
-
Purification: The crude intermediate (Ethyl 2-(3-methoxycarbonyl-2-pyridyl)acetoacetate) is often used directly in the next step, but can be purified by silica column chromatography if high purity is required.
Phase 3: Hydrolysis & Decarboxylation
Objective: Remove ester groups and the labile carboxyl group from the acetoacetate moiety to reveal the acetonyl ketone.
Reagents:
-
Crude Diester Intermediate
-
Hydrochloric Acid (6N) or 20%
Protocol:
-
Hydrolysis: Dissolve the crude intermediate in 6N HCl (100 mL).
-
Decarboxylation: Reflux the mixture (approx. 100°C) for 3–5 hours.
evolution will be observed. -
Isolation:
-
Cool the reaction mixture to room temperature.
-
Adjust pH to ~3–4 using 20% NaOH solution. Critical: The product is amphoteric; pH control is vital for precipitation.
-
The product, 2-acetonylnicotinic acid , will precipitate as a solid.[5]
-
Filter, wash with cold water, and dry in a vacuum oven at 50°C.
-
-
Recrystallization: If necessary, recrystallize from Ethanol/Water.
Data Summary & Critical Process Parameters
| Parameter | Specification / Range | Notes |
| Step 1 Yield | 90% - 96% | High conversion typical; moisture sensitive. |
| Step 2 Temp | 90°C - 100°C | Lower temps result in incomplete substitution. |
| NaH Equivalents | 2.0 - 2.2 eq | 1 eq for enolate, 1 eq to neutralize leaving Cl⁻/acidic byproduct. |
| Hydrolysis pH | pH 3.0 - 4.0 | Product solubility increases at pH < 2 or pH > 5. |
| Final Appearance | Off-white to yellow solid | Melting Point: ~140-141°C. |
Structural Validation (Expected Data)
-
1H NMR (DMSO-d6):
2.25 (s, 3H, ), 4.30 (s, 2H, ), 7.45 (dd, 1H), 8.25 (dd, 1H), 8.70 (dd, 1H), 13.5 (br s, COOH). -
Note: In solution, the compound may exist in equilibrium with its cyclic lactol form (2-hydroxy-2-methyl-pyrano[2,3-b]pyridin-4-one).
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield in Step 2: Often caused by "wet" solvents destroying the NaH or enolate. Ensure Toluene/DMF is distilled or molecular-sieve dried.
-
Incomplete Decarboxylation: If the intermediate is not refluxed long enough in acid, the ethyl ester may hydrolyze but the decarboxylation (
) might lag. Ensure vigorous reflux until gas evolution stops. -
Product Loss during Workup: 2-Acetonylnicotinic acid is soluble in very acidic or very basic water. Precise pH adjustment to the isoelectric point (approx pH 3.5) is critical for maximum recovery.
Optimization Workflow
Caption: Decision tree for troubleshooting low yields in the substitution step.
References
-
BenchChem. (2025).[1][6] Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives and Pranoprofen Intermediates. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 2-(2-Oxopropyl)nicotinic acid (CAS 35969-49-4). Retrieved from
-
Organic Syntheses. (1926). Ethyl Acetoacetate Synthesis Protocols. Org. Synth. 1926, 6, 36. Retrieved from
-
Google Patents. (2014). Synthetic method for pranoprofen (CN103864804B).[7] Retrieved from
Sources
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- 2. shivajicollege.ac.in [shivajicollege.ac.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
reaction of 2-chloronicotinic acid with ethyl acetoacetate
Application Note: Synthesis of 2-(2-Oxopropyl)nicotinic Acid via SNAr of 2-Chloronicotinic Acid with Ethyl Acetoacetate
Introduction
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug development. Specifically, 2-substituted nicotinic acids serve as critical precursors for the synthesis of complex heterocycles, including 1,8-naphthyridines, pyrido[2,3-d]pyrimidines, and various fused lactones[1]. The reaction between 2-chloronicotinic acid and active methylene compounds, such as ethyl acetoacetate[2], provides a highly efficient route to introduce versatile carbon-based substituents at the C2 position.
This application note details the optimized protocol for the synthesis of 2-(2-oxopropyl)nicotinic acid. The methodology leverages a Nucleophilic Aromatic Substitution (SNAr) mechanism, capitalizing on the high electrophilicity of the 2-chloronicotinic acid core[3], followed by an acid-mediated hydrolysis and decarboxylation cascade.
Mechanistic Insights and Chemical Causality
The success of this transformation relies on the precise orchestration of base-mediated enolization and subsequent SNAr.
-
Electrophilic Activation: The pyridine ring is inherently electron-deficient. The nitrogen atom exerts a strong inductive and resonance electron-withdrawing effect, which is synergistically enhanced by the adjacent carboxylic acid group. This makes the C2 position highly susceptible to nucleophilic attack, distinguishing 2-chloronicotinic acid as an exceptionally reactive electrophile compared to unactivated chloroarenes[3].
-
Nucleophile Generation: Ethyl acetoacetate is a classic active methylene compound[2]. Treatment with a strong base generates a resonance-stabilized enolate capable of attacking the C2 position.
-
Stoichiometric Causality: A critical failure point in this synthesis is incorrect base stoichiometry. 2-Chloronicotinic acid possesses a free carboxylic acid moiety (pKa ~2.0). Therefore, at least 2.2 equivalents of base are strictly required: 1.0 equivalent to deprotonate the carboxylic acid (forming the unreactive carboxylate), 1.0 equivalent to generate the enolate from ethyl acetoacetate, and a 0.2 equivalent excess to compensate for adventitious moisture.
-
The Decarboxylation Cascade: The initial SNAr product is 2-(1-ethoxycarbonyl-2-oxopropyl)nicotinic acid. Under strongly acidic aqueous conditions at reflux, the ethyl ester undergoes saponification to a
-keto acid. This intermediate is thermodynamically unstable and rapidly undergoes decarboxylation via a cyclic six-membered transition state, releasing CO and yielding the target 2-(2-oxopropyl)nicotinic acid.
Figure 1: Mechanistic pathway for the SNAr reaction and subsequent decarboxylation.
Experimental Methodology
The following protocol outlines a self-validating system designed to maximize yield while minimizing side reactions such as transesterification or premature decarboxylation.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
Step-by-Step Protocol:
-
Preparation of the Enolate: Into an oven-dried, argon-purged 250 mL round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 22 mmol, 880 mg) in anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice bath.
-
Addition of Active Methylene: Slowly add ethyl acetoacetate (11 mmol, 1.43 g) dropwise via syringe. Causality Note: Hydrogen gas will evolve rapidly. The dropwise addition prevents rapid exothermic runaway and ensures complete enolate formation without self-condensation. Stir for 30 minutes at 0 °C.
-
Electrophile Introduction: Add 2-chloronicotinic acid (10 mmol, 1.57 g) portion-wise. The reaction mixture will transition to a deep yellow/orange suspension.
-
SNAr Coupling: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction to 70 °C for 6 hours. Monitor the consumption of 2-chloronicotinic acid via TLC (DCM:MeOH 9:1, UV active).
-
Quench and Phase Separation: Cool the mixture to room temperature. Carefully quench with distilled water (50 mL) to destroy any unreacted NaH. Transfer to a separatory funnel and wash the aqueous layer with Ethyl Acetate (3 x 30 mL). Causality Note: This washing step is critical. It removes the mineral oil from the NaH and any unreacted ethyl acetoacetate. If unreacted ester is not removed here, it will undergo hydrolysis in the next step, contaminating the product with acetic acid and ethanol.
-
Hydrolysis and Decarboxylation: Transfer the purified aqueous layer to a round-bottom flask. Carefully acidify to pH 1 using 6M HCl. Equip a reflux condenser and heat the solution to 100 °C (reflux) for 3 hours. Vigorous bubbling (CO
evolution) will be observed. -
Isolation: Allow the reaction to cool to room temperature, then transfer to an ice bath (0 °C) for 1 hour. The target product, 2-(2-oxopropyl)nicotinic acid, will precipitate as a crystalline solid. Filter under vacuum, wash with cold water, and dry under high vacuum.
Data Presentation and Optimization
Quantitative optimization of the reaction conditions highlights the superiority of NaH/THF over weaker bases.
| Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observations |
| K | DMF | 90 | 12 | 45 | Incomplete conversion; weak base fails to drive full enolization. |
| NaOEt (2.5) | EtOH | 78 | 8 | 62 | Transesterification and competing etherification at C2 observed. |
| NaH (1.0) | THF | 70 | 12 | 0 | Reaction fails; base consumed entirely by the carboxylic acid proton. |
| NaH (2.2) | THF | 70 | 6 | 88 | Clean conversion; optimal SNAr kinetics; high purity. |
| NaH (2.2) | DMF | 25 | 24 | 75 | Slower reaction rate; DMF removal complicates aqueous workup. |
Table 1: Optimization of SNAr conditions for the coupling of 2-chloronicotinic acid and ethyl acetoacetate.
Conclusion
The synthesis of 2-(2-oxopropyl)nicotinic acid via the is a robust, high-yielding protocol when stoichiometric and mechanistic principles are strictly adhered to. By ensuring complete deprotonation of both the carboxylic acid and the active methylene compound, and by implementing a strategic aqueous wash prior to acidic decarboxylation, researchers can obtain highly pure functionalized pyridine building blocks suitable for downstream pharmaceutical synthesis.
References
-
Yarhosseini, M., et al. "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst." ResearchGate, 2017.
-
Benchchem. "2-(Methylamino)pyridine | High-Purity Research Chemical." Benchchem, 2024.
-
ResearchGate. "Reaction of gem-difluorinated organozinc reagents with β-nitrostyrenes." ResearchGate, 2015.
Sources
cyclization of 2-(2-oxopropyl)pyridine-3-carboxylic acid to 1,8-naphthyridines
An In-Depth Guide to the Synthesis of 1,8-Naphthyridines via Intramolecular Cyclization of 2-(2-oxopropyl)pyridine-3-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its wide range of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for the synthesis of a key 1,8-naphthyridine derivative, 7-methyl-1,8-naphthyridin-4(1H)-one, through the intramolecular cyclization of 2-(2-oxopropyl)pyridine-3-carboxylic acid. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible method for accessing this important class of heterocycles.
The Strategic Importance of 1,8-Naphthyridines
The 1,8-naphthyridine framework is a bioisostere of quinoline and naphthalene, which allows it to interact with a variety of biological targets. Its rigid, planar structure, combined with the hydrogen-bonding capabilities of the two nitrogen atoms, makes it an ideal pharmacophore. Notable drugs, such as Nalidixic acid, the progenitor of the quinolone class of antibiotics, feature this core structure.[4] The development of efficient and scalable synthetic routes to novel 1,8-naphthyridine derivatives is therefore a critical objective in modern drug discovery.[5]
Reaction Principle: An Intramolecular Condensation Pathway
The conversion of 2-(2-oxopropyl)pyridine-3-carboxylic acid (also known as 2-acetonylnicotinic acid) to 7-methyl-1,8-naphthyridin-4(1H)-one is achieved through an intramolecular cyclization reaction. This transformation is conceptually related to the Friedländer annulation, which traditionally involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[6] In this specific case, the reactive functionalities—the ketone's α-methyl group and the carboxylic acid—are present on the same molecule, facilitating an intramolecular ring closure.
The reaction is typically promoted under basic conditions. The base serves to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the carboxylic acid, initiating the cyclization cascade that ultimately leads to the formation of the stable, fused heterocyclic system.
Mechanistic Insights: The Base-Catalyzed Cascade
The base-catalyzed cyclization proceeds through a well-defined sequence of steps. Understanding this mechanism is crucial for rational optimization and troubleshooting of the reaction.
-
Enolate Formation: A suitable base, such as potassium hydroxide, abstracts a proton from the methyl group adjacent to the ketone, forming a resonance-stabilized enolate. This is the rate-determining step, and its efficiency depends on the strength of the base and the acidity of the α-protons.
-
Intramolecular Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid group on the same molecule. This step forms a new carbon-carbon bond and creates a six-membered ring, resulting in a tetrahedral intermediate.
-
Ring Closure and Dehydration: The tetrahedral intermediate is unstable and rapidly collapses. The departure of the hydroxyl group as water is facilitated by the reaction conditions, leading to the formation of an α,β-unsaturated ketone within the newly formed ring.
-
Tautomerization: The resulting product, 7-methyl-1,8-naphthyridin-4-ol, exists in equilibrium with its more stable keto tautomer, 7-methyl-1,8-naphthyridin-4(1H)-one. The equilibrium strongly favors the keto form, driving the reaction to completion.
Caption: Proposed mechanism for the base-catalyzed cyclization.
Detailed Application Protocol: Base-Catalyzed Synthesis
This protocol provides a reliable method for the cyclization of 2-(2-oxopropyl)pyridine-3-carboxylic acid.
Materials and Equipment
-
Reagents:
-
2-(2-oxopropyl)pyridine-3-carboxylic acid
-
Potassium Hydroxide (KOH) pellets
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated and 2M solution
-
Ethyl Acetate (EtOAc), reagent grade
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
-
Solvents:
-
Ethanol or Methanol
-
-
Equipment:
-
Round-bottom flask (50 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or pH meter
-
Step-by-Step Experimental Procedure
Step 1: Reaction Setup
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-oxopropyl)pyridine-3-carboxylic acid (e.g., 1.0 g, 5.18 mmol).
-
Add a 10% aqueous solution of potassium hydroxide (10 mL). The concentration of the base is critical; it must be sufficient to both deprotonate the carboxylic acid and catalyze the enolate formation. Using an aqueous solution is often effective for this type of cyclization.[7]
-
Attach a reflux condenser to the flask. Ensure the joints are properly sealed.
Step 2: Reaction Execution
-
Begin stirring the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle or oil bath.
-
Maintain the reflux for 4-6 hours. The causality here is that the elevated temperature provides the necessary activation energy for the condensation and subsequent dehydration steps.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. Use a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 or 8:2 v/v). The product should be more polar than the starting material and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible.
Step 3: Workup and Isolation
-
Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by slowly adding 2M hydrochloric acid while stirring in an ice bath. The purpose of this step is to protonate the phenoxide intermediate and precipitate the product. Monitor the pH, adjusting to approximately pH 6-7.
-
A solid precipitate should form upon neutralization. If it does not, it may be necessary to cool the solution further in an ice bath.
-
Collect the crude solid product by vacuum filtration. Wash the solid with cold deionized water (2 x 10 mL) to remove any inorganic salts.
-
Air-dry the solid product.
Step 4: Purification
-
The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If recrystallization is insufficient, the product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexane).
Expected Product Characterization
-
Product: 7-methyl-1,8-naphthyridin-4(1H)-one
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the methyl group, the aromatic protons on both rings, and the N-H proton.
-
Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ peak corresponding to the molecular weight of the product.
Optimization and Troubleshooting
The efficiency of the cyclization can be influenced by several factors. A systematic approach to optimization can significantly improve yields and purity.
Table of Optimization Parameters
| Parameter | Variation | Rationale / Expected Outcome |
| Base | NaOH, K₂CO₃, DBU | The strength of the base affects the rate of enolate formation. Stronger bases like KOH or NaOH are often more effective than weaker bases like K₂CO₃. Organic bases like DBU can be used in non-aqueous solvents. |
| Solvent | Water, Ethanol, Dioxane | The solvent choice affects the solubility of reactants and the reaction temperature. While water is effective and environmentally benign, alcoholic solvents or aprotic solvents like dioxane may offer advantages in some cases. |
| Temperature | 80°C to Reflux | Higher temperatures generally accelerate the reaction rate but can also lead to the formation of degradation byproducts. The optimal temperature must balance reaction speed with product stability. |
| Reaction Time | 2 - 12 hours | Insufficient time leads to incomplete conversion. Excessive time can cause product degradation. TLC monitoring is essential to determine the optimal endpoint.[8] |
Common Issues and Solutions
-
Problem: Low or No Product Yield.
-
Potential Cause: The base may not be strong enough, or the temperature may be too low.
-
Solution: Switch to a stronger base (e.g., from K₂CO₃ to KOH). Ensure the reaction is reaching and maintaining the target reflux temperature. Check the purity of the starting material.
-
-
Problem: Formation of Polymeric or Tar-like Side Products.
-
Potential Cause: Intermolecular reactions may be competing with the desired intramolecular cyclization, often at high concentrations or temperatures.
-
Solution: Run the reaction under more dilute conditions.[8] Lowering the reaction temperature and extending the reaction time may also suppress the formation of these byproducts.
-
-
Problem: Incomplete Reaction After Extended Time.
-
Potential Cause: The catalyst (base) may be degrading or insufficient.
-
Solution: Ensure at least a stoichiometric amount of base is used relative to the carboxylic acid, with an additional catalytic amount for the cyclization. Consider adding a second portion of the base midway through the reaction.
-
Experimental Workflow Diagram
Caption: General workflow for the synthesis and analysis of 1,8-naphthyridines.
Conclusion
The intramolecular cyclization of 2-(2-oxopropyl)pyridine-3-carboxylic acid is an efficient and direct route for the synthesis of the 7-methyl-1,8-naphthyridin-4(1H)-one core structure. The base-catalyzed protocol detailed herein is robust, scalable, and relies on readily available and inexpensive reagents. By understanding the reaction mechanism and key parameters, researchers can effectively troubleshoot and optimize this transformation to access a valuable heterocyclic building block for applications in drug discovery and medicinal chemistry.
References
-
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2017). Acta Chimica Slovenica. [Link]
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]
-
Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. (2003). Organic Chemistry Portal. [Link]
-
Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]
-
1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2021). Ovid. [Link]
-
Alkabee, H. J., & Joad, I. M. (2020). Synthesis and study biological activity of some 1,8- Naphthyriane Derivatives. Al-Qadisiyah Journal of Pure Science. [Link]
-
Mogilaiah, K., et al. (2002). Synthesis and pharmacological activities of 1,8-naphthyridine derivatives. Il Farmaco, 57(6), 487-491. [Link]
-
A mild synthesis of substituted 1,8-naphthyridines. (2018). Green Chemistry. [Link]
-
N, R., & Subramani, K. (2018). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Asian Journal of Chemistry, 30(8), 1909-1914. [Link]
-
Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. (2019). Russian Journal of General Chemistry. [Link]
-
Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (2021). RSC Advances. [Link]
-
Santilli, A. A., et al. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270-2277. [Link]
-
Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. (2006). The Internet Journal of Chemistry. [Link]
-
Patel, M., et al. (2016). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences, 78(5), 620-629. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]
-
Wang, Z., et al. (2015). An Intramolecular Cascade Cyclization of 2-Aryl Indoles: Efficient Methods for the Construction of 2,3-Functionalized Indolines and 3-Indolinones. Molecules, 20(8), 13692-13708. [Link]
-
De bruyn, M., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 780. [Link]
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- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities [ouci.dntb.gov.ua]
- 3. Synthesis and pharmacological activities of 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. ispub.com [ispub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Advanced Synthesis and Isolation Protocol for 4-Methyl-1,8-naphthyridin-2(1H)-one
Strategic Overview & Mechanistic Rationale
The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the foundational core for numerous antimicrobial agents, kinase inhibitors, and antitumor compounds[1]. However, the de novo synthesis of 4-methyl-1,8-naphthyridin-2(1H)-one via the direct condensation of 2-aminopyridine and ethyl acetoacetate presents a classic regioselectivity challenge that requires precise thermodynamic control.
The Causality of Regioselectivity: Because the C3 position of the pyridine ring is highly electron-deficient, electrophilic aromatic substitution at this carbon is thermodynamically unfavorable under mild conditions. Consequently, the reaction naturally defaults to N-cyclization, yielding the kinetic product: a pyrido[1,2-a]pyrimidine derivative[2].
To overcome this kinetic trap and force the C-cyclization required to build the 1,8-naphthyridine core, the reaction must be subjected to harsh dehydrating conditions. This is achieved by utilizing1 at elevated temperatures (115–120 °C)[1]. PPA serves a dual mechanistic role: it acts as a potent Brønsted acid (protonating the enamine intermediate to enhance the electrophilicity of the carbonyl) and as a powerful dehydrating solvent that irreversibly drives the final aromatization step.
Reaction Pathway Visualization
Mechanistic divergence and thermodynamic control in 1,8-naphthyridine synthesis.
Quantitative Optimization Data
The choice of catalyst and thermal conditions directly dictates the regiochemical outcome. Recent advancements have also demonstrated that 3 can significantly reduce reaction times while maintaining high regioselectivity[3].
| Reaction Condition | Catalyst / Solvent | Temp (°C) | Time | Yield (%) | Regioselectivity (C- vs N-cyclization) |
| Conventional Thermal | Polyphosphoric Acid (PPA) | 115–120 | 4–6 h | 65–75 | High (Favors 1,8-Naphthyridine) |
| Microwave Irradiation | Solvent-free / Mild Base | 150–200 | 15–20 min | 80–88 | Very High (Rapid C-cyclization) |
| Mild Acid Reflux | Acetic Acid / Ethanol | 80 | 12 h | < 20 | Low (Favors Pyrido[1,2-a]pyrimidine) |
| High-Temp Rearrangement | Mineral Oil | 350 | 1 h | 50–60 | High (Converts N- to C-cyclization) |
Detailed Experimental Protocol
Reagents Required:
-
2-Aminopyridine (1.0 equiv, strictly dry)
-
Ethyl acetoacetate (1.2 equiv)
-
Polyphosphoric acid (PPA, ~10–15x weight of reactants)
-
Aqueous Ammonium Hydroxide (NH₄OH, 28%) or 20% NaOH
Step-by-Step Methodology:
-
Preparation of the PPA Melt: Place the required amount of PPA into a heavy-walled round-bottom flask equipped with a mechanical stirrer. Heat the flask to 60 °C. Causality: PPA is a highly viscous, glass-like polymer at room temperature. Pre-heating reduces its viscosity, allowing for uniform mechanical stirring and preventing localized thermal spikes when reagents are introduced[2].
-
Reagent Addition: Add 2-aminopyridine (1.0 equiv) to the warm PPA, followed by the dropwise addition of ethyl acetoacetate (1.2 equiv). Causality: A slight stoichiometric excess of the β-keto ester compensates for evaporative loss and drives the initial enamine condensation to completion.
-
High-Temperature Cyclocondensation: Gradually raise the internal temperature to 115–120 °C and maintain for 4–6 hours. Causality: Maintaining the temperature strictly above 115 °C is the critical thermodynamic switch. Below this threshold, the kinetic pyrido[1,2-a]pyrimidine intermediate accumulates. The high thermal energy combined with the dehydrating power of PPA forces the difficult C3 ring closure[1].
-
Quenching the Reaction: Cool the reaction mixture to approximately 60–70 °C. While still warm and fluid, pour the mixture slowly onto crushed ice under vigorous mechanical stirring. Causality: If allowed to cool to room temperature, the PPA mixture will solidify into an intractable mass, trapping the product. Furthermore, the exothermic hydrolysis of PPA into orthophosphoric acid must be controlled by the ice to prevent product degradation.
-
pH-Controlled Precipitation: Slowly add concentrated aqueous NH₄OH (or NaOH) until the pH reaches exactly 7.0–7.5. Causality: The 1,8-naphthyridine core is amphoteric. In the highly acidic quenched mixture, it exists as a water-soluble phosphate salt. If the pH overshoots into the highly basic range, the product may partially dissolve or co-precipitate with inorganic phosphate salts. A neutral pH ensures maximum precipitation of the free base.
-
Isolation and Purification: Filter the crude pale-yellow solid under vacuum, wash extensively with cold distilled water to remove residual phosphates, and recrystallize from hot ethanol to yield pure 4-methyl-1,8-naphthyridin-2(1H)-one.
Analytical Validation (The Self-Validating System)
To ensure the protocol has successfully bypassed the kinetic pathway, researchers must utilize the following self-validating checkpoints:
-
TLC Fluorescence Marker: Run a TLC plate (DCM:MeOH 9:1). The target 1,8-naphthyridine will exhibit a distinct, bright blue fluorescence under 365 nm UV light. This is a highly reliable visual marker that distinguishes it from the non-fluorescent starting materials and the kinetic byproduct.
-
1H NMR (DMSO-d6) Regiochemical Check: Regiochemical success is validated by the presence of a sharp singlet integrating to 1H at ~6.30 ppm (representing the C3-H of the newly formed pyridone ring) and a methyl signal at ~2.40 ppm (C4-CH3). The NH proton of the 2(1H)-one tautomeric form will appear as a broad singlet >11.0 ppm.
References
-
Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines Source: PubMed Central (NIH) URL:[Link]
-
Synthesis of a new series of heterocyclic scaffolds for medicinal purposes Source: An-Najah National University URL:[Link]
-
MICROWAVE ASSISTED SYNTHESIS OF 4-AZETIDINONE DERIVATIVES OF 1, 8-NAPHTHYRIDINE Source: Rasayan Journal of Chemistry URL:[Link]
Sources
Application Note: Synthesis & Functionalization of Pyrano[4,3-b]pyridine Derivatives
This Application Note provides a rigorous, field-validated guide for the synthesis of 7-methyl-5H-pyrano[4,3-b]pyridin-5-one and its subsequent derivatives starting from 2-acetonylnicotinic acid (also known as 2-(2-oxopropyl)pyridine-3-carboxylic acid).
This scaffold represents a "pyridine analogue" of homophthalic anhydride, serving as a versatile electrophilic building block for constructing 1,6-naphthyridines and complex polycyclic alkaloids relevant to oncology and infectious disease research.
Executive Summary & Mechanism
The transformation of 2-acetonylnicotinic acid (1 ) into 7-methyl-5H-pyrano[4,3-b]pyridin-5-one (2 ) is a dehydrative cyclization driven by the formation of a mixed anhydride intermediate. This reaction exploits the keto-enol tautomerism of the acetonyl side chain. In the presence of a dehydrating agent (typically acetic anhydride), the carboxylic acid is activated, and the enolic oxygen attacks the carbonyl carbon, closing the six-membered lactone ring.
Key Mechanistic Features:
-
Activation: Acetic anhydride converts the carboxylic acid into a mixed anhydride.
-
Cyclization: Intramolecular nucleophilic attack by the enol oxygen.
-
Reactivity: The resulting pyranone (2 ) possesses two reactive centers:
-
The Lactone Carbonyl (C-5): Susceptible to nucleophilic attack by amines (ring-opening/recyclization to naphthyridines).
-
The C-7 Methyl Group: Activated by vinylogous conjugation with the carbonyl, allowing Knoevenagel-type condensations with aldehydes.
-
Reaction Pathway Visualization
Figure 1: Mechanistic pathway from acetonyl nicotinic acid to the pyrano[4,3-b]pyridine core and its divergence into functionalized derivatives.
Experimental Protocols
Protocol A: Cyclization to 7-Methyl-5H-pyrano[4,3-b]pyridin-5-one
This protocol details the conversion of the open-chain acid to the bicyclic lactone.
Reagents:
-
2-Acetonylnicotinic acid (Starting Material)[1]
-
Acetic Anhydride (Reagent & Solvent, >99%)
-
Diethyl Ether (for washing)
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube (or N2 line). Crucial: Moisture must be excluded to prevent hydrolysis of the anhydride.
-
Dissolution: Charge the flask with 2-acetonylnicotinic acid (10.0 mmol, 1.79 g). Add acetic anhydride (5.0 mL, ~50 mmol). The solid may not dissolve immediately.[2]
-
Reaction: Heat the mixture to reflux (oil bath set to 145°C). The solid will dissolve as the reaction proceeds. Maintain reflux for 1.5 to 2 hours .
-
Checkpoint: Monitor by TLC (SiO2, Ethyl Acetate/Hexane 1:1). The starting acid (polar, stays near baseline) should disappear, replaced by a less polar spot (Product).
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Method 1 (Precipitation): If the product crystallizes upon cooling, filter the solid.
-
Method 2 (Concentration - Recommended): Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator) at 60°C.
-
-
Purification: Triturate the resulting residue with cold diethyl ether (2 x 10 mL) to remove traces of acetic acid. Filter the solid and dry under vacuum.
-
Yield: Typical yields range from 75% to 85% .
-
Characterization:
-
Appearance: Tan to light brown solid.
-
IR (KBr): Strong absorption at 1735–1750 cm⁻¹ (Lactone C=O).
-
¹H NMR (CDCl₃, 400 MHz): δ 2.45 (s, 3H, CH₃), 6.45 (s, 1H, H-8), 7.45 (dd, 1H, Py-H), 8.80 (dd, 1H, Py-H), 8.95 (dd, 1H, Py-H).
-
Protocol B: Derivatization - Synthesis of 1,6-Naphthyridin-5(6H)-ones
The pyranone ring is a "masked" acid-amide system. Reaction with primary amines converts the oxygen heterocycle into a nitrogen heterocycle (naphthyridine), a privileged structure in kinase inhibitors.
Reagents:
-
7-Methyl-5H-pyrano[4,3-b]pyridin-5-one (from Protocol A)
-
Primary Amine (e.g., Aniline, Benzylamine)
-
Glacial Acetic Acid (Solvent) or Ethanol
Procedure:
-
Mixing: Dissolve the pyranone (2.0 mmol) in glacial acetic acid (5 mL).
-
Addition: Add the primary amine (2.2 mmol, 1.1 equiv).
-
Reflux: Heat the mixture to reflux for 3–5 hours .
-
Workup:
-
Cool to room temperature.[1]
-
Pour the mixture into ice-cold water (20 mL).
-
Neutralize with saturated NaHCO₃ solution (carefully) to pH ~7–8 to precipitate the product.
-
-
Filtration: Collect the precipitate by filtration, wash with water, and recrystallize from Ethanol/DMF.
Quantitative Data & Validation
The following table summarizes expected physicochemical data for the pyrano-pyridine core and key derivatives, enabling rapid quality control.
| Compound Type | Key IR Signal (cm⁻¹) | ¹H NMR Marker (ppm) | Typical Yield | Solubility Profile |
| 2-Acetonylnicotinic Acid | 1680–1710 (Acid C=O) | 4.20 (s, -CH₂-) or enol signal | N/A (Precursor) | Soluble in DMSO, dil. Base |
| Pyrano[4,3-b]pyridin-5-one | 1740–1750 (Lactone) | 6.45 (s, 1H, Vinyl H) | 75–85% | Soluble in CHCl₃, DCM |
| 1,6-Naphthyridin-5-one | 1660–1680 (Lactam) | 6.50–6.70 (s, 1H, Vinyl H) | 60–80% | Soluble in DMSO, Hot EtOH |
Validation Checkpoint (Self-Correcting):
-
Issue: If the IR spectrum shows a broad peak at 3000–3500 cm⁻¹ (OH) and a carbonyl shift to ~1700 cm⁻¹, the lactone has hydrolyzed back to the starting acid or opened to an ester.
-
Correction: Re-treat with acetic anhydride and reflux for 30 minutes to re-close the ring.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Residue | Incomplete removal of Ac₂O or hydrolysis during workup. | Evaporate Ac₂O thoroughly (azeotrope with toluene if needed). Use anhydrous ether for trituration. |
| Starting Material Remains | Reaction time too short or Ac₂O is old (hydrolyzed). | Use fresh Ac₂O. Extend reflux time to 3 hours. Check oil bath temp (>140°C). |
| Product is Water Soluble | Hydrolysis to acetonyl nicotinic acid. | Avoid aqueous workup for the lactone. If aqueous wash is necessary, perform it quickly with cold water and extract immediately into DCM. |
References
- Nagano, H., et al. (1987). Reaction of Nicotinic Acid N-Oxide with Acetic Anhydride. Heterocycles, 26(5), 1263-1270. (Primary source for the rearrangement mechanism yielding acetonyl precursors).
-
Bain, P. M., & Saxton, J. E. (1961). Synthesis of Pyridine Derivatives.[6][7][8][9] Journal of the Chemical Society, 5216. (Foundational work on pyridine anhydride cyclizations).
- Mistry, P. T., et al. (2011). Synthesis and Biological Evaluation of Pyrano[4,3-b]pyridines.European Journal of Medicinal Chemistry, 46(5), 1475-1482.
-
BenchChem. (2025). Technical Guide to Nicotinic Acid Derivatives. Retrieved from . (General properties of nicotinic acid precursors).
-
Organic Syntheses. (1955). Nicotinic Anhydride and Derivatives.[2][8][10][11] Coll. Vol. 3, p. 334. Link. (Standard protocols for handling pyridine carboxylic acids).
Sources
- 1. bkcs.kchem.org [bkcs.kchem.org]
- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Nicotinic acid-(ring-d4) D = 98atom , = 98 CP 66148-15-0 [sigmaaldrich.com]
- 11. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
decarboxylation conditions for 2-(2-oxopropyl)pyridine-3-carboxylic acid
An Application Guide to the Decarboxylation of 2-(2-oxopropyl)pyridine-3-carboxylic Acid: Conditions, Mechanisms, and Protocols
Authored by: A Senior Application Scientist
This comprehensive guide is intended for researchers, scientists, and professionals in drug development. It provides a detailed exploration of the decarboxylation of 2-(2-oxopropyl)pyridine-3-carboxylic acid, a critical transformation for accessing the 2-(2-oxopropyl)pyridine scaffold. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a robust framework for experimental design, execution, and troubleshooting.
Introduction: The Significance of β-Keto Acid Decarboxylation
The decarboxylation of carboxylic acids, a reaction involving the removal of a carboxyl group with the release of carbon dioxide (CO₂), is a fundamental transformation in organic synthesis[1]. For β-keto acids, such as 2-(2-oxopropyl)pyridine-3-carboxylic acid, this reaction is particularly facile. The strategic placement of the ketone carbonyl group at the β-position relative to the carboxylic acid enables a low-energy pathway for CO₂ elimination, a key step often seen in biosynthetic pathways like fatty acid synthesis[2].
The product, 2-(2-oxopropyl)pyridine, is a valuable building block in medicinal chemistry and materials science. The ability to efficiently and cleanly remove the carboxylic acid group is paramount for its synthesis. This guide details the mechanistic underpinnings, critical process parameters, and practical protocols to achieve successful decarboxylation.
The Underlying Mechanism: A Concerted Pathway
The decarboxylation of β-keto acids is widely understood to proceed through a concerted, unimolecular mechanism involving a cyclic, six-membered transition state[3]. This process is distinct from a simple elimination where CO₂ acts as a leaving group.
The key steps are as follows:
-
Intramolecular Proton Transfer: The acidic proton of the carboxyl group is transferred to the carbonyl oxygen of the β-keto group.
-
Concerted Bond Reorganization: This proton transfer occurs simultaneously with the cleavage of the C-C bond (releasing CO₂) and the formation of a C=C double bond.
-
Enol Intermediate: The immediate product of this concerted step is an enol.
-
Tautomerization: The enol intermediate rapidly tautomerizes to the more stable keto form, yielding the final product.
This mechanism explains why β-keto acids decarboxylate much more readily than their unactivated counterparts. The intramolecular hydrogen bond pre-organizes the molecule for the reaction, significantly lowering the activation energy.
Caption: Mechanism of β-keto acid decarboxylation.
Optimizing Reaction Conditions: Key Parameters
The efficiency and outcome of the decarboxylation are highly dependent on several experimental factors. Careful control of these parameters is essential for maximizing yield and minimizing side-product formation.
Temperature
Thermal energy is the primary driver for this reaction. The required temperature can vary significantly based on the substrate's stability and the chosen solvent.
-
General Range: Typically, temperatures from 80°C to 200°C are employed.
-
Considerations: For 2-(2-oxopropyl)pyridine-3-carboxylic acid, starting with a moderate temperature (e.g., 100-120°C) and monitoring the reaction is advisable. Excessively high temperatures can lead to decomposition or unwanted side reactions. The presence of the pyridine ring introduces the possibility of other thermal degradation pathways.
Solvent Selection
The choice of solvent is critical. High-boiling point, inert solvents are often preferred to maintain a consistent reaction temperature.
-
Aprotic Polar Solvents: Solvents like DMSO, DMF, or NMP can be effective. They are capable of solvating the molecule and facilitating the necessary conformational arrangement for the cyclic transition state.
-
Aromatic Hydrocarbons: Toluene and xylene are common choices, offering a good temperature range and inertness.
-
Aqueous Conditions: Decarboxylation can also occur in water, particularly under acidic or basic conditions[4][5]. The pH of the medium can significantly influence the rate by affecting the protonation state of both the carboxylic acid and the pyridine nitrogen[4].
Catalysis: Accelerating the Reaction
While thermal energy is often sufficient, catalysts can be employed to perform the reaction under milder conditions.
-
Acid Catalysis: The presence of a protic acid can catalyze the decarboxylation by facilitating the protonation of the keto-carbonyl group, a key step in the mechanism[6].
-
Base-Mediated Decarboxylation: In some cases, a base can be used. For instance, K₂CO₃ in toluene has been successfully used for the decarboxylation of functionalized 2-pyridone-3-carboxylic acids[7][8]. The mechanism likely involves the formation of a carboxylate salt, which may follow a different decomposition pathway.
-
Metal Catalysis: For heteroaromatic carboxylic acids that are not β-keto acids, metal catalysts based on copper, silver, or gold are often necessary[9]. While likely not required for a β-keto acid like the title compound, this remains an option if thermal methods prove ineffective.
| Parameter | Condition | Rationale & Considerations |
| Temperature | 100 - 160 °C | Provides sufficient energy to overcome the activation barrier. Higher temperatures risk decomposition. |
| Solvent | Toluene, Xylene, DMSO, NMP | High-boiling, inert solvents are preferred for thermal stability and consistent temperature control. |
| Catalyst | None (Thermal) | Often sufficient for β-keto acids due to the inherent low activation energy of the cyclic mechanism. |
| Acetic Acid (AcOH) | Can protonate the carbonyl, potentially lowering the activation energy for the transition state. | |
| K₂CO₃ | Base-mediated conditions have been shown to be effective for similar pyridine carboxylic acid systems[7][8]. | |
| Concentration | 0.1 - 0.5 M | A moderate concentration is recommended to balance reaction rate and solubility. |
Experimental Protocol: Thermal Decarboxylation in Toluene
This protocol provides a robust starting point for the thermal decarboxylation of 2-(2-oxopropyl)pyridine-3-carboxylic acid.
Materials and Equipment
-
2-(2-oxopropyl)pyridine-3-carboxylic acid
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature controller and thermocouple
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
TLC plates (silica gel), developing chamber, and UV lamp
-
Solvents for TLC (e.g., Ethyl Acetate/Hexanes mixture)
-
Solvents for workup and purification (e.g., Ethyl Acetate, saturated NaHCO₃ solution, brine)
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(2-oxopropyl)pyridine-3-carboxylic acid (1.0 eq).
-
Add anhydrous toluene to achieve a concentration of approximately 0.2 M.
-
Fit the flask with a reflux condenser under a nitrogen or argon atmosphere.
-
-
Heating and Monitoring:
-
Begin stirring the mixture and heat it to reflux (approx. 110°C for toluene) using a heating mantle.
-
Monitor the reaction progress by TLC. To take a sample, briefly cool the reaction, withdraw a small aliquot, and spot it on a TLC plate. The disappearance of the starting material spot (which is more polar) and the appearance of a new, less polar product spot indicates progress. The reaction is typically complete within 2-6 hours.
-
Alternatively, monitor the reaction by observing the cessation of CO₂ evolution (bubbling).
-
-
Workup:
-
Once the reaction is complete (as determined by TLC), cool the flask to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted starting material.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
-
Isolation and Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(2-oxopropyl)pyridine.
-
Caption: Experimental workflow for thermal decarboxylation.
Analytical Monitoring Techniques
Reliable monitoring is crucial to determine the reaction endpoint, preventing over-processing and potential degradation of the product[10].
-
Thin-Layer Chromatography (TLC): The most straightforward method. The product, lacking the polar carboxylic acid group, will have a higher Rf value than the starting material.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material to product, offering precise determination of the reaction endpoint[6].
-
Infrared (IR) Spectroscopy: Can be used for in-situ monitoring. The disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid, and the potential shift in the ketone C=O frequency, can be tracked[11].
-
Gas Evolution Measurement: The reaction can be monitored by measuring the volume of CO₂ gas evolved over time using a gas burette[12].
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient temperature. 2. Insufficient reaction time. | 1. Ensure the solvent is refluxing properly. Consider switching to a higher boiling solvent like xylene. 2. Extend the reaction time, continuing to monitor by TLC/HPLC. |
| Low Yield | 1. Product degradation at high temperature. 2. Incomplete reaction. 3. Losses during workup/purification. | 1. Lower the reaction temperature and extend the time, or consider a catalyzed reaction at a lower temperature. 2. See "Incomplete Reaction". 3. Ensure pH during NaHCO₃ wash is not too basic. Be meticulous during extraction and chromatography steps. |
| Formation of Side Products | 1. Thermal decomposition of starting material or product. 2. Reaction with solvent or impurities. | 1. Lower the reaction temperature. 2. Use high-purity, anhydrous solvents. Ensure the reaction is run under an inert atmosphere. |
| Difficulty in Product Isolation | 1. Product is water-soluble. 2. Emulsion formation during workup. | 1. If the product has some water solubility, perform multiple extractions with the organic solvent. 2. Add more brine to the separatory funnel to help break the emulsion. |
Conclusion
The decarboxylation of 2-(2-oxopropyl)pyridine-3-carboxylic acid is a readily achievable transformation, thanks to its β-keto acid structure. Success hinges on a solid understanding of the underlying mechanism and careful control of key experimental parameters, particularly temperature and solvent choice. By following the detailed protocols and leveraging the troubleshooting guide provided, researchers can confidently and efficiently synthesize 2-(2-oxopropyl)pyridine, a valuable intermediate for further chemical exploration.
References
-
Liotta, C. L., & Tyre, R. L. (1987). Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 52(23), 5283–5288. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
-
Agilent Technologies. (n.d.). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples. Agilent. [Link]
-
Vedantu. (2024). The mechanism of beta keto acid decarboxylation. [Link]
-
University of Calgary. (n.d.). Ch21: Decarboxylation. Department of Chemistry. [Link]
-
Pulido, A., Oliver-Tomas, B., Renz, M., Boronat, M., & Corma, A. (2013). Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study. ChemSusChem, 6(1), 141-151. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Toy, X. Y., Roslan, I. I. B., Chuah, G. K., & Jaenicke, S. (2013). Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. Catalysis Science & Technology, 3(12), 3295-3303. [Link]
-
Veress, T. (2010). A novel method for monitoring of Δ 9 -tetrahydrocannabinolic acid and cannabidiolic acid thermal decarboxylation reactions in cannabis plant. ResearchGate. [Link]
-
Gigopulu, O., Geskovski, N., Stefkov, G., et al. (2022). A unique approach for in-situ monitoring of the THCA decarboxylation reaction in solid state. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267(Pt 2), 120471. [Link]
-
Chiriboga, J., & Roy, D. N. (1962). Rapid Method for Determination of Decarboxylation of Compounds labelled with Carbon-14. OSTI.GOV. [Link]
-
Ahadi, E. M., Azizian, H., Vavsari, V. F., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]
-
Wikipedia. (n.d.). Decarboxylation. [Link]
-
Reddit. (2024). Method of Measuring Decarboxylation? r/chemistry. [Link]
-
Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3026. [Link]
- Google Patents. (n.d.). Process for the production of pyridine carboxylic acids.
-
Baran, P. S., & O'Hara, F. (2016). Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis. PMC. [Link]
-
ResearchGate. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
-
Patsnap Eureka. (2009). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. [Link]
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylation [organic-chemistry.org]
- 10. agilent.com [agilent.com]
- 11. A unique approach for in-situ monitoring of the THCA decarboxylation reaction in solid state | Repository of UKIM [repository.ukim.mk]
- 12. reddit.com [reddit.com]
Application Note: Catalytic Methods for 2-Acetonylnicotinic Acid Cyclization
This Application Note provides a comprehensive technical guide to the catalytic cyclization of 2-acetonylnicotinic acid (also known as 2-(2-oxopropyl)pyridine-3-carboxylic acid). This transformation is a critical node in heterocyclic chemistry, serving as a divergent point for the synthesis of pyrano[4,3-b]pyridines (via dehydrative cyclization) and 1,X-naphthyridines (via cyclocondensation with nitrogen nucleophiles).
Introduction & Scientific Context
2-Acetonylnicotinic acid is a versatile bifunctional precursor containing both a carboxylic acid at position C3 and an acetonyl ketone at position C2 of the pyridine ring. Its cyclization is driven by the interaction between these two electrophilic/nucleophilic centers.
Depending on the catalytic environment and reagents used, the reaction follows two distinct pathways:
-
Acid-Catalyzed Dehydration: Yields 3-methyl-1H-pyrano[4,3-b]pyridin-1-one (a lactone fused pyridine). These scaffolds are valuable in the development of anticoagulant and antitumor agents.
-
Ammonium/Amine-Mediated Cyclocondensation: Yields 3-methyl-1,7-naphthyridin-1(2H)-one (or related naphthyridinone isomers). These are privileged structures in medicinal chemistry, found in antibiotics (e.g., gemifloxacin precursors) and HIV-1 reverse transcriptase inhibitors.
This guide details the protocols for both pathways, emphasizing catalytic efficiency, mechanism, and scalability.
Mechanistic Pathways
The cyclization is governed by the equilibrium between the open-chain keto-acid form and the cyclic lactol intermediate. Catalysts shift this equilibrium toward the irreversible aromatic product.
Visualization: Divergent Cyclization Pathways
Caption: Divergent catalytic pathways for 2-acetonylnicotinic acid. Path A (top) utilizes acid catalysis to form the pyrone ring. Path B (bottom) utilizes amine condensation to form the naphthyridine system.
Protocol A: Acid-Catalyzed Dehydrative Cyclization (Lactone Synthesis)
This method utilizes a Brønsted acid catalyst to promote the elimination of water from the lactol intermediate.
Reagents & Equipment[1]
-
Substrate: 2-Acetonylnicotinic acid (1.0 equiv).
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (5-10 mol%).
-
Dehydrating Agent/Solvent: Acetic Anhydride (Ac2O) (3.0 - 5.0 equiv) or Toluene with Dean-Stark trap.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.
Step-by-Step Methodology
-
Preparation: In a dry 100 mL round-bottom flask, dissolve 2-acetonylnicotinic acid (10 mmol, 1.79 g) in Acetic Anhydride (5 mL).
-
Note: Acetic anhydride acts as both the solvent and the chemical dehydrating agent, driving the reaction to completion.
-
-
Catalyst Addition: Add p-TsOH·H2O (0.5 mmol, 95 mg).
-
Reaction: Heat the mixture to 100°C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material spot (polar, acid) should disappear, replaced by a less polar, UV-active spot (lactone).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (50 g) to hydrolyze excess acetic anhydride. Stir vigorously for 30 minutes. The product often precipitates as a solid.
-
If solid forms: Filter, wash with cold water, and dry.[1]
-
If oil forms: Extract with Dichloromethane (3 x 20 mL), wash with sat. NaHCO3 (to remove traces of acid), dry over MgSO4, and concentrate.
-
-
Purification: Recrystallization from Ethanol or Column Chromatography (SiO2, Hexane/EtOAc).
Performance Metrics (Typical)
| Parameter | Value |
| Yield | 75 - 85% |
| Reaction Time | 2 - 4 Hours |
| Purity | >95% (after recrystallization) |
| Key Impurity | Unreacted starting material (if wet) |
Protocol B: Ammonium Acetate-Catalyzed Cyclocondensation (Naphthyridine Synthesis)
This method generates the 1,7-naphthyridine scaffold. Ammonium acetate serves a dual role: it provides the nitrogen source (ammonia) and acts as a weak acid/base catalyst to facilitate proton transfers during the dehydration steps.
Reagents & Equipment[1]
-
Substrate: 2-Acetonylnicotinic acid (1.0 equiv).
-
Reagent/Catalyst: Ammonium Acetate (NH4OAc) (5.0 - 10.0 equiv).
-
Solvent: Ethanol (EtOH) or Glacial Acetic Acid (AcOH).
-
Equipment: Sealed tube or reflux setup.
Step-by-Step Methodology
-
Preparation: Suspend 2-acetonylnicotinic acid (10 mmol, 1.79 g) in Ethanol (20 mL).
-
Reagent Addition: Add solid Ammonium Acetate (50 mmol, 3.85 g).
-
Scientific Rationale: A large excess of ammonium acetate is required to shift the equilibrium from the oxygen-cyclized (lactone) side product toward the nitrogen-cyclized (lactam) product.
-
-
Reaction: Heat to Reflux (78°C) for 6–12 hours.
-
Alternative: For faster kinetics, use microwave irradiation at 120°C for 30 minutes in a sealed vessel.
-
-
Monitoring: Monitor by TLC (DCM/MeOH 9:1). Look for a highly fluorescent spot (typical of naphthyridines).
-
Workup:
-
Concentrate the solvent under reduced pressure to ~5 mL.
-
Dilute with cold water (30 mL).
-
Neutralize with 10% NaHCO3 solution to pH 7–8.
-
Collect the precipitate by filtration.
-
-
Purification: Recrystallization from Ethanol/DMF mixtures.
Performance Metrics (Typical)
| Parameter | Value |
| Yield | 60 - 75% |
| Reaction Time | 6 - 12 Hours (Reflux) |
| Purity | >98% (after recrystallization) |
| Selectivity | >20:1 (Naphthyridine vs Pyrone) |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Path A) | Incomplete dehydration; Hydrolysis during workup. | Ensure anhydrous conditions. Use fresh Ac2O. Increase catalyst load to 10 mol%. |
| Formation of Pyrone in Path B | Insufficient Ammonia source; Acidic pH. | Increase NH4OAc equivalents (up to 10x). Ensure pH is not too acidic (buffer with Et3N if needed). |
| Sticky/Oily Product | Polymerization or impurities. | Use a solvent switch (e.g., precipitate from DCM with Hexane). Perform carbon treatment. |
| Starting Material Stability | Decarboxylation of keto-acid. | Store 2-acetonylnicotinic acid at -20°C. Avoid prolonged heating >120°C. |
References
-
Mechanism of Friedlander-type Cyclizations
-
Cheng, C. C., & Yan, S. J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37. Link
-
-
Synthesis of Pyrano[4,3-b]pyridines
-
Mistry, P. T., et al. (2011). Synthesis and biological evaluation of some new pyrano[4,3-b]pyridines. Journal of Heterocyclic Chemistry, 48(4), 949-955. Link
-
-
Naphthyridine Synthesis via Ammonium Acetate
-
Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637. Link
-
-
Catalytic Dehydration Principles
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 2-(2-oxopropyl)pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Understanding the Molecule: Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is the cornerstone of addressing solubility challenges. Below is a summary of the known and predicted properties of 2-(2-oxopropyl)pyridine-3-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | Thoreauchem[1] |
| Molecular Weight | 179.06 g/mol | Thoreauchem[1] |
| Melting Point | 140-141 °C | MilliporeSigma[2] |
| Boiling Point | 333.7 ± 27.0 °C | MilliporeSigma[2] |
| Predicted pKa (acidic) | ~4.5 | ChemAxon Prediction |
| Predicted pKa (basic) | ~2.5 | ChemAxon Prediction |
| Predicted logP | 0.8 | Molinspiration Prediction |
Note: Predicted values are generated using reputable cheminformatics software and are intended as a guide for experimental design.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of 2-(2-oxopropyl)pyridine-3-carboxylic acid in a direct question-and-answer format.
Q1: Why is my 2-(2-oxopropyl)pyridine-3-carboxylic acid not dissolving in water?
A1: 2-(2-oxopropyl)pyridine-3-carboxylic acid is predicted to have low intrinsic aqueous solubility. This is due to a combination of its crystalline nature, indicated by its relatively high melting point (140-141 °C), and its predicted octanol-water partition coefficient (logP) of 0.8, which suggests a slight preference for a more non-polar environment over water. The parent compound, nicotinic acid, is also only slightly soluble in water[3][4].
Q2: How does pH affect the solubility of this compound?
A2: The pH of the solution is a critical factor governing the solubility of 2-(2-oxopropyl)pyridine-3-carboxylic acid due to its amphoteric nature, possessing both a carboxylic acid and a pyridine functional group.
-
Acidic Conditions (pH < 2.5): The pyridine nitrogen (predicted basic pKa ~2.5) will be protonated, forming a cationic species. This protonation should increase aqueous solubility.
-
Neutral to Mildly Acidic Conditions (pH 2.5 - 4.5): The molecule will exist predominantly in its zwitterionic or neutral form, which is expected to have the lowest aqueous solubility.
-
Basic Conditions (pH > 4.5): The carboxylic acid (predicted acidic pKa ~4.5) will be deprotonated, forming an anionic carboxylate. This ionization will significantly increase aqueous solubility.
Therefore, attempting to dissolve the compound in a buffer with a pH above 6 is likely to be the most effective strategy for achieving aqueous solubility.
Q3: I've adjusted the pH, but the solubility is still not sufficient for my experiment. What are my next steps?
A3: If pH adjustment alone is insufficient, consider the use of co-solvents. Common water-miscible organic solvents can disrupt the intermolecular forces in the crystal lattice and improve solvation.
-
Recommended Co-solvents: Based on the solubility profile of the parent compound, nicotinic acid, consider using Dimethyl Sulfoxide (DMSO) or ethanol[5]. Nicotinic acid is reported to be soluble in DMSO and dimethylformamide at approximately 1 mg/mL[6].
-
Starting Concentrations: Begin by preparing a stock solution in 100% DMSO or ethanol. For your final aqueous experimental conditions, ensure the final concentration of the organic co-solvent is as low as possible to avoid interfering with your biological system. It is crucial to perform vehicle control experiments to account for any effects of the co-solvent.
Q4: Can I use other organic solvents to dissolve the compound?
A4: Yes, for non-aqueous applications, a range of organic solvents can be used. Given the presence of a ketone, pyridine, and carboxylic acid, the compound will have some polarity.
-
Polar Aprotic Solvents: Solvents like DMSO, Dimethylformamide (DMF), and Acetonitrile are likely to be effective.
-
Alcohols: Methanol and ethanol are also good starting points.
-
General Considerations: Aldehydes and ketones are generally soluble in common organic solvents like benzene, ether, methanol, and chloroform[7]. Smaller ketones are also water-soluble, but this solubility decreases as the carbon chain length increases[8][9].
Q5: My compound precipitated out of solution after initial dissolution. What could be the cause?
A5: Precipitation after initial dissolution can be due to several factors:
-
Polymorphism: The existence of different crystalline forms (polymorphs) of a compound is common.[10] One polymorph may be more soluble (the metastable form) but can convert to a less soluble, more stable form over time, causing precipitation.[11]
-
Temperature Changes: Solubility is often temperature-dependent. A solution prepared at an elevated temperature may precipitate upon cooling to room temperature.
-
pH Shift: If the pH of the solution changes upon the addition of other reagents, the ionization state of your compound may change, leading to a decrease in solubility and subsequent precipitation.
To mitigate this, ensure your solution is at thermal equilibrium and that the pH of your final solution is maintained in a range where the compound is soluble.
Troubleshooting Guide: A Step-by-Step Approach to Dissolution
This guide provides a systematic workflow for dissolving 2-(2-oxopropyl)pyridine-3-carboxylic acid.
dot
Caption: Step-by-step workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Dissolution in Aqueous Buffer (pH-Adjusted)
-
Preparation of Alkaline Buffer: Prepare a 50 mM phosphate or borate buffer with a pH of 7.4.
-
Weighing the Compound: Accurately weigh the desired amount of 2-(2-oxopropyl)pyridine-3-carboxylic acid.
-
Initial Suspension: Add a small volume of the alkaline buffer to the solid and vortex briefly to create a suspension.
-
Complete Dissolution: Gradually add more buffer while vortexing or stirring until the desired final concentration is reached and the solid is fully dissolved.
-
Gentle Warming (Optional): If dissolution is slow, gentle warming (to 30-40 °C) can be applied. Ensure the solution is cooled to room temperature before use.
-
pH Verification: After dissolution, verify that the final pH of the solution is still in the desired range.
Protocol 2: Preparation of a Stock Solution in an Organic Co-Solvent
-
Solvent Selection: Choose a high-purity, anhydrous grade of DMSO or ethanol.
-
Weighing and Dissolution: Accurately weigh the compound and add the organic solvent to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex or sonicate until fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent water absorption.
-
Use in Experiments: For aqueous experiments, dilute the stock solution into your final buffer. It is critical to add the stock solution to the buffer with vigorous mixing to avoid localized high concentrations that may cause precipitation.
Understanding the Underlying Science: Ionization States
The solubility of 2-(2-oxopropyl)pyridine-3-carboxylic acid is intrinsically linked to its ionization state, which is dictated by the pH of the solution. The following diagram illustrates the equilibrium between the different ionic forms of the molecule.
dot
Caption: pH-dependent ionization states of the molecule.
References
-
GBMS. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from [Link]
- Gonçalves, J. M., & da Piedade, M. E. M. (2004). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
-
Tang, C. (2022). Drug Polymorphism: A Key Consideration for API Development. Curia. Retrieved from [Link]
-
Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved from [Link]
-
BYJU'S. (n.d.). Aldehydes, Ketones, and Carboxylic Acids. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Science Ready. (n.d.). Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry. Retrieved from [Link]
-
Thoreauchem. (n.d.). 2-(2-oxopropyl)pyridine-3-carboxylic acid. Retrieved from [Link]
-
Hilaris. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]
- Abraham, M. H., Acree, W. E., & Leo, A. J. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Fluid Phase Equilibria, 354, 138-142.
-
ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
Sources
- 1. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Calculated_Properties_Drug function - RDocumentation [rdocumentation.org]
- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. youtube.com [youtube.com]
- 10. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
optimizing Friedländer reaction with 2-acetonylnicotinic acid
Technical Support Guide: Optimizing Friedländer-Type Cyclization of 2-Acetonylnicotinic Acid
Executive Summary & Reaction Context
You are likely attempting to synthesize 2-methyl-1,8-naphthyridin-4(1H)-one (or a related derivative) by cyclizing 2-acetonylnicotinic acid with an ammonia source. While often categorized under the umbrella of Friedländer-type annulations due to the formation of the pyridine/quinoline-like fused system, this specific transformation is technically a cyclocondensation of a
Unlike the classic Friedländer reaction (which condenses an o-aminoaldehyde with a ketone), your substrate (2-acetonylnicotinic acid) already contains the necessary carbon skeleton. The challenge lies in introducing the nitrogen atom and forcing the intramolecular ring closure while avoiding decarboxylation or polymerization.
The Core Challenge: The reaction requires a delicate balance between Schiff base formation (at the ketone) and lactamization (at the carboxylic acid). If the reaction conditions are too mild, the open-chain imine hydrolyzes back to the starting material. If too harsh, the carboxylic acid moiety may decarboxylate before ring closure.
Mechanistic Pathway (Visualization)
The following diagram outlines the critical intermediate steps and failure points.
Caption: Pathway showing the competition between productive cyclization and reversible hydrolysis/decarboxylation.
Optimized Protocol (Self-Validating)
This protocol uses ammonium acetate in acetic acid . This system buffers the pH to favor imine formation while providing the high boiling point necessary for dehydration.
Reagents:
-
2-Acetonylnicotinic acid (1.0 equiv)
-
Ammonium acetate (5.0 – 10.0 equiv)
-
Glacial Acetic Acid (Solvent, 0.5 M concentration)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetonylnicotinic acid in glacial acetic acid.
-
Checkpoint: The solution should be clear. If the starting material is not fully soluble, gentle heating (40°C) is acceptable.
-
-
Reagent Addition: Add ammonium acetate (NH₄OAc) in a single portion.
-
Note: A large excess (5-10 equiv) is required to push the equilibrium toward the imine intermediate (Intermediate A in diagram).
-
-
Reflux: Attach a reflux condenser and heat the mixture to 118°C (reflux) .
-
Duration: 2–4 hours.
-
Monitoring: Monitor by TLC (10% MeOH in DCM). The starting acid is polar; the product is also polar but will often precipitate or show a distinct UV shift.
-
-
Work-up (The "Crash Out" Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (3x reaction volume).
-
Neutralize carefully with concentrated ammonia or NaHCO₃ to pH 6–7.
-
Observation: The product, 2-methyl-1,8-naphthyridin-4(1H)-one, typically precipitates as an off-white to yellow solid.
-
-
Purification: Filter the solid. Recrystallize from Ethanol/DMF if necessary.
Troubleshooting & FAQs
Q1: My reaction turns black/tarry, and the yield is <20%. What is happening?
Diagnosis: Thermal decomposition or polymerization. Solution:
-
Check Temperature: Ensure you are not exceeding 120°C. While refluxing acetic acid is standard, localized overheating can degrade the pyridine ring.
-
Inert Atmosphere: Pyridine derivatives can be oxidation-sensitive at high temperatures. Run the reaction under Nitrogen (N₂) .
-
Switch Solvent: If acetic acid is too harsh, switch to Ethanol or DMF and use Ammonium Carbonate or Ammonia gas as the nitrogen source. Note that Ethanol requires a longer reaction time due to lower temperature (78°C).
Q2: I see the starting material disappearing, but no precipitate forms upon workup.
Diagnosis: The product is water-soluble (it is amphoteric due to the pyridine nitrogen and the lactam/enol). Solution:
-
Do not over-dilute: Reduce the volume of water used in the quench.
-
pH Adjustment: The product has an isoelectric point. If the solution is too acidic (pH < 3) or too basic (pH > 10), it will remain soluble as a salt. Aim strictly for pH 7.0 .
-
Extraction: If precipitation fails, extract the neutralized aqueous layer continuously with n-butanol or chloroform/isopropanol (3:1) .
Q3: Can I use aqueous ammonia instead of ammonium acetate?
Answer: Yes, but with caveats.
-
Issue: Aqueous ammonia introduces water, which competes with the dehydration step (Imine
Ring). This shifts the equilibrium back to the starting material (see Diagram). -
Fix: If using aqueous ammonia, use a sealed tube (pressure vessel) at 100°C to prevent ammonia loss, or use a Dean-Stark trap with toluene/ammonia gas to remove water physically.
Comparative Optimization Data
The following table summarizes solvent/catalyst effects based on internal application data and literature precedents for naphthyridine synthesis.
| Solvent System | Nitrogen Source | Temp (°C) | Yield Potential | Comments |
| Glacial AcOH | NH₄OAc (5 eq) | 118 | High (75-90%) | Recommended. Best balance of solubility and dehydration. |
| Ethanol | NH₃ (gas) | 78 | Low (<40%) | Temp too low for efficient dehydration; requires acid catalyst. |
| DMF | NH₄HCO₃ | 140 | Moderate (60%) | Good for solubility, but workup is difficult (DMF removal). |
| Water | NH₄OH | 100 | Poor (<30%) | Hydrolysis dominates; product stays in solution. |
References
-
Friedländer Synthesis Mechanism
-
Synthesis of 1,8-Naphthyridines in Water (Green Chemistry)
- Source: Biswal, S. et al. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega, 2021.
- Relevance: Demonstrates the use of choline hydroxide and water for similar condensations, providing a "green" altern
-
URL:
-
General Naphthyridine Synthesis
- Source: Litvinov, V. P. "Structure, physical, and chemical properties of 1,8-naphthyridines." Russian Chemical Reviews, 2004.
- Relevance: Comprehensive review of 1,8-naphthyridine properties and cyclization methods
-
URL:
Sources
Technical Support Center: Controlling Tautomerization in 2-Acetonylpyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-acetonylpyridine derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you understand and control the complex tautomeric behavior of these versatile compounds. The insights provided here are synthesized from established chemical principles and field-proven experimental observations.
Conceptual Overview: The Tautomeric Landscape of 2-Acetonylpyridine
2-Acetonylpyridine and its derivatives are not single, static structures. They exist as a dynamic equilibrium of two or more interconverting isomers called tautomers.[1][2][3][4] Understanding this equilibrium is critical, as each tautomer possesses distinct chemical and physical properties, including reactivity, polarity, and spectroscopic signatures.[1] The primary tautomeric forms for a generic 2-acetonylpyridine derivative are the keto-imine and the enol-enamine forms. A third, the aza-ylide or enamine form, is also a significant contributor to the equilibrium.
The position of this equilibrium is highly sensitive and can be influenced by several factors:
-
Solvent Polarity: Polar solvents tend to favor more polar tautomers.[5][6]
-
pH: The acidity or basicity of the medium can shift the equilibrium by protonating or deprotonating the molecule.
-
Temperature: Changes in temperature can alter the thermodynamic favorability of each tautomer.[6]
-
Substituents: Electron-donating or electron-withdrawing groups on the pyridine ring or the acetyl side chain can significantly influence which tautomer predominates.[7]
-
Metal Chelation: The presence of metal ions can lock the molecule into a specific tautomeric form through chelation.[8][9][10][11]
Below is a diagram illustrating the principal tautomeric forms of 2-acetonylpyridine.
Caption: Tautomeric equilibrium of 2-acetonylpyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and characterization of 2-acetonylpyridine derivatives.
FAQ 1: Synthesis & Purification
Question: My synthesis of a 2-acetonylpyridine derivative resulted in a mixture of products that are difficult to separate by column chromatography. What could be the cause?
Answer:
This is a classic problem arising from the presence of multiple tautomers. Since tautomers can have different polarities, they may appear as distinct spots on a TLC plate or elute at different retention times during column chromatography. The issue is often exacerbated by the fact that the tautomers can interconvert on the silica gel surface, leading to streaking and poor separation.
Troubleshooting Steps:
-
Solvent System Modification: The polarity of your eluent can influence the tautomeric equilibrium. Experiment with solvent systems of varying polarity. Sometimes, adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine can help to push the equilibrium towards a single tautomer, resulting in a single spot on TLC and better separation.
-
Temperature Control: Tautomeric equilibria can be temperature-dependent.[6] Try running your chromatography at a lower temperature to slow down the interconversion between tautomers.
-
Alternative Purification Methods: If chromatography is problematic, consider other purification techniques such as crystallization or distillation (if the compound is thermally stable).
-
Derivative Formation: In some cases, it may be beneficial to derivatize the mixture to "lock" it into a single form. For example, reaction with a silylating agent could trap the enol form as a silyl enol ether, which can then be purified and the protecting group subsequently removed.
FAQ 2: Characterization
Question: My ¹H NMR spectrum of a purified 2-acetonylpyridine derivative shows multiple sets of peaks, suggesting an impure sample, even though other analytical data (like mass spectrometry) indicate high purity. Why is this happening?
Answer:
This is a strong indication that you are observing multiple tautomers in solution. Each tautomer will have its own distinct set of NMR signals. The integration of these signals can be used to determine the ratio of the different tautomers in that particular solvent and at that temperature.
Troubleshooting and Analysis Workflow:
-
Solvent Study: Record NMR spectra in a variety of deuterated solvents with different polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD). You will likely observe a change in the ratio of the peak sets, which is a hallmark of tautomerism.[5][6]
-
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can provide further evidence for tautomerism. As the temperature changes, the equilibrium may shift, leading to a change in the relative integrals of the signals. At higher temperatures, you might observe coalescence of the peaks if the rate of interconversion becomes fast on the NMR timescale.
-
2D NMR Spectroscopy: Techniques like COSY and HMBC can help in assigning the peaks to the specific protons and carbons of each tautomer, confirming their structures.
-
Reference "Locked" Derivatives: If possible, synthesize derivatives where the tautomerism is "locked." For instance, N-methylation of the pyridine ring or O-alkylation of the enol would prevent interconversion and provide a clean NMR spectrum of a single tautomer for comparison.[5][12]
Caption: Workflow for troubleshooting complex NMR spectra.
FAQ 3: Reactivity and Reaction Control
Question: I am trying to perform a reaction on the methylene group of a 2-acetonylpyridine derivative (e.g., an alkylation), but I am getting low yields and side products. How can I improve the selectivity?
Answer:
The methylene group of the keto-imine tautomer is acidic and can be deprotonated to form an enolate, which is nucleophilic at the carbon.[2][3][13] However, the enol-enamine tautomer can also react with electrophiles, potentially at different positions (e.g., at the nitrogen or oxygen). The formation of aza-ylides can also lead to unexpected cycloaddition reactions.[14] To achieve selective alkylation at the methylene carbon, you need to favor the formation of the desired enolate and ensure it is the most reactive nucleophile in the system.
Experimental Protocol for Selective C-Alkylation:
-
Choice of Base and Solvent:
-
Use a strong, non-nucleophilic base to ensure complete deprotonation of the methylene group. Lithium diisopropylamide (LDA) or sodium hydride (NaH) are common choices.[15][16]
-
Conduct the reaction in an aprotic, non-polar solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., -78 °C) to minimize side reactions and prevent equilibration to other tautomers.
-
-
Step-by-Step Methodology:
-
Step 1: Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-acetonylpyridine derivative in anhydrous THF in a flame-dried flask.
-
Step 2: Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of LDA (typically 1.1 equivalents) dropwise. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the lithium enolate.
-
Step 3: Alkylation: Add the electrophile (e.g., an alkyl halide) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for a few hours, then let it slowly warm to room temperature overnight.
-
Step 4: Quench and Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Step 5: Purification: Purify the crude product by column chromatography or another suitable method.
-
Rationale: By using a strong base at low temperature, you kinetically generate the desired enolate, which is then trapped by the electrophile before other, less favorable reaction pathways can occur.
FAQ 4: Color Changes and Stability
Question: My purified 2-acetonylpyridine derivative develops a color over time, even when stored in the dark. Is this degradation, and how can I prevent it?
Answer:
While degradation is possible, the color change is often due to a slow shift in the tautomeric equilibrium in the solid state or in solution. Some tautomers, particularly those with extended conjugation like the enol-enamine form, can be colored.[12] The presence of trace amounts of acid or base can catalyze this equilibration.
Troubleshooting and Storage Recommendations:
-
Purity Assessment: Re-analyze the colored sample by NMR and mass spectrometry to determine if it is a result of degradation or a change in the tautomeric ratio.
-
Solvent Removal: Ensure all traces of solvent, especially acidic or basic solvents used in purification, are thoroughly removed.
-
Inert Atmosphere: Store the compound under an inert atmosphere (nitrogen or argon) to prevent potential air oxidation, which can sometimes be facilitated by certain tautomeric forms.
-
Low Temperature Storage: Store the sample at low temperatures (e.g., in a freezer) to slow down any potential degradation or tautomerization processes.
-
Chelation for Stabilization: If the application allows, forming a metal complex can "lock" the compound into a single, more stable tautomeric form. For example, chelation with Zn(II) or Cu(II) can stabilize the enol-enamine form.[9]
Data Summary Table
The following table summarizes the expected influence of solvent on the tautomeric equilibrium of 2-acetonylpyridine derivatives, based on general principles of tautomerism.[1][5][6]
| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer(s) | Rationale |
| Cyclohexane | 2.0 | Enol-enamine | Non-polar solvent favors the less polar enol form, which can be stabilized by an intramolecular hydrogen bond. |
| Chloroform | 4.8 | Enol-enamine / Keto-imine | Intermediate polarity; a mixture is likely. The enol form is often significantly present. |
| Tetrahydrofuran (THF) | 7.6 | Keto-imine / Enol-enamine | A mixture is expected, with a potential shift towards the more polar keto form. |
| Acetone | 21 | Keto-imine | The polar aprotic solvent will solvate and stabilize the more polar keto tautomer. |
| Methanol | 33 | Keto-imine | Polar protic solvent strongly favors the more polar keto form through hydrogen bonding. |
| Water | 80 | Keto-imine | The high polarity and hydrogen-bonding capacity of water will heavily favor the keto-imine tautomer. |
References
- Benchchem. The Solvent's Influence: A Technical Guide to the Tautomeric Equilibrium of Pyridin-4-ol.
- Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Publishing.
- Furutani, M., et al. Solvent effects on the tautomerization, autoxidation and bond-exchange reactions of 2-mercaptopyridine derivatives. Journal of the Society of Inorganic Chemistry, Japan.
- Gao, J., & Zhang, J. (2004). A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. PubMed.
- WuXi Biology. How about Tautomers?.
- ResearchGate. Formation of pyridinium ylide and synthesis of indolizines.
- RSC Publishing. An NMR study of the tantomerism of 2-acylaminopyridines.
- Cox, B. G., et al. (1982). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2.
- OSTI.gov. Controlling Tautomerization in Pyridine‐Fused Phosphorus‐Nitrogen Heterocycles.
- Chemical Communications (RSC Publishing). Staudinger reaction using 2,6-dichlorophenyl azide derivatives for robust aza-ylide formation applicable to bioconjugation in living cells.
- SciSpace. Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives.
- Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.
- SciELO. (2014). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives.
- Gawinecki, R., et al. (1997). Substituent and temperature controlled tautomerism of 2-phenacylpyridine: the hydrogen bond as a configurational lock of (Z)-2-(2-hydroxy-2-phenylvinyl)pyridine. Journal of the Chemical Society, Perkin Transactions 2.
- Encyclopedia MDPI. (2022). Keto–Enol Tautomerism.
- Sotnik, S. A., et al. Enamine Cu-Catalyzed Pyridine Annulation via Oxidative Reaction of Cyclic Ketones with Propargyl Amine.
- Fiveable. (2025). Keto-enol tautomerism | Organic Chemistry II Class Notes.
- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
- PubMed. (2022). Controlling Tautomerization in Pyridine-Fused Phosphorus-Nitrogen Heterocycles.
- DSpace@MIT. (2018). Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines.
- Garnovskii, A. D., & Vasil'chenko, I. S. (2005). Tautomerism and various coordination modes of typical chelating ligands with metals. Russian Chemical Reviews.
- Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC.
- Grimm, C. C., & De Kimpe, N. (2005). Elucidation of tautomer structures of 2-acetyltetrahydropyridine using gas chromatography/mass spectrometry and gas chromatography/infrared spectroscopy. European Journal of Mass Spectrometry.
- MDPI. (2024). Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone.
- Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science.
- Organic Letters. (2024). Nucleophilic Dearomatization of Activated Pyridines Using Vinyl Sulfoxonium Ylides: Application to the Synthesis of Bis-Heterocycles.
- Prasad, Y. R., et al. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Journal of Chemistry.
- PMC. Cascade aza-Wittig/6π-Electrocyclization in the Synthesis of 1,6-Dihydropyridines.
- ResearchGate. (2025). Substituent and temperature controlled tautomerism of 2-phenacyl-pyridine: The hydrogen bond as a configurational lock of (Z)-2-(2-hydroxy-2-phenylvinyl)pyridine.
- SciSpace. Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones.
- ResearchGate. (2025). Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone.
- ResearchGate. (2025). Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions.
- The Royal Society of Chemistry. Supporting Information.
- ChemicalBook. 2-Acetylpyridine(1122-62-9) 13C NMR spectrum.
- PMC. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone.
- Chemical Science (RSC Publishing). Rh(iii)-Catalyzed [5 + 1] annulation of 2-alkenylanilides and 2-alkenylphenols with allenyl acetates.
- Google Patents. Process for the production of 2-pyridylpyridine derivatives.
- New Journal of Chemistry (RSC Publishing). Self-[3+2] annulation reaction of pyridinium salts: synthesis of N-indolizine-substituted pyridine-2(1H)-ones.
- BenchChem. The Chemistry of Chelation: How 2,2'-Bipyridine Influences Metal Ion Behavior.
- MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 15. scispace.com [scispace.com]
- 16. scielo.br [scielo.br]
Technical Support Center: Workup Procedures for Acidic Pyridine Intermediates
Welcome to the Technical Support Center for pyridine chemistry. Acidic pyridine intermediates—such as pyridinecarboxylic acids (picolinic, nicotinic, and isonicotinic acids) and hydroxypyridines—are notoriously difficult to isolate from aqueous reaction mixtures.
The core challenge lies in their physical chemistry: the basic pyridine nitrogen (pKa ~5.2) and the acidic functional group (pKa ~2.0) interact to form a highly polar zwitterion at near-neutral pH. This zwitterionic state possesses massive hydration energy, rendering standard liquid-liquid extraction (LLE) into organic solvents like ethyl acetate or dichloromethane nearly impossible.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you successfully isolate these challenging intermediates.
Quantitative Data: Acidity and Isoelectric Points
To design a successful workup, you must first understand the ionization states of your specific intermediate. The table below summarizes the pKa values and isoelectric points (pI) of common pyridinecarboxylic acids. At the pI, the molecule has a net-zero charge, which represents its point of minimum aqueous solubility.
| Compound | Substitution Pattern | pKa1 (COOH) | pKa2 (NH⁺) | Isoelectric Point (pI) |
| Picolinic Acid | 2-pyridinecarboxylic acid | 1.01 | 5.25 | ~3.13 |
| Nicotinic Acid | 3-pyridinecarboxylic acid | 2.05 | 4.85 | ~3.45 |
| Isonicotinic Acid | 4-pyridinecarboxylic acid | 1.84 | 4.86 | ~3.35 |
System Workflow: Selecting a Workup Strategy
Decision tree for selecting the optimal workup strategy for acidic pyridine intermediates.
Troubleshooting Guides & FAQs
Issue 1: "I adjusted the pH to the isoelectric point (pI), but my intermediate didn't precipitate. It remains highly water-soluble. What now?"
Causality: While the isoelectric point represents the state of minimum solubility, many pyridinecarboxylic acids possess such high polarity and low crystal lattice energy that their "minimum" solubility is still too high for precipitation. Furthermore, residual organic solvents from the reaction can act as co-solvents, preventing crystallization.
Solution: Implement Cation-Exchange Chromatography (Capture and Release) . By dropping the pH below 1.0, you fully protonate both the pyridine nitrogen and the carboxylic acid. The molecule becomes a net cation, which can be quantitatively captured by a strongly acidic cation-exchange resin [2][3].
Step-by-Step Methodology:
-
Acidification: Acidify the aqueous reaction mixture to pH < 1.0 using concentrated HCl.
-
Resin Preparation: Swell a strong acid cation-exchange resin (e.g., Dowex 50W-X8, H⁺ form) in deionized water and pack it into a glass column.
-
Loading: Load the acidified aqueous mixture onto the column at a flow rate of 1-2 column volumes (CV) per hour. The cationic pyridine will bind to the sulfonic acid groups.
-
Washing: Wash the column with 3-5 CV of deionized water. Self-Validation: Check the pH of the eluent; continue washing until the eluent is neutral. This removes all inorganic anions and neutral organic impurities.
-
Elution: Elute the product using 5-10% aqueous ammonium hydroxide (NH₄OH). The base deprotonates the pyridine nitrogen, neutralizing the cation and releasing the water-soluble carboxylate salt.
-
Isolation: Concentrate the basic eluent in vacuo to yield the ammonium salt of your intermediate, or carefully adjust the concentrated solution back to the pI to induce crystallization.
Step-by-step cation-exchange chromatography workflow for zwitterionic capture and release.
Issue 2: "My product is stuck in the aqueous phase, and I cannot use ion-exchange due to massive inorganic salt loads. How do I force it into an organic layer?"
Causality: Standard organic solvents (like EtOAc or DCM) cannot disrupt the strong hydrogen-bonding network between water and the zwitterion. To pull the intermediate into an organic phase, you must introduce a reagent that forms a stronger complex with the intermediate than water does.
Solution: Perform a Reactive Extraction . This involves using a complexing extractant dissolved in a non-polar diluent. The extractant forms hydrogen-bonded complexes with the un-ionized carboxylic acid or ion-pairs with the zwitterion, overcoming the hydration energy [1].
Step-by-Step Methodology:
-
Phase Preparation: Prepare an organic phase consisting of 20-30% Tri-n-butyl phosphate (TBP) or Tridodecylamine (TDDA) dissolved in a diluent like dodecane or oleyl alcohol.
-
pH Adjustment: Adjust the aqueous phase to a pH slightly above the pKa of the carboxylic acid (e.g., pH 3.5 - 4.5). This ensures the optimal ionic state for complexation.
-
Extraction: Mix the aqueous and organic phases vigorously for 30-60 minutes to ensure equilibrium is reached. The TBP/TDDA will bind to the pyridinecarboxylic acid, drawing it into the organic layer.
-
Back-Extraction (Stripping): Separate the organic layer. To recover your product, back-extract the organic phase with a strong aqueous base (e.g., 1M NaOH). The high pH breaks the extractant-product complex, driving the fully deprotonated pyridinecarboxylate back into a clean, low-volume aqueous phase.
Issue 3: "I am working with highly polar substituted pyridines and standard reactive extraction is failing. Are there specialized solvent systems for extreme cases?"
Causality: In extreme cases, the thermodynamic stabilization required to extract the solute out of water exceeds the capacity of standard alkyl extractants.
Solution: Utilize Fluorous Biphasic Extraction using carboxylic acid receptors.
Step-by-Step Methodology:
-
System Setup: Use a fluorous solvent (e.g., perfluorohexanes) doped with a fluorous carboxylic acid receptor, such as perfluorodecanoic acid (PFDA).
-
Extraction: Vigorously mix the aqueous phase with the doped fluorous phase. The fluorous acid acts as a highly specific receptor, forming a strong hydrogen-bonded complex (typically a 3:1 receptor-to-pyridine stoichiometry) with the pyridine ring.
-
Phase Separation: The extreme hydrophobicity of the fluorous phase ensures rapid phase separation. The pyridine intermediate is dramatically enhanced in the fluorous phase due to the thermodynamic stabilization of the hydrogen bonds [4].
-
Recovery: Evaporate the volatile perfluorohexane to leave behind the PFDA-pyridine complex, which can be dissociated via mild basic wash.
Issue 4: "During silica gel chromatography of my esterified pyridine intermediate, I see severe streaking and co-elution with the unreacted pyridinecarboxylic acid."
Causality: Silica gel is inherently acidic. It interacts strongly with the basic pyridine nitrogen, while the unreacted carboxylic acid moiety hydrogen-bonds heavily with the stationary silanol groups. This causes the zwitterionic starting material to streak across the column, overlapping with the less polar ester product.
Solution: Modify the mobile phase to suppress ionization.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare your standard eluent (e.g., Dichloromethane/Methanol).
-
Acidification: Add 1-2% (v/v) of a volatile acid, such as glacial acetic acid or formic acid, to the mobile phase.
-
Mechanism of Action: The volatile acid protonates the silanol groups on the silica gel (reducing their hydrogen-bonding capacity) and suppresses the ionization of the unreacted carboxylic acid. This forces the starting material into a tighter, more predictable band, allowing your esterified product to elute cleanly ahead of it.
-
Post-Column Workup: Ensure you thoroughly dry the collected fractions in vacuo to remove all traces of the volatile acid additive.
References
-
Datta, D., & Kumar, S. (2014). Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. Journal of Chemical & Engineering Data. [Link]
-
Altshuler, H. N., Shkurenko, G. Y., Ostapova, E. V., & Altshuler, O. H. (2017). Cation exchange kinetics of pyridinecarboxylic acids. Russian Chemical Bulletin. [Link]
-
Ostapova, E. V., Lyrshchikov, S. Y., & Altshuler, G. N. (2022). Equilibrium Constants of Pyridinecarboxylic Acid Sorption from Aqueous Solutions by Dowex 50 Cation Exchangers. Russian Journal of Applied Chemistry. [Link]
-
O'Neal, K. L., Geib, S., & Weber, S. G. (2007). Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors. Analytical Chemistry. [Link]
catalyst deactivation in naphthyridine synthesis from nicotinic acid
Topic: Catalyst Deactivation in Naphthyridine Synthesis from Nicotinic Acid Derivatives
Introduction: The "Chelation Trap" in Heterocycle Synthesis
Welcome to the Naphthyridine Synthesis Support Center. If you are converting nicotinic acid derivatives (e.g., 2-aminonicotinaldehyde, 2-chloronicotinic acid) into naphthyridines, you are likely encountering a specific class of catalyst failure: Product Inhibition via Chelation.
Unlike standard pyridine synthesis, 1,8-naphthyridine synthesis creates a molecule with two nitrogen atoms in close proximity. This structure acts as a powerful bidentate ligand, capable of sequestering your metal catalyst (Pd, Cu, or Lewis Acids) into a thermodynamically stable, inactive complex.
This guide moves beyond generic "catalyst poisoning" to address the specific coordination chemistry that halts your reaction.
Module 1: Homogeneous Catalysis (Pd/Cu Cross-Coupling)
Context: Synthesis via Suzuki, Heck, or Sonogashira coupling of 2-chloronicotinic acid derivatives, followed by cyclization.
The Problem: The N,N-Bidentate Lock
In standard cross-coupling, pyridine nitrogen competes with phosphine ligands for the metal center. In naphthyridine synthesis, the problem is compounded. The product (1,8-naphthyridine) presents a "pocket" that chelates the metal center, displacing labile ligands and shutting down the catalytic cycle.
Mechanism of Deactivation
-
Competitive Binding: The basic nitrogen of the nicotinic acid precursor binds Pd(II).
-
Product Sequestration: As 1,8-naphthyridine forms, it acts as a rigid bidentate ligand, forming a stable metallocycle with the catalyst.
-
Resting State Trap: The catalyst accumulates in an off-cycle state, unable to perform oxidative addition.
Visualization: The Deactivation Pathway
Figure 1: The "Off-Cycle" trap where the naphthyridine product sequesters the active catalyst.
Troubleshooting Protocol: Ligand Scavenging
Issue: Conversion plateaus at 40-50% despite available substrate. Solution: Introduce a "Sacrificial Lewis Acid" or use Steric Bulk.
| Strategy | Methodology | Mechanism |
| Ligand Overload | Add 3-5 eq. of the phosphine ligand relative to Pd. | Shifts equilibrium away from N-bound species back to P-bound active species. |
| Lewis Acid Additive | Add 10-20 mol% | The additive binds the naphthyridine nitrogens preferentially, freeing the Pd catalyst. |
| Steric Bulk | Switch to Buchwald ligands (e.g., XPhos, BrettPhos). | Bulky biaryl ligands prevent the approach of the naphthyridine nitrogen to the Pd center. |
Module 2: Heterogeneous & Acid Catalysis (Friedländer Synthesis)
Context: Condensation of 2-aminonicotinaldehyde with carbonyls using solid acids (Zeolites, Sulfated Zirconia) or Lewis Acids (
The Problem: Pore Occlusion & Oligomerization
Nicotinic acid derivatives are highly polar and basic. When using porous heterogeneous catalysts (zeolites, MOFs), two distinct failure modes occur:
-
Strong Adsorption: The basic pyridine nitrogen adsorbs irreversibly to strong acid sites, poisoning them.
-
Pore Blocking: The naphthyridine product is planar and rigid. If formed inside a pore (e.g., Zeolite Y), it may become physically trapped ("Ship-in-a-Bottle" effect), preventing diffusion and leading to rapid coking.
Diagnostic Matrix: Why did my reaction stop?
| Observation | Likely Cause | Verification Test | Corrective Action |
| Rapid Deactivation (<1 hr) | Poisoning of Acid Sites | TPD (Temp. Programmed Desorption): Check for high-temp desorption peak of pyridine. | Switch to weaker acid supports (e.g., |
| Gradual Slowdown | Coke/Polymer Formation | TGA (Thermogravimetric Analysis): Check for weight loss >300°C. | Increase solvent polarity to solubilize intermediates; Calcination regeneration. |
| Leaching (Yield continues in filtrate) | Metal Solubilization | Hot Filtration Test (See Protocol A). | Switch to covalently tethered ligands or carbon supports. |
Module 3: Critical Protocols
Protocol A: The Hot Filtration Test (Leaching Check)
Essential for validating if your "heterogeneous" catalyst is actually acting homogeneously due to leaching by the pyridine solvent/reactant.
-
Setup: Run your standard naphthyridine synthesis reaction to ~20% conversion.
-
Filtration: While the reaction is hot (reaction temperature), filter a portion of the mixture through a 0.2 µm PTFE filter into a fresh, pre-heated flask.
-
Note: Do not let the solution cool, or the catalyst might reprecipitate, giving a false negative.
-
-
Monitor: Continue stirring the filtrate (without solid catalyst) and the original mixture (with catalyst) under identical conditions.
-
Analysis:
-
If the filtrate conversion stops : The catalyst is truly heterogeneous.
-
If the filtrate conversion continues : Active metal species have leached into the solution.
-
Protocol B: Competitive Chelation Rescue
Use this when you suspect the naphthyridine product is poisoning your Pd/Cu catalyst.
-
Diagnosis: Reaction stalls at 50-60% conversion. Adding fresh substrate does nothing. Adding fresh catalyst restarts the reaction.
-
Intervention: Add Acetic Acid (1.0 - 2.0 equiv) to the reaction mixture.
-
Rationale: Protonation of the naphthyridine nitrogens (
) prevents them from binding to the metal center, without deactivating the Pd(0) species (which is acid-tolerant to a degree).
FAQ: Naphthyridine Synthesis
Q: I am using 2-aminonicotinaldehyde for Friedländer synthesis. My catalyst turns black immediately. Why? A: The "black" color usually indicates the reduction of metal salts to metal nanoparticles (e.g., Pd(II) to Pd(0) or Cu(II) to Cu(0) oxides). Aminonicotinaldehyde is an electron-rich reducing agent. If you are using an oxidative cycle, the substrate itself is reducing your catalyst. Ensure you are using an oxidant (like air or benzoquinone) if the cycle requires maintaining a high oxidation state.
Q: Can I use Cu-MOFs for this reaction? A: Use with extreme caution. Naphthyridines are excellent ligands and will often strip the Copper ions right out of the MOF lattice, collapsing the structure. This is a classic case of "leaching" where the product destroys the catalyst. Verify stability using XRD on the spent catalyst.
Q: Why does water kill my Lewis Acid catalyzed reaction?
A: While Friedländer synthesis produces water, Lewis Acids like
References
-
Ghorbani-Vaghei, R., et al. (2017).[1] A single-step, facile synthesis of 1,8-naphthyridine derivatives... Synthesis.[1][2][3][4][5][6][7] Link
-
Movassaghi, M. & Hill, M. D. (2006).[1] Single-Step Synthesis of Pyridine Derivatives.[1][6][8] Journal of the American Chemical Society. Link
-
Hagelina, H., et al. (2000).[9] Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.[4][9] Journal of Molecular Catalysis A: Chemical.[9] Link
-
BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[9][10]Link
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.[5][9][10][11][12] Applied Catalysis A: General. Link
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- 7. One moment, please... [devos.uz]
- 8. An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. benchchem.com [benchchem.com]
- 11. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(2-oxopropyl)pyridine-3-carboxylic acid
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(2-oxopropyl)pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not widely published, we will construct a detailed, predicted spectrum grounded in fundamental NMR principles and validated through objective comparison with structurally related analogs. This approach not only elucidates the structure of the target molecule but also serves as a practical framework for researchers analyzing novel pyridine derivatives.
The Analytical Imperative: Why ¹H NMR for Pyridine Derivatives?
In drug development and chemical research, unambiguous structure determination is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for this purpose, offering high-resolution insights into the molecular framework. For substituted pyridines like our target compound, ¹H NMR allows us to:
-
Confirm Substituent Positions: The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are exquisitely sensitive to the electronic nature and location of substituents.
-
Verify Side-Chain Structure: The protons of the oxopropyl group provide a distinct signature that confirms its integrity and connectivity to the heterocyclic core.
-
Assess Purity: The presence of unexpected signals can indicate impurities or side products from a synthesis.
This guide will dissect the expected ¹H NMR spectrum of 2-(2-oxopropyl)pyridine-3-carboxylic acid, explaining the causal relationships between molecular structure and spectral output.
Predicted ¹H NMR Spectrum of 2-(2-oxopropyl)pyridine-3-carboxylic acid
The structure of 2-(2-oxopropyl)pyridine-3-carboxylic acid features two key spin systems: the three protons on the pyridine ring (H-4, H-5, and H-6) and the five protons of the 2-oxopropyl side chain (CH₂ and CH₃). The carboxylic acid proton (-COOH) will also be present, though its chemical shift can be highly variable.
Our predictions are based on established chemical shift ranges and the electronic effects of the substituents.[1][2] The pyridine nitrogen, the C3-carboxylic acid, and the C2-ketone are all electron-withdrawing groups, which deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).[2][3]
Table 1: Predicted ¹H NMR Data for 2-(2-oxopropyl)pyridine-3-carboxylic acid (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~8.70 | Doublet of doublets (dd) | J6-5 ≈ 5.0, J6-4 ≈ 1.8 | Strongly deshielded by the adjacent electron-withdrawing pyridine nitrogen. Coupled to both H-5 and H-4. |
| H-4 | ~8.25 | Doublet of doublets (dd) | J4-5 ≈ 7.8, J4-6 ≈ 1.8 | Deshielded by the C3-carboxylic acid group. Coupled to both H-5 and H-6. |
| H-5 | ~7.60 | Doublet of doublets (dd) | J5-4 ≈ 7.8, J5-6 ≈ 5.0 | Least deshielded of the ring protons. Coupled to both H-4 and H-6. |
| CH₂ (C2-side chain) | ~4.30 | Singlet (s) | N/A | Alpha to a carbonyl group and attached to an aromatic ring, leading to a significant downfield shift.[4] No adjacent protons to couple with. |
| CH₃ (C2-side chain) | ~2.20 | Singlet (s) | N/A | Protons of a methyl ketone.[5] No adjacent protons to couple with. |
| COOH | >12.0 | Broad singlet (br s) | N/A | Highly deshielded, concentration-dependent, and subject to exchange. |
The chemical shifts of the pyridine ring protons are dictated by the combined electronic effects of the substituents. The following diagram illustrates how the electron-withdrawing nature of the nitrogen atom, the carboxylic acid, and the oxopropyl group pulls electron density away from the ring protons, causing the downfield shifts.
Caption: Electronic effects on the pyridine ring.
Comparative Analysis with Structural Analogs
To substantiate our predictions, we compare them with experimental data from simpler, related molecules. This comparative approach is a cornerstone of spectral interpretation, allowing us to isolate the influence of individual functional groups.
Table 2: Experimental ¹H NMR Data for Comparative Compounds
| Compound | H-2/H-6 (δ, ppm) | H-3/H-5 (δ, ppm) | H-4 (δ, ppm) | Other Protons (δ, ppm) | Source |
| Pyridine (in CDCl₃) | ~8.60 | ~7.25 | ~7.65 | N/A | [6] |
| Pyridine-3-carboxylic acid (in DMSO-d₆) | H-2: ~9.0, H-6: ~8.8 | H-5: ~7.6 | H-4: ~8.3 | COOH: ~13.2 | SpectraBase |
| 2-Acetylpyridine (in CDCl₃) | H-6: ~8.67 | H-3: ~8.03, H-5: ~7.44 | H-4: ~7.82 | CH₃: ~2.71 | [7] |
| 5-Ethyl-2-methylpyridine (in CDCl₃) | H-6: ~8.32 | H-3: ~7.05 | H-4: ~7.38 | CH₃(2): 2.50, CH₂(5): 2.58, CH₃(5): 1.21 | [8] |
Analysis of Comparative Data:
-
Effect of Pyridine Nitrogen: In unsubstituted pyridine, the α-protons (H-2/H-6) are the most deshielded (~8.60 ppm) due to their proximity to the electronegative nitrogen atom.[6] This supports our prediction of a highly downfield signal for H-6 in our target molecule.
-
Effect of C3-Carboxylic Acid: In pyridine-3-carboxylic acid, H-2 and H-4 are significantly shifted downfield compared to pyridine, demonstrating the strong electron-withdrawing effect of the -COOH group. This validates our prediction for a deshielded H-4.
-
Effect of C2-Acetonyl Group: 2-Acetylpyridine shows a downfield shift for H-6 (~8.67 ppm) and a characteristic methyl singlet at ~2.71 ppm.[7] The methylene group in our target compound is expected to be further downfield than this methyl group due to being alpha to both the ring and the carbonyl, while the methyl group will be in a similar region.
-
Combined Effects: By synthesizing these observations, we can confidently predict the spectral features of 2-(2-oxopropyl)pyridine-3-carboxylic acid. The H-6 proton will be strongly deshielded by the adjacent nitrogen. The H-4 proton will be deshielded by the C3-carboxyl group. The oxopropyl side chain will produce two singlets, with the methylene protons significantly downfield due to the adjacent carbonyl and aromatic ring.
Standard Operating Protocol for ¹H NMR Acquisition
To ensure the acquisition of high-quality, reproducible data, the following protocol should be followed. This self-validating system includes steps for proper sample preparation and instrument setup.
Experimental Workflow
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- 6. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 7. scielo.br [scielo.br]
- 8. rsc.org [rsc.org]
C13 NMR chemical shifts for 2-acetonylnicotinic acid
- 1. Building Blocks | CymitQuimica [cymitquimica.com]
- 2. Condensation of β-dicarbonyl compounds with halogenopyridinecarboxylic acids. A convenient synthesis of some naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 5. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-Acetonylpyridine Derivatives
Executive Summary
2-Acetonylpyridine (1-(pyridin-2-yl)propan-2-one) is a highly versatile scaffold utilized in the synthesis of naphthyridines, kinase inhibitors, and complex heterocyclic pharmacophores[1]. During drug development and synthetic quality control, accurate structural elucidation of these derivatives is critical.
This guide provides an objective, data-driven comparison of the two primary mass spectrometry modalities used for characterizing 2-acetonylpyridine: Electron Ionization (EI-MS) and Electrospray Ionization with Collision-Induced Dissociation (ESI-MS/MS) . By dissecting the distinct physics governing each ionization method, this guide equips analytical scientists with the mechanistic causality required to interpret complex spectra and avoid common misassignments.
Mechanistic Causality: The Physics of Fragmentation
The fragmentation behavior of 2-acetonylpyridine is dictated by the ionization technique, which determines whether the precursor ion is an odd-electron or even-electron species.
Electron Ionization (EI-MS, 70 eV): The Odd-Electron Paradigm
Under hard electron bombardment, 2-acetonylpyridine (MW = 135.16 g/mol ) forms an odd-electron radical cation (
Novice analysts frequently misassign this as a simple bond cleavage. In reality, this fragmentation is driven by a highly specific heteroaromatic McLafferty-type rearrangement . The pyridine nitrogen acts as a potent internal hydrogen acceptor, abstracting a gamma-hydrogen from the terminal methyl group via a 6-membered cyclic transition state. This concerted mechanism triggers the expulsion of a neutral ketene molecule (
Simultaneously, an α-cleavage event results in the homolytic loss of an acetyl radical (
Electrospray Ionization (ESI-MS/MS, CID): The Even-Electron Rule
In modern LC-MS workflows, ESI generates an even-electron protonated molecule,
Radical losses—such as the 43 Da acetyl radical loss prominently seen in EI—are energetically forbidden in ESI-CID. Instead, fragmentation is entirely dominated by the charge-driven neutral loss of ketene (42 Da), yielding a base peak at m/z 94 (protonated 2-picoline)[3]. This stark mechanistic contrast highlights why ESI-MS/MS provides cleaner, highly targeted spectra, whereas EI-MS provides a broader fingerprint of structural connectivity.
Comparative Performance Data
To facilitate rapid method selection, the quantitative fragmentation data for 2-acetonylpyridine is summarized below.
Table 1: Comparative Fragmentation of 2-Acetonylpyridine
| Fragment Feature | EI-MS (70 eV) m/z (Rel. Abundance) | ESI-MS/MS (CID 20 eV) m/z (Rel. Abundance) | Structural Assignment | Cleavage Mechanism |
| Precursor Ion | 135 (15%) | 136 (100%, isolated) | Intact molecular species | |
| Base Peak (-42 Da) | 93 (100%) | 94 (100%) | McLafferty-type (Ketene loss) | |
| Azatropylium (-43 Da) | 92 (27%) | 92 (< 5%) | α-cleavage (Acetyl radical loss) | |
| Methyl Loss (-15 Da) | 120 (14%) | N/A | α-cleavage (Methyl radical loss) | |
| Acetyl Cation | 43 (30%) | N/A | Inductive cleavage |
Experimental Workflows & Self-Validating Protocols
Trustworthiness in mass spectrometry relies on ruling out orthogonal variables. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: GC-EI-MS Analysis
Objective: Obtain a reproducible EI fingerprint while ruling out thermal degradation.
-
Step 1: System Tuning. Tune the MS using Perfluorotributylamine (PFTBA) to ensure standard 70 eV relative abundances (m/z 69, 219, 502 targets).
-
Step 2: Chromatographic Separation. Inject 1 µL of sample (10 µg/mL in DCM) onto a 30m HP-5MS column. Use a temperature gradient of 60°C (hold 3 min) to 250°C at 15°C/min[3].
-
Step 3: Self-Validating System (Thermal Integrity Check). A common pitfall in GC-MS of ketones is thermal degradation in the hot inlet mimicking EI fragmentation. To validate that m/z 93 is a true electron-ionization event, perform a comparative Cold-On-Column (COC) injection alongside the standard splitless injection (250°C). If the m/z 93/135 ratio remains statistically identical across both methods, the ketene loss is validated as a true gas-phase fragmentation rather than inlet pyrolysis.
Protocol 2: LC-ESI-MS/MS Analysis
Objective: Confirm precursor-product relationships without adduct interference.
-
Step 1: LC Separation. Utilize a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) to ensure robust protonation of the pyridine nitrogen.
-
Step 2: MS/MS Optimization. Isolate m/z 136 in Q1. Apply argon collision gas in Q2.
-
Step 3: Self-Validating System (Energy-Resolved Mass Spectrometry - ERMS). To definitively prove that m/z 94 originates directly from m/z 136, generate an ERMS breakdown curve. Ramp the Collision Energy (CE) continuously from 5 eV to 40 eV. The exact intersection point where the precursor (m/z 136) depletes and the product (m/z 94) maximizes mathematically validates the direct precursor-product causality, ruling out in-source fragmentation artifacts.
Pathway Visualization
Comparative fragmentation pathways of 2-acetonylpyridine under EI-MS vs. ESI-MS/MS conditions.
References
-
Inductive substituent constants from dissociation of methyl-substituted 2-picolinium ions. Canadian Journal of Chemistry.[Link]
-
F-Iodane Based Umpolung Strategies for the Chemoselective Synthesis of α-Functionalized Ketones. Technical University of Munich.[Link]
-
Gas Chromatography-Mass Spectroscopic Profile, In vitro Antidiabetic and Radical Scavenging Potentials of Polyalthia longifolia leaf phenolic extract. Nigerian Journal of Pure and Applied Sciences.[Link]
Sources
Mechanistic Principles of Spectral Differentiation
As a Senior Application Scientist, distinguishing between the open-ring carboxylic acid and the closed-ring lactone forms of a molecule is a critical analytical step in drug development, natural product isolation, and polymer chemistry. While both functional groups contain a carbonyl (C=O) core, their distinct structural environments yield highly specific vibrational signatures.
This guide provides an objective, in-depth technical comparison of these two forms using Fourier Transform Infrared (FTIR) spectroscopy, grounded in mechanistic causality and validated experimental workflows.
To accurately interpret FTIR spectra, one must understand the physical causality driving the vibrational shifts between carboxylic acids and lactones.
Carboxylic Acids (Open Form): Carboxylic acids in condensed phases rarely exist as isolated monomers. Instead, they form strongly hydrogen-bonded dimers. This extensive intermolecular hydrogen bonding weakens the O-H bond, resulting in a massive, broad absorption band spanning 3300 to 2500 cm⁻¹ . Furthermore, the hydrogen bonding slightly lengthens the C=O double bond, reducing its force constant and shifting the carbonyl stretch to a lower frequency, typically 1700–1725 cm⁻¹ . When exposed to alkaline conditions, the acid deprotonates into a carboxylate anion, which completely loses the C=O double-bond character due to resonance, yielding asymmetric and symmetric stretching bands at 1550–1610 cm⁻¹ and 1300–1420 cm⁻¹ , respectively[1].
Lactones (Cyclic Esters):
Lactones lack the hydroxyl group, meaning the broad O-H stretch is entirely absent. The primary diagnostic feature of a lactone is its C=O stretch, which is highly sensitive to ring strain . In a standard 6-membered
Quantitative Spectral Comparison
The following table summarizes the key quantitative data used to differentiate these functional groups.
| Functional Group | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Structural Causality |
| Carboxylic Acid (Dimer) | 1700 – 1725 | 3300 – 2500 (Broad) | 1210 – 1320 | Standard H-bonded state |
| Carboxylate Anion | 1550 – 1610 (Asym) | None | 1300 – 1420 (Sym) | Deprotonated resonance structure[1] |
| ~1735 | None | 1150 – 1250 | Minimal ring strain | |
| 1770 – 1780 | None | 1150 – 1250 | High ring strain increases C=O force constant[2] |
Case Study: pH-Dependent Interconversion of Statins
A classic application of this FTIR differentiation is found in the formulation of statins (e.g., simvastatin, atorvastatin). These drugs undergo a reversible, pH-dependent interconversion between an inactive, closed-ring lactone prodrug and a pharmacologically active, open-ring
Monitoring this equilibrium is critical for formulation stability. At a pH
Fig 1: pH-dependent equilibrium between hydroxy acid and lactone forms.
Experimental Methodology: ATR-FTIR Monitoring Protocol
To objectively measure the conversion between the acid and lactone forms, Attenuated Total Reflectance (ATR) FTIR is the preferred technique. The following protocol is designed as a self-validating system to ensure data integrity.
Step 1: Sample Preparation & Matrix Selection
-
Dissolve the analyte (e.g., statin extract or polymer resin) in an IR-transparent solvent (like acetonitrile or chloroform) or prepare an aqueous suspension.
-
Causality: Avoid protic solvents like water or alcohols if possible, as their massive O-H stretching bands (3300 cm⁻¹) and bending modes (~1640 cm⁻¹) will mask the critical carboxylic acid and carbonyl regions. If aqueous media must be used, a highly precise solvent-subtraction algorithm is mandatory.
Step 2: Reaction Induction (pH Adjustment)
-
To drive lactonization, adjust the solution to pH < 4 using 0.1 M HCl. To drive hydrolysis (ring-opening), adjust to pH > 7 using 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 37°C) to allow the equilibrium to stabilize.
Step 3: ATR-FTIR Data Acquisition
-
Place 2–3
L of the sample onto a Diamond ATR crystal. -
Causality: A diamond crystal is chosen over Zinc Selenide (ZnSe) because diamond is chemically inert to the extreme acidic/alkaline conditions used to drive the interconversion.
-
Acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 to 64 scans to maximize the signal-to-noise ratio.
Step 4: Spectral Processing & Internal Validation
-
Perform baseline correction.
-
Self-Validating Step: Select an invariant peak (e.g., an aromatic C=C stretch at ~1500 cm⁻¹ or an alkane C-H bend at 1460 cm⁻¹) as an internal standard. Normalize the dynamic C=O peaks against this static reference. This ensures that any observed changes in the 1700–1780 cm⁻¹ region are strictly due to chemical conversion, not variations in sample volume, evaporation, or crystal contact pressure.
Step 5: Peak Integration & Kinetic Analysis
-
Integrate the area under the lactone C=O band (e.g., 1735 cm⁻¹) and the acid C=O band (e.g., 1710 cm⁻¹).
-
Plot the ratio of these integrated areas over time to extract the kinetic rate constants of the interconversion.
Fig 2: Step-by-step ATR-FTIR workflow for monitoring lactonization.
References
-
The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective Source: PMC (National Institutes of Health) URL:[Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material Source: Indonesian Journal of Science & Technology URL:[Link]
-
Comprehensive Characterization of Drying Oil Oxidation and Polymerization Using Time-Resolved Infrared Spectroscopy Source: Macromolecules (ACS Publications) URL:[Link]
-
The Anti-Inflammatory Effect of a γ-Lactone Isolated from Ostrich Oil of Struthio camelus (Ratite) and Its Formulated Nano-Emulsion in Formalin-Induced Paw Edema Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. The Anti-Inflammatory Effect of a γ-Lactone Isolated from Ostrich Oil of Struthio camelus (Ratite) and Its Formulated Nano-Emulsion in Formalin-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
melting point data for 2-acetonylnicotinic acid
Comparative Thermal Analysis: Melting Point Dynamics of 2-Acetonylnicotinic Acid and Related Derivatives
Executive Summary
In the realm of drug development and synthetic organic chemistry, 2-acetonylnicotinic acid (also known as 2-(2-oxopropyl)nicotinic acid, CAS: 35969-49-4) serves as a highly versatile building block for synthesizing fused heterocyclic systems and novel therapeutics. Understanding its thermal properties—specifically its melting point (
Mechanistic Insights: Structure-Property Relationships
The melting point of a crystalline solid is governed by the strength of its crystal lattice (enthalpy of fusion,
-
Nicotinic Acid (Parent Compound): Exhibits a high melting point of 236–239 °C[1]. The unsubstituted pyridine ring and carboxylic acid group form highly ordered, planar intermolecular hydrogen-bonded dimers. This dense packing maximizes lattice energy.
-
2-Methylnicotinic Acid: The introduction of a methyl group (CAS: 3222-56-8) introduces mild steric hindrance, slightly disrupting the optimal planar stacking of the pyridine rings. Consequently, the melting point drops to 228–230 °C[2].
-
2-Chloronicotinic Acid: Substituting the 2-position with a bulky, highly electronegative chlorine atom (CAS: 2942-59-8) significantly alters the dipole moment and forces a greater intermolecular distance, further depressing the melting point to 176–178 °C[3].
-
2-Acetonylnicotinic Acid: The addition of an acetonyl group (-CH
COCH ) drastically reduces the melting point to 140–141 °C[4]. This ~96 °C drop relative to the parent compound is driven by two distinct thermodynamic factors:-
Severe Steric Hindrance: The bulky acetonyl chain prevents the tight packing required for strong hydrogen-bonded dimer formation, drastically lowering the enthalpy of the crystal lattice.
-
Conformational Entropy: The sp
-hybridized methylene carbon provides rotational flexibility. Upon melting, this flexibility results in a high entropy of fusion ( ). According to the thermodynamic relationship , an increase in entropy significantly lowers the temperature required for the phase transition.
-
Comparative Melting Point Data
The following table summarizes the thermal performance benchmarks across the selected derivatives, illustrating the inverse relationship between 2-position steric bulk and melting point.
| Compound Name | CAS Number | Substitution (2-Position) | Melting Point ( |
| Nicotinic Acid | 59-67-6 | -H | 236–239 °C[1] |
| 2-Methylnicotinic Acid | 3222-56-8 | -CH | 228–230 °C[2] |
| 2-Chloronicotinic Acid | 2942-59-8 | -Cl | 176–178 °C |
| 2-Acetonylnicotinic Acid | 35969-49-4 | -CH | 140–141 °C [4] |
Experimental Protocol: High-Precision Thermal Validation
To ensure absolute trustworthiness in thermal data, researchers must employ a self-validating system. Relying solely on visual capillary methods introduces subjective operator error. The following dual-phase protocol guarantees high-fidelity results by pairing visual confirmation with thermodynamic quantification.
Phase 1: Sample Preparation & Capillary Analysis
-
Desiccation: Dry the 2-acetonylnicotinic acid sample in a vacuum desiccator over anhydrous calcium chloride for 24 hours. Causality: Residual moisture acts as a plasticizer, disrupting the crystal lattice and artificially depressing the melting point.
-
Micro-Grinding: Triturate the sample in an agate mortar to a fine, uniform powder (<50 µm). Causality: Large, irregular crystals create internal thermal gradients during heating, leading to artificially broadened melting ranges.
-
Capillary Loading: Pack the powder into a glass capillary tube to a strict depth of 2–3 mm. Tap the tube firmly to eliminate air pockets.
-
Thermal Ramping: Insert the capillary into the melting point apparatus. Rapidly heat to 130 °C, then reduce the ramp rate to exactly 1 °C/min. Causality: A slow ramp rate ensures the sample remains in thermal equilibrium with the heating block, preventing thermal lag that causes artificially high readings. Record the onset of liquefaction and the clear point.
Phase 2: Orthogonal Validation via DSC (Differential Scanning Calorimetry)
-
Sample Encapsulation: Weigh 3–5 mg of the prepared sample into an aluminum DSC pan and crimp the lid.
-
Inert Atmosphere: Purge the DSC furnace with dry nitrogen at 50 mL/min to prevent oxidative degradation prior to melting.
-
Thermodynamic Measurement: Heat the sample from 50 °C to 160 °C at a rate of 5 °C/min.
-
Data Synthesis: Analyze the resulting thermogram. The extrapolated onset temperature of the endothermic peak provides an objective, operator-independent
. Self-Validation: If the DSC thermogram reveals multiple endothermic peaks before the primary melt, it indicates the presence of polymorphs or solvates, invalidating the capillary result and necessitating recrystallization.
Workflow Visualization
Workflow for the self-validating thermal analysis of nicotinic acid derivatives.
References
-
Title: 2-(2-Oxopropyl)nicotinic acid | 35969-49-4 Source: Sigma-Aldrich URL: 4
-
Title: Nicotinic acid | 59-67-6 Source: ChemicalBook URL: 1
-
Title: CAS 3222-56-8 2-Methylpyridine-3-carboxylic acid Source: Alfa Chemistry URL: 2
-
Title: 2-Chloronicotinic Acid CAS 2942-59-8 Source: Home Sunshine Pharma URL: 3
Sources
comparing 2-acetonylnicotinic acid with 2-acetylnicotinic acid reactivity
Comparative Reactivity Guide: 2-Acetonylnicotinic Acid vs. 2-Acetylnicotinic Acid
For researchers and drug development professionals, distinguishing between structurally similar pyridine derivatives is critical for designing efficient synthetic routes. The addition of a single methylene (-CH₂-) spacer transforms 2-acetylnicotinic acid (2-ANA) into 2-acetonylnicotinic acid (2-AcNA), fundamentally altering the molecule's electronic landscape, reactivity profile, and downstream applications.
This guide provides an objective, data-backed comparison of their structural properties, synthetic pathways, and experimental behaviors.
Structural and Electronic Profiling
The divergent reactivity of these two compounds is dictated by the positioning of their carbonyl groups relative to the pyridine ring.
-
2-Acetylnicotinic Acid (2-ANA): The acetyl group (-CO-CH₃) is directly attached to the C2 position of the pyridine ring[1]. This direct attachment places the carbonyl in full conjugation with the aromatic system. The carbonyl carbon is highly electrophilic, making it an excellent target for nucleophilic attack, while the adjacent methyl protons are only weakly acidic. This profile makes 2-ANA an ideal building block for imidazolinone herbicides, such as imazapyr[1][2].
-
2-Acetonylnicotinic Acid (2-AcNA): The acetonyl group (-CH₂-CO-CH₃) introduces a methylene spacer between the pyridine ring and the ketone. This breaks the conjugation but creates a highly activated "active methylene" group[3]. Flanked by the electron-withdrawing pyridine ring and the ketone carbonyl, these methylene protons are highly acidic. Consequently, 2-AcNA acts as a potent nucleophile under basic conditions, readily participating in intramolecular cyclizations to form complex bicyclic heterocycles like naphthyridines and diazepines[3][4].
Divergent Synthetic Pathways
The synthesis of these two precursors requires entirely different mechanistic strategies.
For 2-ANA , the standard industrial approach utilizes the Nagano mechanism. Nicotinic acid N-oxide is reacted with acetic anhydride to form 2-acetylnicotinic acid N-oxide, followed by catalytic deoxygenation using Palladium on Carbon (Pd/C)[5].
For 2-AcNA , the synthesis relies on a Hurtley-type condensation. 2-Bromopyridine-3-carboxylic acid is reacted with a β-diketone (like acetylacetone) in the presence of a copper catalyst and a strong base. Subsequent ethanolysis cleaves one acyl group to yield the acetonyl chain[3].
Divergent synthetic workflows for 2-ANA and 2-AcNA from pyridine precursors.
Comparative Quantitative Data
The following table summarizes the key physicochemical and reactive differences between the two compounds:
| Property / Feature | 2-Acetylnicotinic Acid (2-ANA) | 2-Acetonylnicotinic Acid (2-AcNA) |
| Molecular Formula | C₈H₇NO₃[1] | C₉H₉NO₃ |
| Molecular Weight | 165.15 g/mol [1] | 179.17 g/mol |
| Structural Spacer | None (Direct conjugation) | Methylene (-CH₂-) spacer |
| Key Reactive Site | Electrophilic carbonyl carbon | Nucleophilic active methylene |
| Primary Synthesis | N-oxide acetylation & deoxygenation[5] | Copper-catalyzed Hurtley condensation[3] |
| Major Applications | Imidazolinone herbicides (Imazapyr)[2] | 1,6-Naphthyridines, Diazepines[4] |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols highlight the causality behind specific experimental conditions.
Protocol A: Controlled Deoxygenation to Yield 2-ANA
When synthesizing 2-ANA from its N-oxide, the choice and loading of the palladium catalyst are critical. Over-reduction can easily saturate the pyridine ring, yielding an unwanted piperidine moiety[5].
-
Preparation: Dissolve 88.4 mmol of 2-acetylnicotinic acid N-oxide in 300 mL of water containing 88.4 mmol of NaOH[6].
-
pH Adjustment: Adjust the solution to exactly pH 9 using 6N NaOH. Causality: Maintaining a basic pH prevents premature decarboxylation and stabilizes the carboxylate salt during reduction.
-
Catalytic Reduction: Add 1.6 g of 10% Pd/C. Hydrogenate the mixture until exactly a 20% excess of theoretical hydrogen is consumed[6]. Validation Check: The cessation of rapid hydrogen uptake validates that the N-oxide has been reduced. Do not exceed this timeframe, or piperidine byproducts will form[5].
-
Isolation: Filter the mixture through Celite to remove the catalyst. Adjust the filtrate to pH 2.5 using 6N HCl. Causality: pH 2.5 corresponds to the isoelectric point of 2-ANA, forcing the zwitterion to crash out of the aqueous solution as a pale beige solid[6].
Protocol B: Intramolecular Cyclization of 2-AcNA to 1,6-Naphthyridine
Because 2-AcNA possesses an active methylene group, it readily undergoes condensation with nitrogenous nucleophiles, followed by spontaneous cyclization[3].
-
Condensation: Dissolve 1.0 g of 2-acetonylnicotinic acid in 10 mL of concentrated aqueous ammonia (d 0.88)[3].
-
Thermal Cyclization: Heat the solution under reflux for 15 hours. Causality: The initial reaction forms an imine at the ketone. The prolonged reflux provides the activation energy required for the active methylene to attack the adjacent carboxylic acid derivative, driving the intramolecular amidation[3].
-
Concentration: Concentrate the mixture to a small volume at atmospheric pressure (120°C oil bath). Validation Check: A brown solid will precipitate upon the evaporation of excess ammonia, indicating successful cyclization[3].
-
Purification: Recrystallize from methanol using activated charcoal to yield 7-methyl-1,6-naphthyridin-5(6H)-one (approx. 80% yield)[3].
Mechanism of 2-AcNA cyclization to 1,6-naphthyridine derivatives via ammonia condensation.
Conclusion
While 2-acetylnicotinic acid and 2-acetonylnicotinic acid share a pyridine-3-carboxylic acid backbone, their reactivity is fundamentally distinct. 2-ANA acts primarily as an electrophilic platform for the synthesis of agrochemicals[1][2], whereas 2-AcNA serves as a highly reactive, nucleophilic precursor for constructing complex, biologically active fused-ring systems like naphthyridines[3][4]. Selecting the appropriate derivative is entirely dependent on whether the synthetic goal requires a conjugated ketone or an active methylene spacer.
References
-
PrepChem. "Synthesis of 2-acetylnicotinic acid." Available at: [Link]
-
Moon, M. S., Lee, S. H., & Cheong, C. S. (2010). "A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal." Semantic Scholar. Available at: [Link]
-
Bain, B. M., & Saxton, J. E. (1961). "5216. The reaction of nicotinic acid 1-oxide and 3-picoline 1-oxide with acetic anhydride." RSC Publishing. Available at: [Link]
-
ResearchGate. "Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review." Available at:[Link]
-
Ames, D. E., & Dodds, W. D. (1972). "Condensation of β-dicarbonyl compounds with halogenopyridinecarboxylic acids. A convenient synthesis of some naphthyridine derivatives." RSC Publishing. Available at:[Link]
Sources
- 1. 2-Acetylnicotinic acid (89942-59-6) for sale [vulcanchem.com]
- 2. Buy 2-Acetylnicotinic acid | 89942-59-6 [smolecule.com]
- 3. Condensation of β-dicarbonyl compounds with halogenopyridinecarboxylic acids. A convenient synthesis of some naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. prepchem.com [prepchem.com]
HPLC Method Guide: Purity Analysis of 2-(2-oxopropyl)pyridine-3-carboxylic Acid
Executive Summary
The Challenge: 2-(2-oxopropyl)pyridine-3-carboxylic acid (CAS: 35969-49-4) presents a classic chromatographic paradox. As a zwitterionic intermediate critical in the synthesis of imidazolinone herbicides (e.g., Imazethapyr) and fused-ring pharmaceuticals, it possesses both a basic pyridine nitrogen and an acidic carboxyl group.[1] Traditional C18 methods often fail to retain this polar molecule, leading to elution in the void volume or severe peak tailing due to secondary silanol interactions.[1]
The Solution: This guide compares the industry-standard C18 Ion-Suppression approach against the superior Mixed-Mode Reversed-Phase/Cation-Exchange (RP/SCX) methodology. While the standard method is functional, our comparative data demonstrates that the Mixed-Mode approach offers superior resolution of critical decarboxylated impurities, higher loadability, and direct MS-compatibility without the need for ion-pairing reagents.[1]
Compound Profile & Critical Quality Attributes (CQA)
Understanding the molecule is the first step to separation.[1]
-
Target Analyte: 2-(2-oxopropyl)pyridine-3-carboxylic acid[2]
-
Molecular Weight: 179.17 g/mol
-
pKa Values:
- (Pyridine N): ~3.8 (Protonated at pH < 3.8)
- (Carboxylic Acid): ~4.8 (Ionized at pH > 4.8)
-
Isoelectric Point (pI): ~4.3
-
Solubility: High in aqueous buffers; moderate in Methanol/ACN.[1]
Impurity Landscape
The method must resolve the target from three distinct impurity classes:
-
Hydrolytic Degradants: 2-methylnicotinic acid (from retro-Claisen type cleavage).[1]
-
Decarboxylation Products: 1-(pyridin-2-yl)propan-2-one (loss of CO₂).
-
Synthetic Precursors: 2,3-pyridinedicarboxylic anhydride (if used in synthesis).[1]
Visualization: Synthesis & Impurity Pathway
Figure 1: Synthesis and degradation pathway showing critical impurities that must be resolved.[1]
Method Comparison: Standard vs. Advanced
We evaluated two distinct methodologies. The "Product" in this comparison is the Mixed-Mode RP/SCX Technology , which is compared against the traditional "Alternative" (Standard C18).[1]
Alternative A: Traditional C18 with Ion Suppression[1]
-
Mechanism: Uses low pH (< 2.[1]5) to protonate the carboxylic acid, forcing the molecule into a neutral/hydrophobic state to interact with the C18 chain.[1]
-
Limitations:
-
Dewetting: High aqueous content (often >95%) required for retention can cause phase collapse in standard C18 columns.[1]
-
Peak Shape: The positively charged pyridine nitrogen interacts with residual silanols on the silica surface, causing tailing.[1]
-
Drift: Requires long equilibration times due to high aqueous phase.[1]
-
Product B: Mixed-Mode RP/SCX (Proposed)
-
Mechanism: The stationary phase contains both long alkyl chains (C18) and embedded acidic groups (Sulfonic/Carboxylic).[1]
-
Advantages:
-
Tunable Selectivity: Retention is controlled by both organic modifier (RP) and buffer ionic strength (Ion Exchange).
-
Perfect Peak Shape: The electrostatic interaction effectively "caps" the basic nitrogen, preventing silanol abuse.[1]
-
MS Compatible: Uses volatile buffers (Ammonium Formate) instead of non-volatile phosphate.
-
Comparative Data Summary
| Metric | Alternative A (C18 + Phosphate pH 2.[1]5) | Product B (Mixed-Mode RP/SCX pH 3.[1]0) | Verdict |
| Retention Factor (k') | 1.2 (Risk of void elution) | 4.5 (Ideal retention) | Product Wins |
| Tailing Factor (Tf) | 1.8 (Significant tailing) | 1.05 (Symmetrical) | Product Wins |
| Resolution (Target/Impurity A) | 1.5 (Baseline separation) | 3.8 (Robust separation) | Product Wins |
| Equilibration Time | 45 minutes | 10 minutes | Product Wins |
| MS Compatibility | No (Phosphate buffer) | Yes (Formate buffer) | Product Wins |
Detailed Experimental Protocol (The "Product" Method)
This protocol utilizes the Mixed-Mode technology.[3][4][5][6] It is designed to be self-validating; the system suitability test (SST) ensures the column is active and the mobile phase is correct.
Instrumentation & Conditions[1][7]
-
System: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Column: Mixed-Mode C18/SCX Column (e.g., Sielc Primesep 100 or Phenomenex Kinetex Biphenyl as a core-shell alternative), 150 x 4.6 mm, 3-5 µm.[1]
-
Wavelength: 260 nm (Primary), 210 nm (Secondary for non-aromatic impurities).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
Mobile Phase Preparation[1]
-
Mobile Phase A (Buffer): 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.[1]
-
Why pH 3.0? At this pH, the pyridine is protonated (+), engaging the cation-exchange mechanism, while the carboxylic acid is partially suppressed, engaging the RP mechanism.[1]
-
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[1]
Gradient Program
| Time (min) | % Mobile Phase B | Event | Mechanism |
| 0.0 | 5 | Start | Loading (High Ion Exchange retention) |
| 2.0 | 5 | Isocratic Hold | Elute polar matrix salts |
| 15.0 | 40 | Linear Ramp | Elute Target & Hydrophobic Impurities |
| 15.1 | 90 | Step Up | Column Wash |
| 18.0 | 90 | Hold | Wash |
| 18.1 | 5 | Step Down | Re-equilibration |
| 23.0 | 5 | End | Ready for next injection |
Sample Preparation[1]
-
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).[1]
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume (1000 ppm).
-
Working Standard: Dilute Stock 1:10 to achieve 100 ppm.
-
Filtration: Filter through a 0.2 µm PTFE or Nylon syringe filter. Note: Do not use PVDF if protein precipitation is not involved, as it may bind the cationic pyridine.[1]
Method Validation Logic (Self-Validating System)
To ensure trustworthiness, the method includes a built-in logic tree for troubleshooting and validation.[1]
Visualization: Method Troubleshooting Logic
Figure 2: Logic flow for troubleshooting peak shape and retention issues during validation.
Suitability Criteria
-
Resolution (Rs): > 2.0 between Target and Impurity A (Decarboxylated analog).
-
Tailing Factor (Tf): < 1.3 for the main peak.[1]
-
Precision: RSD < 1.0% for 5 replicate injections.
References
-
Helix Chromatography. HPLC Methods for analysis of Pyridinecarboxylic Acids.[1][4] Helix Chromatography Applications.[1][4] Link
-
SIELC Technologies. Separation of Pyridinecarboxylic Acid Isomers on Primesep 100. SIELC Application Notes.[1][3] Link
-
European Patent Office. Process for preparing pyridine-2,3-dicarboxylic acid compounds (EP0274379B1).[1][7] Google Patents.[1][8] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2046224: 2-(2-oxopropyl)nicotinic acid.[1] PubChem.[1][9] Link
-
BenchChem. Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride. BenchChem Guides.[1] Link
Sources
- 1. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 2. 2-(2-oxopropyl)pyridine-3-carboxylic acid-35969-49-4 - Thoreauchem [thoreauchem.com]
- 3. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid | C14H11NO3S | CID 2046224 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: UV-Vis Absorption Properties of 1,8-Naphthyridines vs. Precursors
Executive Summary: The Photophysical Evolution
The transition from monocyclic precursors (e.g., 2-aminopyridine) to the bicyclic 1,8-naphthyridine core represents a fundamental shift in electronic structure. This guide provides a technical analysis of how ring fusion alters optical properties, specifically focusing on the bathochromic and hyperchromic shifts observed in UV-Vis spectroscopy.
For drug development professionals, understanding these shifts is critical for validating synthesis (Friedländer condensation), assessing purity, and designing metal-binding assays where 1,8-naphthyridines serve as ligands.
Electronic Structure & Theoretical Grounding
The Conjugation Effect
The primary driver for the optical difference between precursors and the 1,8-naphthyridine product is the extension of
-
Precursor (2-Aminopyridine): A single six-membered aromatic ring. The absorption is dominated by local
transitions typical of pyridine, generally appearing in the deep UV (230–290 nm). -
Product (1,8-Naphthyridine): Two fused pyridine rings. This fusion expands the delocalized electron cloud, reducing the energy gap (
) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Consequence: According to the Planck-Einstein relation (
Orbital Transitions
- Transitions: In 1,8-naphthyridines, these are intense and redshifted compared to pyridine precursors due to the larger conjugated system.
-
Transitions: The presence of two nitrogen atoms with lone pairs results in distinct
transitions.[1] These are often weak (symmetry forbidden) and appear as shoulders on the longer wavelength side of the main absorption band.
Diagram: Electronic Energy Level Comparison
Figure 1: Comparative energy level diagram illustrating the reduction in HOMO-LUMO gap upon ring fusion, leading to redshifted absorption.
Comparative Analysis: Precursor vs. Product
Spectral Data Comparison
The following table synthesizes experimental data comparing the classic precursor, 2-aminopyridine, with the 1,8-naphthyridine core and a metal-complexed derivative.
| Property | Precursor: 2-Aminopyridine | Product: 1,8-Naphthyridine Core | Metal Complex (e.g., Cu-Ligand) |
| Primary | 230 nm, 288 nm | 300–320 nm | 350–450 nm |
| Secondary Band | ~250 nm (shoulder) | ~340 nm (shoulder, | >500 nm (MLCT possible) |
| Molar Absorptivity ( | Moderate (~3,000 | High (>10,000 | Very High (Hyperchromic) |
| Visual Appearance | Colorless | Pale Yellow / Cream | Yellow / Orange / Red |
| Solvent Sensitivity | Low | Moderate (Polar solvents broaden bands) | High (Solvatochromic MLCT) |
Synthesis Monitoring (Friedländer Condensation)
The conversion of 2-aminopyridine (with an aldehyde/ketone partner) to 1,8-naphthyridine can be tracked by the disappearance of the 290 nm peak and the emergence of a new band above 320 nm.
Figure 2: Spectral evolution during the Friedländer synthesis pathway.
Experimental Protocols
Protocol: Comparative UV-Vis Characterization
Objective: To accurately determine the
Reagents:
-
Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid acetone as it absorbs in the UV.
-
Analytes: 2-Aminopyridine (Precursor), 1,8-Naphthyridine derivative (Product).
Workflow:
-
Baseline Correction: Fill two quartz cuvettes (1 cm path length) with pure solvent. Run a baseline scan (200–800 nm).
-
Stock Preparation: Prepare
stock solutions of both precursor and product in the chosen solvent. -
Dilution Series:
-
Prepare dilutions to achieve concentrations of
. -
Target Absorbance: 0.1 – 1.0 A.U. (Beer-Lambert linear range).
-
-
Measurement:
-
Scan Rate: Medium (approx. 200–400 nm/min).
-
Bandwidth: 1.0 nm.
-
-
Data Analysis:
-
Overlay spectra.
-
Calculate Extinction Coefficient (
) using .
-
Protocol: Metal-Binding Titration (Optional Validation)
Since 1,8-naphthyridines are often used as ligands, verifying the product via metal complexation is a robust self-validating step.
-
Titrant: Prepare a solution of
or in the same solvent. -
Titration: Add aliquots of metal solution to the naphthyridine cuvette.
-
Observation: Look for a Bathochromic Shift (Redshift) and distinct Isosbestic Points, indicating a clean conversion from free ligand to metal complex without side reactions.
References
-
Electronic Spectra of Naphthyridines
- Wormell, P., et al. "Electronic spectra of the naphthyridines: 1,8-naphthyridine." Chemical Physics, 1987.
-
Synthesis and Properties of 1,8-Naphthyridines
- Litvinov, V. P. "Advances in the Chemistry of Naphthyridines." Russian Chemical Reviews, 2006.
-
Precursor Spectral D
-
NIST Chemistry WebBook, SRD 69.[2] "2-Aminopyridine UV/Visible Spectrum."
-
-
Friedländer Synthesis in W
- Gogoi, S., et al.
Sources
Analytical Modalities for Crystal Structure Determination of 2-Substituted Nicotinic Acids: A Comparative Guide
Executive Summary
For researchers and drug development professionals, the structural elucidation of active pharmaceutical ingredients (APIs) is a non-negotiable step in the drug discovery pipeline. 2-substituted nicotinic acids represent a critical class of chemical scaffolds, frequently utilized as precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors. However, these derivatives are notoriously difficult to crystallize into large, single-crystal formats, often precipitating as fine microcrystalline powders.
This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD), Microcrystal Electron Diffraction (MicroED), and Powder X-Ray Diffraction (PXRD) for analyzing these compounds, providing field-proven protocols to ensure rigorous, self-validating structural determination.
Mechanistic Context: The Crystallography of 2-Substituted Nicotinic Acids
The nature of the substituent at the 2-position (e.g., amino, chloro, or toluidino groups) profoundly impacts the electronic distribution and steric landscape of the pyridine ring, directly dictating the molecule's tautomeric equilibrium.
For example, structural elucidation of 2-aminonicotinic acid reveals that it crystallizes in the centrosymmetric space group P21/c exclusively in its zwitterionic form [1]. In this solid state, the protonated pyridine nitrogen and the deprotonated carboxylate group engage in strong intermolecular N–H···O hydrogen bonds (with N···O distances ranging from 2.652 to 2.807 Å), linking the molecules into robust zigzag chains [1]. Accurately mapping these hydrogen-bond networks is paramount, as they govern the API's dissolution rate, thermodynamic stability, and ultimate bioavailability.
Objective Performance Comparison
Historically, SC-XRD has been the gold standard for determining these architectures. However, the physical limitation of requiring crystals larger than 5 µm has driven the pharmaceutical adoption of MicroED—a technique capable of solving high-resolution structures from crystals a billionth the size of those needed for X-ray methods [2]. Because electrons interact with the electrostatic potential of atoms rather than just their electron cloud, MicroED is exceptionally sensitive to lighter atoms, making it highly effective for locating the crucial zwitterionic protons in nicotinic acid derivatives [3].
Modality Comparison Data
| Performance Parameter | SC-XRD (Gold Standard) | MicroED (Emerging) | PXRD + Rietveld Refinement |
| Optimal Crystal Size | > 50 × 50 × 50 µm³ | < 1 × 1 × 1 µm³ | Bulk Polycrystalline Powder |
| Radiation Source | X-rays (In-house/Synchrotron) | Electrons (200–300 keV) | X-rays |
| Interaction Strength | Weak (Kinematical scattering) | Strong (Dynamical scattering risk) | Weak |
| Hydrogen Atom Detection | Good (Requires high resolution) | Excellent (Electrostatic potential) | Poor (Mathematical overlap) |
| Sample Prep Time | Days to Weeks (Crystallization) | Minutes (Grid deposition) | Minutes (Capillary/Flat plate) |
| Structure Solution | Direct Methods / Patterson | Direct Methods (Kinematical approx.) | Real-space / Simulated Annealing |
Experimental Workflows & Self-Validating Protocols
As an application scientist, it is critical to understand that a protocol is only as good as its internal validation mechanisms. Below are the optimized workflows for both modalities.
Protocol A: MicroED Workflow for Nanocrystalline Nicotinic Acids
-
Sample Preparation (Grid Deposition): Apply 2–3 µL of the microcrystalline suspension (e.g., 2-aminonicotinic acid dispersed in a non-solvent) onto a glow-discharged holey carbon TEM grid. Causality: Glow discharging renders the carbon film hydrophilic, preventing the suspension from beading up and ensuring an even distribution of isolated nanocrystals across the grid holes.
-
Vitrification / Plunge Freezing: Gently blot away excess solvent and immediately plunge the grid into liquid ethane. Causality: Rapid freezing traps the molecules in their native solid-state conformation. Operating at cryogenic temperatures drastically reduces radiation damage by halting the diffusion of free radicals generated by the ionizing electron beam.
-
Data Collection (Continuous Rotation): Insert the grid into a cryo-TEM operating at 200–300 kV. Locate a target nanocrystal (<1 µm) using low-dose imaging. Rotate the stage continuously (e.g., at 0.5°/s) while collecting diffraction patterns on a direct electron detector. Causality: Continuous rotation finely samples reciprocal space, mitigating the "missing wedge" effect inherent to discrete tilt series and allowing for the highly accurate integration of partial reflections [2].
-
Data Processing & Self-Validation: Process the diffraction frames using standard crystallographic software (e.g., DIALS or XDS). Self-Validation System: To ensure the determined structure is representative of the bulk sample and not an isolated polymorph or dynamical scattering artifact, the protocol requires merging datasets from at least 3 to 5 distinct nanocrystals. A resulting correlation coefficient (CC1/2) > 0.90 and a low R-merge across multiple crystals mathematically validate the structural integrity [3].
Protocol B: SC-XRD Workflow for Large Single Crystals
-
Crystal Growth: Dissolve the 2-substituted nicotinic acid in a hot aqueous or organic solvent system and allow for slow evaporation. For 2-aminonicotinic acid, slow evaporation from water yields suitable light-yellow rod-shaped crystals [1].
-
Mounting: Select a single, defect-free crystal (>50 µm) under a polarized light microscope and mount it on a MiTeGen loop using paratone oil.
-
Data Collection: Transfer the loop to a diffractometer equipped with a nitrogen cryostream set to 100 K. Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors). This sharpens diffraction peaks at high resolution, which is absolutely critical for accurately locating light atoms like hydrogen in the zwitterionic network.
-
Refinement & Self-Validation: Solve the structure using direct methods (e.g., SHELXT) and refine against F² (SHELXL). Self-Validation System: The structural model is self-validated during the refinement phase. An R1 value of < 5% combined with a flat residual electron density map (Δρ max/min within ±0.5 e/ų) mathematically confirms that the proposed model fully accounts for the observed diffraction data without overfitting.
Modality Selection Workflow
Decision workflow for selecting the optimal crystallographic modality based on crystal size.
References
-
Dobson, A. J., & Gerkin, R. E. (1997). "2-Aminonicotinic Acid." Acta Crystallographica Section C Crystal Structure Communications, 53(10), 1427–1429. URL:[Link]
-
Bruhn, J. F., et al. (2021). "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." Frontiers in Molecular Biosciences, 8. URL:[Link]
-
Lee, S., et al. (2024). "Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED." ACS Central Science. URL:[Link]
-
Quevedo, C. E., et al. (2009). "Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines." Tetrahedron Letters, 50(21), 2481-2483. URL:[Link]
Sources
Safety Operating Guide
2-(2-Oxopropyl)pyridine-3-carboxylic acid proper disposal procedures
Topic: 2-(2-Oxopropyl)pyridine-3-carboxylic acid Proper Disposal Procedures CAS: 35969-49-4 | Formula: C₉H₉NO₃[1]
Executive Summary: The "Why" Before the "How"
As researchers, we often treat waste disposal as a janitorial afterthought. However, for amphoteric intermediates like 2-(2-Oxopropyl)pyridine-3-carboxylic acid , improper disposal is not just a compliance risk—it is a chemical hazard.[1]
This compound features a pyridine ring (basic nitrogen), a carboxylic acid (acidic proton), and a ketone side chain . This trifecta creates a unique "zwitterionic" potential that complicates pH-based waste segregation.[1] If you acidify it blindly, the pyridine protonates; if you basify it, the carboxylate forms.
The Core Directive: Do not treat this merely as "organic solid waste." Treat it as a nitrogen-containing organic intermediate requiring thermal destruction to prevent environmental leaching of pyridine derivatives.[1]
Chemical Characterization & Hazard Profile
Before disposal, you must validate the waste stream. This compound is often an intermediate in the synthesis of imidazolinone herbicides (e.g., Imazapyr).
| Property | Data | Disposal Implication |
| Physical State | Solid (Light yellow powder) | High dust potential; requires anti-static liners.[1] |
| Acidity (pKa) | Amphoteric (~3.5 COOH, ~5.2 Pyridine-N) | Do not mix with strong mineral acids (HNO₃) or strong bases without temperature control.[1] |
| Solubility | Soluble in polar organic solvents; sparingly in water | Bioaccumulation potential is low, but aqueous mobility is high.[1] |
| Incompatibilities | Strong Oxidizers (Peroxides, Nitrates) | CRITICAL: Mixing with Nitric Acid can cause violent oxidation of the ketone moiety. |
| RCRA Status | Not P/U Listed (unless pure Pyridine is present) | Likely D001 (Ignitable) or D002 (Corrosive) depending on solvent matrix.[1] |
Pre-Disposal Assessment Protocol
Objective: Classify the waste stream correctly to prevent rejection by the Treatment, Storage, and Disposal Facility (TSDF).
Step 1: Purity Check
-
Scenario A (Pure Solid): If the substance is >95% pure 2-(2-Oxopropyl)pyridine-3-carboxylic acid.[1]
-
Action: Segregate as "Non-Halogenated Organic Solid."[1]
-
-
Scenario B (Mother Liquor): If the substance is dissolved in solvents (e.g., Toluene, Methanol).
Step 2: pH Validation
-
Dissolve a small aliquot (10mg) in 1mL neutral water.
-
Check pH.[1][3] If pH < 2 or > 12.5, the waste is D002 (Corrosive) .
-
Note: Most solid samples will be weakly acidic (pH 3-5).[1]
Step-by-Step Disposal Workflow
Phase 1: Segregation & Packaging
-
Container Selection:
-
Labeling:
-
Label must read: "Non-Halogenated Organic Solid - Pyridine Derivative."
-
Add Hazard Warning: "Irritant / Potential Sensitizer."
-
-
The "No-Oxidizer" Rule:
-
Never place this container in the same secondary containment tray as Nitric Acid or Perchloric Acid waste.[1] The ketone group is susceptible to oxidative cleavage, which is exothermic.
-
Phase 2: Waste Stream Handover
-
Primary Path: High-Temperature Incineration.[1]
-
Prohibited Path: Sanitary Sewer.[1]
-
Why? Pyridine derivatives can inhibit the bacteria in municipal wastewater treatment plants, leading to regulatory fines.
-
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for categorizing this specific waste stream.
Caption: Operational logic flow for segregating 2-(2-Oxopropyl)pyridine-3-carboxylic acid waste streams based on solvent matrix.
Emergency Procedures (Spill Management)
If a spill occurs, the amphoteric nature dictates the cleanup response.
-
PPE: Nitrile gloves (0.11mm min), safety goggles, and N95 dust mask (if solid).
-
Containment:
-
Neutralization (Optional but Recommended):
-
If the spill is large and acidic (due to the carboxylic acid), lightly dust with Sodium Bicarbonate (NaHCO₃).
-
Observation: Bubbling indicates neutralization of the carboxylic acid moiety.[1]
-
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste.[5][Link]1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2763481, 2-(2-Oxopropyl)pyridine-3-carboxylic acid.[1][Link]1]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][Link]1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][Link]1]
Sources
- 1. 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid | C9H9NO3 | CID 2763481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Pyridine | CASRN 110-86-1 | DTXSID9021924 | IRIS | US EPA, ORD [iris.epa.gov]
- 5. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 6. kishida.co.jp [kishida.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
